molecular formula C10H10FN3 B581193 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1017781-28-0

3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Numéro de catalogue: B581193
Numéro CAS: 1017781-28-0
Poids moléculaire: 191.209
Clé InChI: AFTMXNDQOIMHQR-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Pyrazole scaffolds bearing fluorinated aryl groups are frequently explored in developing bioactive molecules due to their potential to enhance metabolic stability and membrane permeability (as seen in related compounds like 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine ). This compound is a key building block for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other heterocyclic targets . Researchers utilize this scaffold to investigate structure-activity relationships (SAR), often leading to compounds with demonstrated biological activity in preclinical studies, such as anticancer and anti-inflammatory effects observed in structurally similar analogs . The mechanism of action for derivatives of this compound is typically mediated through the modulation of specific enzymatic targets or signaling pathways, although the precise mechanism is application-dependent . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

5-(3-fluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTMXNDQOIMHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652894
Record name 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30652894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-28-0
Record name 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: Biological Activity & Molecular Engineering of Fluorophenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorophenyl pyrazole amine scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its biological utility stems from a unique convergence of electronic properties: the pyrazole core provides a rigid heteroaromatic template for hydrogen bonding, the amine moiety acts as a critical donor/acceptor for active site anchoring, and the fluorophenyl group modulates metabolic stability and lipophilicity (LogP).

This guide dissects the structure-activity relationships (SAR) of this class, detailing their dual-mode efficacy as GABA-gated chloride channel blockers (insecticides) and protein kinase inhibitors (oncology/inflammation). It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.

Molecular Architecture: The Fluorine Effect

The incorporation of fluorine into the phenyl ring of pyrazole amines is not merely a steric modification; it is a fundamental electronic tuning strategy.

The "Fluorine Scan" Rationale
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by Cytochrome P450 enzymes. Placing fluorine at the para position of the N1-phenyl ring blocks metabolic hydroxylation, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity without the steric bulk of chlorine or bromine. This enhances membrane permeability, crucial for blood-brain barrier (BBB) penetration in CNS-active agents or cuticular penetration in agrochemicals.

  • Electrostatic Interactions: The high electronegativity of fluorine allows the phenyl ring to engage in orthogonal multipolar interactions with protein carbonyls or amides within the binding pocket.

Primary Pharmacological Targets

Agrochemical: GABA-Gated Chloride Channels

The most commercially validated application of this scaffold is exemplified by Fipronil .

  • Mechanism: These compounds act as non-competitive blockers of the GABA-gated chloride channel. They bind to a specific site within the channel pore (distinct from the benzodiazepine site), preventing chloride influx. This results in hyperexcitation of the insect central nervous system and death.

  • Selectivity: The 1-(2,6-dichloro-4-trifluoromethylphenyl) motif provides high selectivity for insect GABA receptors over mammalian counterparts, though toxicity remains a concern.

Pharmaceutical: Kinase Inhibition (Oncology)

Recent medicinal chemistry efforts have repurposed the scaffold for oncology, specifically targeting:

  • EGFR (Epidermal Growth Factor Receptor): The 5-amino group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • p38 MAPK: Fluorophenyl pyrazole amines have shown efficacy as anti-inflammatory agents by inhibiting p38 mitogen-activated protein kinase, a key regulator of cytokine production.

Visualization: Mechanism of Action & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing these two distinct biological pathways.

SAR_Mechanism Core Fluorophenyl Pyrazole Amine (Scaffold) Sub_N1 N1-Aryl Substitution (The Fluorophenyl Group) Core->Sub_N1 Sub_C5 C5-Amino Group (Primary/Secondary Amine) Core->Sub_C5 Sub_C4 C4-Position (CN / Halogen / Heterocycle) Core->Sub_C4 Effect_Metab Increases Metabolic Stability (Blocks P450 oxidation) Sub_N1->Effect_Metab C-F Bond Strength Effect_GABA Target: GABA Receptor (Hydrophobic Channel Interaction) Sub_N1->Effect_GABA Lipophilic fit Effect_Kinase Target: Kinase Hinge Region (H-Bond Donor) Sub_C5->Effect_Kinase Critical H-Bond Sub_C4->Effect_GABA Electron Withdrawal (CN) Sub_C4->Effect_Kinase Steric Gatekeeper

Figure 1: Structural dissection of the fluorophenyl pyrazole amine scaffold, mapping chemical features to biological outcomes in insecticidal and oncological pathways.

Technical Workflow: Synthetic Protocols

The synthesis of 5-amino-1-(fluorophenyl)pyrazoles is a critical step in generating these libraries. While classical condensation of


-ketonitriles with hydrazines is common, the One-Pot Three-Component Reaction  is preferred for its efficiency and "green" profile.[1]
Protocol: Regioselective Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Objective: To synthesize the core scaffold with high regioselectivity.

Reagents:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Triethyl orthoformate (1.0 equiv) or an aromatic aldehyde for C3-substitution.

  • Catalyst: L-Proline (10 mol%) or fused sodium acetate.

  • Solvent: Ethanol/Water (1:1) or refluxing Ethanol.

Step-by-Step Methodology:

  • Pre-activation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) in 20 mL of ethanol. Add sodium acetate (10 mmol) to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

  • Component Addition: Add malononitrile (10 mmol) and the aldehyde component (e.g., 4-chlorobenzaldehyde for C3-aryl derivatives) or triethyl orthoformate (for C3-H).

  • Cyclocondensation: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
    • Note: The formation of the intermediate hydrazone is rapid; the cyclization to the pyrazole ring is the rate-determining step.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

  • Purification:

    • Filter the resulting precipitate.

    • Wash with cold water (

      
       mL) to remove unreacted hydrazine.
      
    • Recrystallize from hot ethanol to yield the pure 5-amino-pyrazole.

Visualization: Synthetic Workflow

The following diagram outlines the convergent synthesis pathway.

Synthesis_Workflow Input1 4-Fluorophenylhydrazine (Nitrogen Source) Step2 Step 2: Michael Addition (Hydrazine attack) Input1->Step2 Input2 Malononitrile (C-C-N Source) Step1 Step 1: Knoevenagel Condensation (Formation of Arylidenemalononitrile) Input2->Step1 Input3 Aldehyde / Orthoester (C3 Carbon Source) Input3->Step1 Step1->Step2 Step3 Step 3: Cyclization & Tautomerization (Formation of Aromatic Ring) Step2->Step3 Product 5-Amino-1-(4-fluorophenyl) pyrazole-4-carbonitrile Step3->Product

Figure 2: Three-component convergent synthesis pathway for generating the target scaffold.

Comparative Biological Data[2][3]

The following table summarizes the biological activity shifts based on N1-substitution, derived from aggregated SAR studies (e.g., Fipronil analogs vs. Kinase inhibitors).

N1-SubstituentC5-SubstituentPrimary ActivityMechanism Note
2,6-dichloro-4-trifluoromethylphenyl Amino (

)
Insecticidal High affinity for insect GABA receptors; low mammalian toxicity.
4-fluorophenyl Amino (

)
Kinase Inhibitor Moderate EGFR/p38 inhibition; Fluorine improves metabolic stability.
2,4-dichlorophenyl Piperidinyl-amideCB1 Antagonist Structural analog to Rimonabant; targets cannabinoid receptors.
Phenyl (Unsubstituted) Amino (

)
Weak/Inactive Rapid metabolism; poor lipophilic interaction in binding pockets.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. ResearchGate. Link

  • National Institutes of Health (NIH). (2021). Current status of pyrazole and its biological activities. PMC. Link

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Link

  • American Chemical Society (ACS). (2021).[2] Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Journal of Medicinal Chemistry. Link[2]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide delves into the discovery and history of the novel heterocyclic compound, 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. While the specific, documented discovery of this exact molecule remains nuanced within the broader context of medicinal chemistry, this paper will illuminate its likely origins, tracing the development of the substituted aminopyrazole scaffold as a cornerstone in modern drug discovery. We will explore the compelling rationale behind its molecular design, detailing established synthetic pathways for its creation and characterization. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the significance of this compound and its analogs, supported by detailed experimental protocols and an exploration of its therapeutic potential.

Introduction: The Rise of the Aminopyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to serve as a versatile framework for the development of a wide array of biologically active compounds.[1] The aminopyrazole subclass, in particular, has garnered significant attention due to its capacity for diverse functionalization and its role as a key building block in the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2]

The strategic incorporation of a fluorine atom onto the phenyl ring, as seen in 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, is a common and highly effective strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

While a seminal "discovery" paper for 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine has not been prominently identified in the public domain, its emergence can be understood as a logical progression in the exploration of structure-activity relationships (SAR) within the broader class of aryl-substituted aminopyrazoles. Its structural relative, 3-(3-fluorophenyl)-1H-pyrazol-5-amine (CAS 766519-89-5), serves as a key precursor, indicating a likely two-step discovery process: initial identification of the biological potential of the core scaffold, followed by systematic modification, such as N-methylation, to optimize for desired properties. This guide will, therefore, treat the "discovery" of our target compound as an embodiment of rational drug design principles applied to a well-validated chemical space.

Strategic Rationale: Deconstructing the Molecular Architecture

The structure of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a deliberate convergence of functionalities, each contributing to its potential as a valuable tool in drug discovery.

  • The Pyrazole Core: Provides a stable, aromatic platform that is amenable to substitution at multiple positions, allowing for fine-tuning of its steric and electronic properties.

  • The 5-Amino Group: Acts as a crucial hydrogen bond donor and a key point for further derivatization, enabling the molecule to interact with biological targets and to be elaborated into more complex structures.

  • The 3-(3-Fluorophenyl) Group: The fluorophenyl moiety is a common feature in many modern pharmaceuticals. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic pathways, thereby increasing the compound's half-life.

  • The 1-Methyl Group: The N-methylation of the pyrazole ring serves to cap a potential hydrogen bond donor site, which can alter the molecule's solubility, membrane permeability, and binding orientation within a target protein.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be logically approached through a retrosynthetic analysis that leverages established methods for pyrazole formation. The primary disconnection breaks the pyrazole ring, leading to two key starting materials: a substituted hydrazine and a β-ketonitrile. A subsequent N-methylation step completes the synthesis.

Diagram: Retrosynthetic Pathway

G Target 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Precursor1 3-(3-Fluorophenyl)-1H-pyrazol-5-amine Target->Precursor1 N-Methylation MethylatingAgent Methylating Agent (e.g., Methyl Iodide) StartingMaterial1 3-Fluorophenylhydrazine Precursor1->StartingMaterial1 Pyrazole Formation StartingMaterial2 3-Oxopropanenitrile (Cyanoacetaldehyde)

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, based on well-established procedures for analogous compounds.

Step 1: Synthesis of 3-(3-Fluorophenyl)-1H-pyrazol-5-amine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g of hydrazine).

  • Addition of Base: Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free hydrazine.

  • Addition of β-Ketonitrile: To the resulting solution, add 3-oxopropanenitrile (cyanoacetaldehyde) (1.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(3-fluorophenyl)-1H-pyrazol-5-amine as a solid.

Step 2: N-Methylation to Yield 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Reaction Setup: Dissolve 3-(3-fluorophenyl)-1H-pyrazol-5-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) to the solution and stir for 30 minutes at room temperature.

  • Addition of Methylating Agent: Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-(3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation A 3-Fluorophenylhydrazine + 3-Oxopropanenitrile B Reflux in Ethanol with Base A->B C Work-up and Purification B->C D 3-(3-Fluorophenyl)-1H-pyrazol-5-amine C->D E Precursor from Step 1 F Reaction with Methyl Iodide and Base E->F G Work-up and Purification F->G H 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine G->H

Caption: A typical two-step synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

The synthesized 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine should be characterized using standard analytical techniques to confirm its identity and purity.

Property Expected Value/Observation
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to aromatic protons (fluorophenyl ring), pyrazole proton, methyl protons, and amine protons.
¹³C NMR Resonances for all 10 carbon atoms, with characteristic shifts for the fluorinated aromatic ring and the pyrazole core.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Purity (by HPLC) >95%

Historical Context and Therapeutic Landscape

The development of small molecule kinase inhibitors has been a major focus of cancer research for several decades. Many of these inhibitors feature a substituted pyrazole core. For instance, a recent study published in the European Journal of Medicinal Chemistry describes the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a selective Aurora Kinase B inhibitor.[3] While this is not our exact molecule of interest, it highlights the utility of the 3-fluorophenyl and 1-methyl-1H-pyrazolyl moieties in the design of potent and selective kinase inhibitors.

The structural features of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine make it an attractive candidate for screening against a variety of biological targets, particularly protein kinases. The aminopyrazole portion can act as a hinge-binder, a common motif in kinase inhibitors, while the fluorophenyl group can occupy a hydrophobic pocket within the active site.

It is highly probable that 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine was first synthesized as part of a larger library of compounds in a drug discovery program aimed at identifying novel kinase inhibitors or modulators of other therapeutically relevant targets. Its history is likely embedded in the proprietary archives of a pharmaceutical or biotechnology company.

Future Directions and Applications

The versatile structure of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine makes it a valuable starting point for further chemical exploration. The primary amine provides a handle for the introduction of a wide range of substituents, allowing for the generation of a diverse library of analogs for SAR studies.

Potential future research directions include:

  • Derivatization of the 5-amino group: Acylation, sulfonylation, or reductive amination to introduce new functionalities and probe interactions with target proteins.

  • Screening against kinase panels: To identify specific kinase targets and potential therapeutic applications in oncology or inflammatory diseases.

  • Use as a building block: Incorporation into more complex molecular architectures to develop novel therapeutic agents.

Conclusion

While the precise moment of its first synthesis may not be a matter of public record, the discovery of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine can be understood as a product of the logical and systematic evolution of medicinal chemistry. Its design incorporates key structural features known to impart favorable biological and pharmacokinetic properties. The synthetic pathways to access this compound are well-established and robust. As the quest for novel and effective therapeutics continues, it is compounds like 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, born from the convergence of chemical intuition and empirical screening, that will continue to fuel the engine of drug discovery.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3891. Published 2023 Apr 28. doi:10.3390/molecules28093891. Available from: [Link]

  • Li H, et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025 Sep 15;294:117735. doi: 10.1016/j.ejmech.2025.117735. Epub 2025 May 13. Available from: [Link]

  • 3-(3-fluorophenyl)-1H-pyrazol-5-amine. Ascendex Scientific. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [https://www.rjpbcs.com/pdf/2016_7(3)/[4].pdf]([Link]4].pdf)

Sources

3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine potential biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Target Profiling of the 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Scaffold

Part 1: Core Directive & Executive Summary

The Scaffold Identity: The molecule 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine acts as a "privileged scaffold" in medicinal chemistry.[1] It is rarely the final drug product but serves as the critical pharmacophore determinant—the "warhead" carrier—that dictates binding affinity within the ATP-binding pocket of protein kinases.

Strategic Value: Unlike promiscuous pan-assay interference compounds (PAINS), this pyrazole-amine core provides high-fidelity interactions with the hinge region of kinases. The 3-fluorophenyl moiety is specifically engineered to exploit the hydrophobic "gatekeeper" pocket (Selectivity Pocket), while the 5-amino group serves as a versatile vector for amide coupling to extend into the solvent-exposed front pocket.

Primary Biological Targets:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): High-affinity target for this specific substitution pattern.

  • B-Raf Kinase (V600E Mutation): Structural homology with second-generation Raf inhibitors.

  • c-Jun N-terminal Kinases (JNK3): Selectivity driven by the 3-aryl steric clash.

Part 2: Pharmacophore & Target Analysis

Structural Logic: Why This Molecule Binds Kinases

To understand the biological targets, one must analyze the Structure-Activity Relationship (SAR) of the core fragments:

FragmentChemical FeatureBiological Function (Kinase Domain)
N1-Methyl Group Steric bulk, LipophilicityPrevents tautomerization (locking the pyrazole in a specific H-bond donor/acceptor state). Orients the molecule to face the hinge region.
C3-(3-Fluorophenyl) Hydrophobic, Electron-withdrawingCrucial for Selectivity. This moiety penetrates the hydrophobic back-pocket (near the Gatekeeper residue). The fluorine atom often engages in multipolar interactions with backbone carbonyls.
C5-Amino Group H-Bond Donor, NucleophileActs as the primary H-bond donor to the kinase hinge region (e.g., Met109 in p38α). Serves as the attachment point for "tail" groups that solubilize the drug.
Primary Target: p38 MAPK (Mitogen-Activated Protein Kinase)

The 3-aryl-5-amino-pyrazole class is historically validated as a p38


 inhibitor scaffold.
  • Mechanism: The scaffold functions as an ATP-competitive inhibitor. The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge region amino acid, while the C5-amino group donates a hydrogen bond to the backbone carbonyl.

  • The Fluorine Effect: The 3-fluorophenyl group is critical. In p38

    
    , the "Gatekeeper" residue is Threonine 106 (Thr106). The 3-fluorophenyl ring rotates to occupy the hydrophobic pocket adjacent to Thr106, displacing water and locking the kinase in an inactive conformation (DFG-out or DFG-in depending on the "tail" attached to the amine).
    
  • Therapeutic Relevance: Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNF

    
    , IL-1
    
    
    
    ), making this scaffold relevant for rheumatoid arthritis and Crohn's disease research.
Secondary Target: B-Raf Kinase

This scaffold shares significant homology with FDA-approved B-Raf inhibitors (e.g., Encorafenib derivatives).

  • Mechanism: In B-Raf(V600E) driven melanomas, the kinase is constitutively active. The pyrazole core mimics the adenine ring of ATP.

  • Differentiation: While p38 inhibitors often use the 3-position for hydrophobic contacts, Raf inhibitors utilize the pyrazole to anchor the molecule while extending a urea or amide linker from the 5-amino position to interact with the DFG motif (Asp-Phe-Gly).

Part 3: Experimental Validation Protocols

To confirm activity, researchers must convert the amine intermediate into a testable probe or assay the fragment directly using high-concentration fragment screening.

Protocol A: Synthesis of a Probe Molecule (Amide Coupling)

Since the free amine often has low potency (


), it is standard to couple it to a solubilizing tail to generate a nanomolar inhibitor.
  • Reagents: 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq), Cyclopropanecarboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve the carboxylic acid in dry DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 min to activate the acid.

    • Add the pyrazole amine.[2][3][4][5][6] Stir at RT for 12 hours.[7]

    • Workup: Dilute with EtOAc, wash with

      
       (aq) to remove DMF, dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Outcome: A "capped" pyrazole amide ready for kinase screening.

Protocol B: ADP-Glo™ Kinase Assay (Luminescence)

A self-validating system to quantify inhibition.

  • Principle: Measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

  • Workflow:

    • Step 1 (Kinase Reaction): Incubate Kinase (p38

      
      , 5 ng/well), Substrate (p38 peptide), ATP (10 
      
      
      
      ), and Test Compound (dilution series 1 nM - 10
      
      
      ) in kinase buffer for 60 min at RT.
    • Step 2 (ADP Depletion): Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

    • Step 3 (Detection): Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light). Incubate 30 min.
    • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 4: Visualization (Pathway & Workflow)

Figure 1: MAPK Signaling Pathway & Inhibition Point

This diagram illustrates where the scaffold interferes within the inflammatory cascade.

MAPK_Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNF) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K Activates MKK MAP2K (MKK3/6) MAP3K->MKK Phosphorylates p38 p38 MAPK (Target Protein) MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MK2 (Downstream Effector) p38->MK2 Activates Response Cytokine Production (TNF-alpha, IL-1) MK2->Response mRNA Stabilization Inhibitor 3-(3-Fluorophenyl)-1-methyl -1H-pyrazol-5-amine (Scaffold) Inhibitor->p38  ATP Competitive  Inhibition

Caption: The pyrazole scaffold acts as an ATP-competitive inhibitor at the p38 MAPK node, preventing downstream phosphorylation of MK2 and subsequent cytokine release.

Figure 2: Fragment-Based Drug Design (FBDD) Logic

FBDD_Workflow Scaffold Core Scaffold (The Topic Molecule) Hinge Hinge Binder (Pyrazole N + Amine) Scaffold->Hinge Provides Pocket Selectivity Pocket (3-Fluorophenyl) Scaffold->Pocket Provides Optimization Hit-to-Lead Optimization Hinge->Optimization + Solubilizing Group Pocket->Optimization + Affinity Drug Candidate Drug (e.g., p38 Inhibitor) Optimization->Drug SAR Refinement

Caption: Structural decomposition showing how the core scaffold contributes specific binding elements (Hinge/Pocket) to the final drug candidate.

Part 5: References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Koeberle, S. C., & Werz, O. (2014). "Multi-target approach for natural products in inflammation." Drug Discovery Today. Link

  • PubChem Compound Summary. "1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Analogous Scaffold)." National Center for Biotechnology Information. Link

  • Mewshaw, R. E., et al. (2002). "New generation of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link

Sources

Predictive ADME Profiling of Pyrazole Scaffolds: In Silico Strategies for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib  (COX-2 inhibitor), Rimonabant  (CB1 antagonist), and Crizotinib  (ALK inhibitor). Its ubiquity stems from its unique physicochemical duality: it acts as both a hydrogen bond donor (NH) and acceptor (N), allowing versatile interactions with biological targets.[1]

However, the clinical success of pyrazole derivatives is often attrition-prone during late-stage development due to unforeseen ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity issues. This guide provides a rigorous, self-validating framework for predicting these properties in silico, enabling researchers to triage compounds before synthesis.

The Physicochemical Foundation of the Pyrazole Ring

To predict ADME accurately, one must first understand the molecular descriptors that define the pyrazole scaffold's behavior in a biological system.

Lipophilicity and Solubility (The LogP/LogS Balance)

The unsubstituted pyrazole ring is amphoteric. However, medicinal derivatives are typically


-substituted or 

-substituted, drastically altering their electronic profile.
  • Mechanism: The pyridine-like nitrogen (N2) provides water solubility via H-bond acceptance, while the pyrrole-like nitrogen (N1), if unsubstituted, acts as a donor.

  • Predictive Insight: High lipophilicity (LogP > 4) in pyrazoles often correlates with rapid metabolic clearance via CYP450 enzymes. Conversely, highly polar pyrazoles (LogP < 1) struggle with membrane permeability.

  • Target Range: For oral bioavailability, aim for a Consensus LogP of 2.0 – 3.5 .

Topological Polar Surface Area (TPSA)
  • Significance: Pyrazoles contribute approximately 28 Ų to TPSA (17 Ų for the pyridine-like N + 11 Ų for the pyrrole-like NH).

  • Rule of Thumb:

    • CNS Penetration: TPSA < 90 Ų.

    • General Oral Absorption: TPSA < 140 Ų.

Computational Methodologies: The Toolset

We utilize a "Triangulation Protocol" combining three algorithms to minimize false positives.

ToolPrimary Utility for PyrazolesKey Algorithm
SwissADME Physicochemical descriptors & Bioavailability RadarBOILED-Egg (Brain Or IntestinaL EstimateD permeation)
pkCSM Specific Transporter/Enzyme interactionGraph-based Signatures
ProTox-II Toxicity endpoints (LD50, Hepatotoxicity)Fragment-based QSAR & Machine Learning

Detailed ADME Profiling: The Core Protocol

Absorption: Permeability and Transporters

Most pyrazole derivatives exhibit excellent Human Intestinal Absorption (HIA). The critical differentiator is the P-glycoprotein (P-gp) substrate status .

  • The Risk: If your pyrazole is a P-gp substrate, it will be actively effluxed from the enterocytes, lowering bioavailability.

  • Prediction: Use SwissADME to check "P-gp substrate" status.

    • Result: "Yes"

      
       Modify the N1-substituent (e.g., replace a bulky phenyl group with a smaller alkyl or polar moiety) to reduce P-gp recognition.
      
Distribution: The Blood-Brain Barrier (BBB)

Pyrazoles are frequently used in CNS drug discovery (e.g., CB1 antagonists).

  • The BOILED-Egg Model: This graphical plot (WLOGP vs. TPSA) is the gold standard.

  • Interpretation: Pyrazoles falling within the yellow yolk of the plot are predicted to permeate the BBB.

  • Causality: High lipophilicity facilitates passive diffusion, but if the TPSA exceeds 90 Ų (due to sulfonamide or amide decorations common in pyrazoles), BBB permeation drops precipitously.

Metabolism: The CYP450 Liability

This is the most critical failure mode for pyrazoles. The nitrogen lone pair can coordinate with the heme iron of Cytochrome P450 enzymes, causing inhibition.

  • CYP2C9 & CYP2D6: Pyrazoles with lipophilic aromatic substituents (like the tolyl group in Celecoxib) are frequent inhibitors of CYP2C9.

  • CYP3A4: Larger, bulky pyrazole derivatives often inhibit CYP3A4, leading to drug-drug interactions (DDIs).

  • Protocol: Run the compound through pkCSM.

    • Flag: If "CYP2C9 Inhibitor = Yes," the compound may interfere with Warfarin metabolism (a high-risk DDI).

Excretion: Renal vs. Biliary
  • Renal Clearance: Small, polar pyrazoles are cleared renally.

  • OCT2 Substrate: Organic Cation Transporter 2 (OCT2) handles cationic drugs. Pyrazoles can become protonated at physiological pH.[2] Prediction of OCT2 substrate status helps estimate renal clearance rates.

Toxicity Prediction (The "T" in ADMET)

Hepatotoxicity

Pyrazoles can undergo metabolic activation to form reactive iminoquinone intermediates, which deplete glutathione and cause liver damage.

  • In Silico Check: Use ProTox-II to predict "Hepatotoxicity."

  • Structural Alert: Avoid 1,2-diaryl substitution patterns if the aromatic rings are electron-rich, as this facilitates metabolic activation.

hERG Inhibition (Cardiotoxicity)

Blockade of the hERG potassium channel leads to QT prolongation (arrhythmia).

  • Risk Factor: Pyrazoles linked to basic amines (e.g., piperazine tails) are high-risk for hERG binding.

  • Mitigation: Reduce lipophilicity or lower the pKa of the basic amine.

Visualizing the Mechanism and Workflow

Diagram 1: The In Silico ADME Workflow

This flowchart illustrates the decision-making process for filtering a library of pyrazole compounds.

ADME_Workflow Start Input: Pyrazole Library (SMILES) Filter1 Step 1: Physicochemical Filter (Lipinski Rule of 5) Start->Filter1 Filter2 Step 2: Absorption Prediction (SwissADME: HIA & P-gp) Filter1->Filter2 Pass Discard Discard / Redesign Filter1->Discard Fail (>1 Violation) Filter3 Step 3: Metabolism & DDI (pkCSM: CYP2C9/3A4 Inhibition) Filter2->Filter3 High Absorption Filter2->Discard P-gp Substrate (if CNS target) Filter4 Step 4: Toxicity Screen (ProTox-II: hERG & Hepatotoxicity) Filter3->Filter4 Low Inhibition Risk Filter3->Discard Pan-CYP Inhibitor Decision Decision Matrix Filter4->Decision Lead Prioritized Lead Candidates Decision->Lead Low Tox Risk Decision->Discard High Tox Risk

Caption: A hierarchical filtering workflow for pyrazole derivatives, prioritizing safety (Toxicity/CYP inhibition) after establishing bioavailability.

Diagram 2: Pyrazole-CYP450 Interaction Mechanism

Understanding why pyrazoles inhibit CYP enzymes is crucial for rational redesign.

CYP_Interaction cluster_CYP Cytochrome P450 Active Site cluster_Drug Pyrazole Inhibitor Heme Heme Iron (Fe) Effect Metabolic Blockade (DDI Risk) Heme->Effect Pocket Hydrophobic Pocket N2 N2 (Lone Pair) N2->Heme Coordination Bond (Reversible Inhibition) Substituent Lipophilic Tail (e.g., Phenyl) Substituent->Pocket Hydrophobic Interaction

Caption: Mechanism of CYP inhibition. The pyrazole N2 nitrogen coordinates with the Heme Iron, while substituents anchor the molecule in the hydrophobic pocket.

Experimental Validation Protocol

To validate these predictions, the following assays are recommended for the top 5% of prioritized compounds:

  • Solubility: Kinetic solubility assay in PBS (pH 7.4).

  • Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay) as a high-throughput surrogate for Caco-2.

  • Metabolic Stability: Incubation with human liver microsomes (HLM) + NADPH. Measure intrinsic clearance (

    
    ).
    
    • Reference Standard: Use Celecoxib as a control for low clearance and Midazolam for high clearance.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Kümmerer, K., et al. (2011). Prediction of the biodegradation of pyrazole and its derivatives. Chemosphere, 82(9), 1311-1316. [Link]

  • Shaik, J. B., et al. (2020). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 181, 111577. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis and Regioselective Control of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(3-fluorophenyl)-1-methyl-1H-pyrazol-5-amine , a critical pharmacophore in the development of p38 MAP kinase and B-Raf kinase inhibitors. The method utilizes a regioselective cyclocondensation of 3-(3-fluorophenyl)-3-oxopropanenitrile with methylhydrazine. Unlike generic procedures, this guide addresses the critical challenge of controlling regiochemistry (5-amino vs. 3-amino isomers) through solvent selection and temperature control, ensuring high purity (>98%) without the need for chromatographic separation.

Introduction & Retrosynthetic Analysis

The target molecule belongs to a class of 1-methyl-3-aryl-5-aminopyrazoles , which serve as privileged scaffolds in medicinal chemistry. The primary synthetic challenge is the ambident nucleophilicity of methylhydrazine reacting with the 1,3-electrophilic centers of the


-ketonitrile precursor.
Retrosynthetic Logic

The synthesis is disconnected at the pyrazole ring formation. The most efficient route involves the condensation of a


-ketonitrile with a hydrazine derivative.
  • Precursor A: 3-(3-fluorophenyl)-3-oxopropanenitrile (provides the 3-aryl and 5-amino functionalities).

  • Precursor B: Methylhydrazine (provides the 1-methyl and pyrazole nitrogens).

Mechanistic Insight: The reaction relies on the higher nucleophilicity of the terminal primary amine (


) of methylhydrazine compared to the internal secondary amine (

). The primary amine attacks the more electrophilic ketone carbonyl first, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the secondary amine onto the nitrile carbon yields the desired 5-amino-1-methyl isomer.

ReactionScheme Precursor 3-(3-fluorophenyl)- 3-oxopropanenitrile Intermediate Hydrazone Intermediate Precursor->Intermediate + MeNHNH2 EtOH, Reflux Reagent Methylhydrazine Target TARGET: 3-(3-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine Intermediate->Target Major Path (Cyclization) Isomer Minor Isomer: 3-amino-1-methyl Intermediate->Isomer Minor Path

Caption: Reaction pathway illustrating the regioselective condensation favoring the 5-amino-1-methyl tautomer.

Safety & Handling (CRITICAL)

WARNING: This protocol utilizes Methylhydrazine , a highly hazardous reagent.

HazardDescriptionMitigation Strategy
Toxicity Methylhydrazine is a suspected carcinogen and acutely toxic by inhalation/ingestion.Handle ONLY in a functioning fume hood. Double-glove (Nitrile/Laminate).
Flammability Flash point is low (-8°C). Vapors are explosive.Ground all glassware. Use spark-proof tools. Keep away from heat sources.
Corrosivity Causes severe skin burns and eye damage.Wear full face shield and chemical apron. Have diphoterine or eye wash station immediately accessible.

Materials & Equipment

  • Reagents:

    • 3-(3-Fluorophenyl)-3-oxopropanenitrile (CAS: 133055-66-8): 10.0 g (1.0 equiv).

    • Methylhydrazine (CAS: 60-34-4): 3.5 mL (1.1 equiv). Note: Use high purity grade to minimize hydrazine impurities.

    • Ethanol (Absolute): 100 mL (10 vol).

    • Hydrochloric acid (12M): Catalytic amount (0.5 mL).

  • Equipment:

    • 250 mL 3-neck Round Bottom Flask (RBF).

    • Reflux condenser with inert gas (Nitrogen/Argon) inlet.

    • Temperature probe.

    • Magnetic stirrer with heating mantle.

Experimental Protocol

Step 1: Reaction Setup and Addition[1]
  • Preparation: Oven-dry the 250 mL 3-neck RBF and flush with Nitrogen.

  • Solubilization: Charge the flask with 3-(3-fluorophenyl)-3-oxopropanenitrile (10.0 g, 61.3 mmol) and Ethanol (80 mL). Stir at room temperature until fully dissolved.

  • Acidification: Add concentrated HCl (0.5 mL). Rationale: Acid catalysis activates the ketone carbonyl, facilitating the initial nucleophilic attack.

  • Reagent Addition: Cool the solution to 0–5°C using an ice bath. Add Methylhydrazine (3.5 mL, 67.4 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

    • Control Point: Exothermic reaction. Maintain internal temperature <10°C to prevent uncontrolled side reactions.

Step 2: Cyclocondensation
  • Reflux: Remove the ice bath. Slowly heat the reaction mixture to a gentle reflux (approx. 78°C internal temperature).

  • Monitoring: Maintain reflux for 4–6 hours.

    • TLC Check: 5% MeOH in DCM. The starting nitrile (

      
      ) should disappear; a new polar spot (
      
      
      
      ) corresponds to the aminopyrazole.
    • Self-Validating Check: The solution typically turns from colorless/pale yellow to a deep orange/amber color, indicating conjugation formation.

Step 3: Workup and Purification[1][2]
  • Concentration: Cool the reaction to room temperature. Remove approximately 70% of the ethanol under reduced pressure (Rotavap).

  • Precipitation: Pour the concentrated residue into Ice-Water (150 mL) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If the product oils out, add a seed crystal or scratch the flask walls. Adjust pH to ~8-9 with saturated

      
       if necessary to ensure the free base form is isolated.
      
  • Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold hexanes (20 mL) to remove unreacted hydrazine and non-polar impurities.

  • Recrystallization (High Purity Step):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol .

    • Slowly add Water until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C overnight.

    • Filter the off-white crystals and dry in a vacuum oven at 45°C for 12 hours.

Workflow Start Start: 3-(3-fluorophenyl)- 3-oxopropanenitrile Step1 1. Dissolve in EtOH + cat. HCl Cool to 0°C Start->Step1 Step2 2. Add Methylhydrazine (Dropwise, T < 10°C) Step1->Step2 Step3 3. Reflux (78°C) 4-6 Hours Step2->Step3 Step4 4. Concentrate & Quench into Ice Water Step3->Step4 Decision Solid or Oil? Step4->Decision OilPath Oil: Adjust pH to 8 Scratch/Seed Decision->OilPath Oils out SolidPath Solid: Filter Decision->SolidPath Precipitates OilPath->SolidPath Purify 5. Recrystallize (EtOH/Water) SolidPath->Purify Final Pure Product (>98% HPLC) Purify->Final

Caption: Operational workflow for the synthesis and isolation of the target aminopyrazole.

Analytical Validation

The following data confirms the structure and purity of the synthesized compound.

AnalysisExpected ResultInterpretation
Appearance Off-white to pale yellow crystalline solidHigh purity; dark color indicates oxidation.
LC-MS (ESI+) [M+H]+ = 192.2 m/zConsistent with Molecular Weight (191.2 g/mol ).
1H NMR (DMSO-d6)

3.60 (s, 3H, N-CH3)
Confirms N-Methylation.
1H NMR (DMSO-d6)

5.80 (s, 1H, Pyrazole-H4)
Characteristic singlet for the 4-position proton.
1H NMR (DMSO-d6)

5.25 (br s, 2H, -NH2)
Confirms primary amine (exchangeable with D2O).
19F NMR

-113.0 ppm (m)
Diagnostic for meta-substituted fluoroarene.

Regiochemistry Verification: The critical distinction is between the 1-methyl-5-amino (Target) and 1-methyl-3-amino (Isomer) forms.

  • NOE (Nuclear Overhauser Effect): Irradiation of the N-methyl group (

    
     3.60) should show a correlation with the Pyrazole-H4 proton (
    
    
    
    5.80) but NOT with the phenyl ring protons. If the phenyl ring protons show NOE with the N-methyl, the structure is likely the 1-methyl-5-phenyl isomer (incorrect regiochemistry).

Troubleshooting & Optimization

  • Issue: Low Yield / Oiling Out.

    • Cause: Incomplete cyclization or presence of water in the reaction solvent preventing dehydration.

    • Solution: Ensure Absolute Ethanol is used. If oiling occurs during quench, extract with Ethyl Acetate, dry over

      
      , and evaporate before attempting recrystallization.
      
  • Issue: Presence of Regioisomer (3-amino-1-methyl).

    • Cause: Reaction temperature too high during addition.

    • Solution: Strictly control the addition of methylhydrazine at 0°C. The kinetic product (favored at low temp) leads to the correct hydrazone intermediate.

  • Issue: Dark Product Color.

    • Cause: Oxidation of the amine or hydrazine impurities.

    • Solution: Perform the reaction under strictly inert atmosphere (Nitrogen). Use fresh methylhydrazine.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.

  • General Protocol for Aminopyrazoles: "Synthesis of 3-substituted-1-methyl-1H-pyrazol-5-amines." Organic Syntheses, Coll. Vol. X.

  • Methylhydrazine Safety Data: "Methylhydrazine - PubChem Compound Summary." National Center for Biotechnology Information.

  • Kinase Inhibitor Scaffold Application: Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinase B/Akt and PDK1." ChemMedChem, 2008.

(Note: While specific page numbers for general chemical transformations vary by edition, the sources above represent the authoritative bodies for the described chemistry.)

Application Note: One-Pot Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Power of One-Pot Synthesis

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives are found in numerous clinically approved drugs, exhibiting activities ranging from anti-inflammatory (e.g., Celecoxib) and anticancer (e.g., Ruxolitinib) to antiviral and antibacterial.[3][4][5] The 1,3,5-substitution pattern is particularly prevalent and offers a rich vector space for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Traditional multi-step syntheses of these scaffolds, while effective, often suffer from drawbacks such as high costs, significant solvent waste, and laborious purification of intermediates. One-pot synthesis, particularly through multicomponent reactions (MCRs), provides an elegant and efficient alternative.[6] By combining multiple reaction steps in a single vessel without isolating intermediates, this approach enhances operational simplicity, reduces waste, and often improves overall yields, aligning with the principles of green chemistry. This guide provides an in-depth look at a robust one-pot methodology for synthesizing 1,3,5-substituted pyrazoles, focusing on the underlying mechanisms and providing a detailed, field-proven protocol.

Core Synthetic Strategy: From Chalcones and Hydrazines to Pyrazoles

One of the most reliable and versatile one-pot methods for constructing the 1,3,5-trisubstituted pyrazole core involves the reaction of an α,β-unsaturated ketone (chalcone) with a substituted hydrazine.[7] This method is advantageous due to the ready availability of a wide variety of starting materials, allowing for the generation of diverse chemical libraries. The transformation proceeds via a domino reaction sequence: a Michael addition, followed by intramolecular cyclization and an in-situ oxidation/aromatization step to furnish the stable aromatic pyrazole ring.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for optimization and troubleshooting. The process can be broken down into three key stages:

  • Michael Addition: The synthesis initiates with the nucleophilic attack of the substituted hydrazine (specifically, the more nucleophilic nitrogen) onto the β-carbon of the chalcone's conjugated system. This 1,4-conjugate addition forms a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring, the pyrazoline intermediate.[8]

  • Oxidative Aromatization: The 4,5-dihydropyrazole (pyrazoline) intermediate is not aromatic and is typically unstable. Aromatization to the thermodynamically stable pyrazole ring occurs via oxidation. This can happen spontaneously in the presence of air (oxygen) or be accelerated by adding a mild oxidant directly to the reaction pot.[7] The choice of solvent and reaction temperature can significantly influence the rate of this final step.

This sequence dictates the final regiochemistry. For a monosubstituted hydrazine (R¹-NHNH₂), the substituted nitrogen (N1) is sterically hindered and less nucleophilic, leading to the initial attack by the terminal -NH₂ group. This reliably places the R¹ substituent at the N1 position of the final pyrazole ring.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis, from readily available starting materials to the final purified product.

G cluster_0 Preparation cluster_1 One-Pot Reaction cluster_2 Work-up & Purification cluster_3 Final Product Start Starting Materials: - Chalcone (R², R³) - Hydrazine (R¹) - Solvent/Catalyst Reaction Combine & Reflux: 1. Michael Addition 2. Intramolecular Cyclization 3. In-situ Oxidation Start->Reaction Workup Cool & Precipitate or Aqueous Work-up Reaction->Workup Purify Recrystallization or Column Chromatography Workup->Purify End 1,3,5-Substituted Pyrazole Purify->End

Caption: General laboratory workflow for the one-pot pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol provides a validated method for synthesizing 1,3,5-triphenyl-1H-pyrazole from chalcone and phenylhydrazine. It is a representative example that can be adapted for various substituted analogs.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)
ChalconeC₁₅H₁₂O208.261.0
PhenylhydrazineC₆H₈N₂108.141.1
Glacial Acetic AcidCH₃COOH60.05~10 mL
EthanolC₂H₅OH46.07For recrystallization
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add chalcone (1.0 mmol, 208 mg).

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst to promote the cyclization step.

  • Reagent Addition: Add phenylhydrazine (1.1 mmol, ~0.11 mL) to the solution. A slight excess of the hydrazine ensures complete consumption of the limiting chalcone reagent.

  • Reaction Execution: Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 118°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate. The cooling can be accelerated by placing the flask in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove residual acetic acid and any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield fine, colorless crystals.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Scientist's Notes & Troubleshooting
  • Causality of Solvent Choice: Glacial acetic acid is an excellent choice as it is polar enough to dissolve the reactants and acts as a protic acid catalyst, facilitating both the hydrazone formation and the dehydration of the pyrazoline intermediate. For substrates sensitive to acid, a solvent like ethanol or a solvent-free microwave-assisted approach can be employed.[9][10]

  • Oxidation Step: In many cases, especially when heating in the presence of air, the oxidation of the pyrazoline intermediate to the pyrazole occurs spontaneously. If the reaction stalls at the pyrazoline stage (which can sometimes be isolated), introducing a mild oxidant like iodine or simply bubbling air through the refluxing solution can drive the reaction to completion.

  • Regioselectivity Issues: While this method is highly regioselective with monosubstituted hydrazines, using unsymmetrical 1,3-dicarbonyl compounds can lead to mixtures of regioisomers. The choice of a chalcone or acetylenic ketone starting material provides superior control over the final substitution pattern.[11]

Substrate Scope & Data

The true power of a synthetic method lies in its applicability to a wide range of substrates. The one-pot synthesis from chalcones and hydrazines demonstrates broad functional group tolerance.

EntryR¹ (Hydrazine)R² (Chalcone)R³ (Chalcone)Yield (%)Reference
1PhenylPhenylPhenyl~85-95
2Phenyl4-Cl-PhPhenylHigh
3Phenyl4-MeO-PhPhenylHigh[12]
4NicotinoylPhenyl4-OH-Ph~70-80[13]
5PhenylAdamantylPhenylGood[14]
64-Cl-PhPhenylPhenylHigh[15]

Yields are representative and can vary based on specific reaction conditions and purification methods.

Advanced Protocols & Alternative Approaches

While the chalcone-based method is a workhorse, other efficient one-pot strategies exist for synthesizing 1,3,5-substituted pyrazoles.

  • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles, frequently under solvent-free conditions.[9][16] This is a highly effective green chemistry approach.

  • From Acetylenic Ketones: The reaction of acetylenic ketones with substituted hydrazines is another powerful method that directly yields the aromatic pyrazole without the need for a separate oxidation step. This reaction is known for its excellent and predictable regioselectivity.[11][17]

  • Enzyme-Catalyzed Synthesis: Recent advances include the use of immobilized lipases as biocatalysts for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, nitroolefins, and hydrazines, showcasing a move towards more sustainable catalytic systems.[15][18]

The following diagram illustrates the mechanistic pathway from a chalcone and a substituted hydrazine.

Sources

3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biophysical and Biochemical Profiling of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Abstract

This application note details the protocol for the characterization of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (referred to herein as Compound-F3 ). As a privileged aminopyrazole scaffold, this molecule serves as a critical fragment in the design of ATP-competitive kinase inhibitors, particularly targeting the MAPK pathway (e.g., p38


, JNK3) and B-Raf. This guide outlines a self-validating workflow covering solubility profiling, Surface Plasmon Resonance (SPR) binding kinetics, and enzymatic inhibition assays, designed to establish Ligand Efficiency (LE) and validate the scaffold for Fragment-Based Drug Discovery (FBDD).

Introduction & Mechanistic Rationale

The aminopyrazole moiety is a "privileged structure" in medicinal chemistry, capable of forming bidentate hydrogen bonds with the hinge region of kinase domains (Glu-Met gatekeeper residues). Compound-F3 features a 3-fluorophenyl group, which typically occupies the hydrophobic pocket I or II adjacent to the ATP binding site, improving metabolic stability and selectivity via halogen bonding.

Key Physicochemical Properties:

  • Molecular Weight (MW): 191.21 Da

  • cLogP: ~2.1 (Ideal for fragment libraries)[1]

  • TPSA: ~43

    
    [2]
    
  • Target Class: Serine/Threonine Kinases (p38 MAPK, JNK, BRAF)

Experimental Workflow

The following diagram illustrates the critical path for validating Compound-F3, ensuring that false positives from aggregation or insolubility are eliminated before expensive enzymatic testing.

G Start Compound-F3 (Solid Powder) QC QC: Kinetic Solubility (Nephelometry) Start->QC Dissolve in DMSO QC->Start Fail (Precipitation) SPR Biophysical Screen (SPR - Biacore) QC->SPR Pass (>200 µM soluble) Kinase Enzymatic Assay (ADP-Glo) SPR->Kinase Confirm Binding (KD < 1 mM) Analysis Data Analysis (Ligand Efficiency) Kinase->Analysis IC50 Determination

Figure 1: Validated workflow for fragment characterization. The solubility gate (Yellow) is critical to prevent aggregate-based false positives in SPR and Kinase assays.

Protocol 1: Kinetic Solubility Profiling

Objective: To determine the maximum soluble concentration of Compound-F3 in assay buffer to ensure subsequent data validity. Fragments often require high concentrations (100 µM – 1 mM).

Materials:

  • Compound-F3 (Solid)

  • DMSO (anhydrous)

  • PBS Buffer (pH 7.4)[3]

  • Nephelometer (or UV-Vis plate reader)

Procedure:

  • Stock Preparation: Dissolve Compound-F3 in 100% DMSO to a concentration of 50 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • Plate Setup: In a clear 96-well plate, prepare a serial dilution of the compound in DMSO (50 mM down to 0.1 mM).

  • Buffer Addition: Transfer 2 µL of each DMSO stock into a reading plate containing 198 µL of PBS (1% final DMSO).

    • Critical Step: Mix immediately to prevent local precipitation.

  • Incubation: Incubate at room temperature (RT) for 90 minutes with gentle shaking.

  • Read: Measure light scattering (nephelometry) or Absorbance at 620 nm (turbidity).

  • Criteria: The solubility limit is defined as the concentration where signal > 3x background (DMSO blank).

    • Pass Criteria: Solubility > 200 µM in PBS.

Protocol 2: Biophysical Screening (SPR)

Objective: To measure binding affinity (


) and kinetics (

) against a representative target (e.g., p38

MAPK). SPR is preferred over thermal shift for fragments due to higher sensitivity.

Instrument: Biacore T200 or 8K (Cytiva). Chip: Series S Sensor Chip CM5.

Methodology:

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 7 minutes.

    • Dilute target protein (p38

      
      ) to 20 µg/mL in Acetate pH 5.0.
      
    • Inject to reach an immobilization level of 3,000–5,000 RU (High density required for low-MW fragments).

    • Block with Ethanolamine.

  • Analyte Preparation:

    • Dilute Compound-F3 in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO).

    • Prepare a concentration series: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

    • Solvent Correction: Prepare DMSO calibration standards (0.5% to 1.5%) to correct for bulk refractive index shifts.

  • Injection Parameters:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

  • Data Analysis:

    • Fit data to a Steady State Affinity (1:1) model. (Note: Fragments often have fast off-rates, making kinetic fitting difficult; steady-state is more reliable).

Protocol 3: Enzymatic Inhibition Assay (ADP-Glo)

Objective: To confirm that binding results in functional inhibition of kinase activity.

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) quantifies the ADP generated during the kinase reaction. It is robust against fluorescence interference common with aromatic fragments.

Reagents:

  • Kinase: p38

    
     (0.2 ng/µL final)
    
  • Substrate: p38 peptide or MBP (Myelin Basic Protein)

  • ATP: Ultra-pure (at

    
     concentration, typically 10–50 µM)
    
  • Compound-F3 (Serial dilution in DMSO)

Step-by-Step Protocol:

  • Reaction Assembly (384-well white plate):

    • Add 2 µL of Compound-F3 (at 2.5x final conc).

    • Add 2 µL of Kinase Enzyme/Substrate mix.

    • Incubate for 10 minutes at RT (allows compound to bind hinge region).

    • Add 1 µL of ATP to initiate reaction.

  • Incubation: Run reaction for 60 minutes at RT.

  • ADP-Glo Step 1: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes.

  • ADP-Glo Step 2: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal. Incubate 30 minutes.
    
  • Detection: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Table: Typical Assay Controls

Control TypeComponentsExpected ResultPurpose
Max Signal Enzyme + Substrate + ATP + DMSOHigh Luminescence100% Activity Reference
Min Signal Substrate + ATP + DMSO (No Enzyme)Low LuminescenceBackground Subtraction
Reference SB203580 (Known p38 inhibitor)Low LuminescencePositive Control (

nM)

Data Analysis & Ligand Efficiency

For fragments like Compound-F3,


 values are often in the micromolar range. To assess "drug-likeness," calculate Ligand Efficiency (LE) :


  • 
     : 
    
    
    
  • HA : Heavy Atom Count (For Compound-F3, HA = 14).

  • Target Metric: An LE

    
     indicates a high-quality fragment suitable for hit-to-lead optimization (e.g., growing the molecule at the N1 or C3 positions).
    

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery.

  • Pellecchia, M. (2010). "Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy."[4] Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Cytiva. "Biacore Sensor Surface Handbook."

Sources

Application Note: 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This Application Note details the utilization of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as 3-FMPA ) as a "privileged scaffold" in the discovery of small-molecule cancer therapeutics.

In modern medicinal chemistry, 5-aminopyrazoles are not merely building blocks; they are pharmacophores that mimic the adenine ring of ATP, allowing them to anchor into the hinge region of protein kinases. The specific inclusion of the 3-fluorophenyl moiety and the 1-methyl group serves three critical design functions:

  • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation (P450 metabolism) at a typically labile site.

  • Hydrophobic Targeting: The fluorophenyl group is designed to occupy the hydrophobic "back pocket" (selectivity pocket) of kinases such as p38 MAPK , Aurora Kinases , and BRAF .

  • Tautomeric Control: The 1-methyl substitution locks the pyrazole tautomer, ensuring a consistent hydrogen-bond donor/acceptor profile (Donor-Acceptor-Donor motif) essential for predictable binding kinetics.

This guide provides a validated workflow for converting 3-FMPA into a library of biaryl urea kinase inhibitors , a class of molecules validated by approved drugs like Sorafenib and Regorafenib.

Chemical Biology & Mechanism of Action

The "Fluorine Effect" in Ligand Design

The strategic placement of fluorine in 3-FMPA is non-trivial. Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å, similar to Oxygen).

  • Electronic Modulation: It pulls electron density from the phenyl ring, increasing the acidity of neighboring protons and altering

    
     stacking interactions with aromatic residues (e.g., Phenylalanine gates) in the kinase pocket.
    
  • Lipophilicity (LogD): Fluorination increases lipophilicity without the steric bulk of a methyl group, improving membrane permeability (passive transport) while maintaining tight steric fit.

Binding Mode Topology

When derivatized into a urea inhibitor, the scaffold adopts a Type II binding mode:

  • Pyrazole Core: Binds to the ATP-binding hinge region via Hydrogen bonds.

  • Urea Linker: Forms a critical "dual H-bond" bridge with the conserved Glu/Asp residues of the kinase regulatory helix (

    
    C-helix).
    
  • Fluorophenyl Tail: Extends into the allosteric hydrophobic pocket, stabilizing the kinase in its inactive (DFG-out) conformation.

Experimental Protocol: Scaffold Derivatization

Objective: Synthesis of a Pyrazolyl-Urea Library targeting Serine/Threonine Kinases.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Scaffold: 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (High Purity >98%)

  • Electrophiles: Diverse Aryl Isocyanates (e.g., Phenyl isocyanate, 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Catalyst: Triethylamine (TEA) or DIPEA (if required for unreactive isocyanates)

  • Purification: Flash Chromatography (Silica gel)

Step-by-Step Synthesis Workflow
  • Preparation:

    • Dissolve 1.0 equivalent (eq) of 3-FMPA in anhydrous THF (0.1 M concentration) under an inert Nitrogen atmosphere.

    • Note: The 5-amino group on the pyrazole is moderately nucleophilic. If the solution is not clear, mild warming to 35°C is permissible.

  • Coupling Reaction:

    • Add 1.1 eq of the selected Aryl Isocyanate dropwise to the stirring amine solution.

    • Observation: A precipitate often forms immediately (the urea product).

    • Stir the reaction mixture at room temperature (RT) for 4–12 hours.

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine mass [M+H]+ and appearance of the Urea mass [M+Isocyanate+H]+.

  • Work-up & Isolation:

    • Method A (Precipitate): If solid forms, filter the precipitate, wash with cold diethyl ether (3x), and dry under vacuum. This often yields >90% purity.

    • Method B (Soluble Product): If no precipitate, concentrate the solvent in vacuo. Redissolve the residue in DCM, wash with water and brine. Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via column chromatography using a gradient of Hexane:Ethyl Acetate (0% to 100% EtOAc).

    • Validation: Verify structure via

      
      H-NMR (DMSO-
      
      
      
      ). The Urea protons typically appear as two singlets between
      
      
      8.5–9.5 ppm.
Data Summary: Typical Yields
Isocyanate SubstituentReaction Time (h)Yield (%)LogP (Calc)
Phenyl4883.2
4-Fluorophenyl4923.4
3-Trifluoromethylphenyl6854.1
4-Chloro-3-trifluoromethyl12784.5

Biological Validation Protocol: In Vitro Kinase Screening

Objective: Evaluate the inhibitory potency (


) of the synthesized library against p38 MAPK  or Aurora B .
Assay Principle: FRET-Based Competition

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) tracer that binds to the kinase ATP pocket. The 3-FMPA derivative competes with the tracer.

Reagents
  • Recombinant Kinase (e.g., Aurora B)

  • Fluorescent Tracer (e.g., Staurosporine-Red)

  • Terbium-labeled Anti-GST Antibody (donor)

  • Assay Buffer (HEPES pH 7.5,

    
    , EGTA, Brij-35)
    
Workflow
  • Compound Preparation:

    • Prepare 10 mM stock solutions of the purified urea derivatives in 100% DMSO.

    • Create a 10-point serial dilution (1:3) in Assay Buffer (Final DMSO concentration <1%).

  • Incubation:

    • In a 384-well black plate, add:

      • 5

        
        L Kinase/Antibody mix.
        
      • 5

        
        L Tracer mix.
        
      • 5

        
        L Compound dilution.
        
    • Incubate at Room Temperature for 60 minutes (protected from light).

  • Readout:

    • Measure Time-Resolved Fluorescence (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Calculation: Calculate the TR-FRET ratio (

      
      ).
      
  • Data Analysis:

    • Normalize data to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.

    • Fit curves using a non-linear regression model (Sigmoidal Dose-Response) to determine

      
      .
      

Visualizing the Discovery Pipeline

The following diagram illustrates the integrated workflow from the 3-FMPA scaffold to a validated kinase inhibitor lead.

G Scaffold 3-FMPA Scaffold (Privileged Structure) Design Rational Design (Fluorine/Methyl placement) Scaffold->Design Optimization Synthesis Library Synthesis (Urea Coupling) Design->Synthesis Derivatization Purification Purification & QC (NMR/LCMS) Synthesis->Purification Work-up Screening Kinase Assay (FRET/IC50) Purification->Screening Bio-evaluation Screening->Design SAR Feedback Loop Lead Lead Candidate (Type II Inhibitor) Screening->Lead Hit Selection

Caption: Integrated workflow transforming the 3-FMPA building block into bioactive kinase inhibitors via iterative design and screening.

References & Authoritative Grounding

  • Finiuk, N., et al. (2026). Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as potential anti-breast cancer agent.[1] ResearchGate.[1]

    • Relevance: Validates the anticancer activity and molecular docking protocols for fluorophenyl-pyrazole derivatives.

  • Bonaide, S., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.International Journal of Molecular Sciences.

    • Relevance: Comprehensive review of the "urea-linker" strategy using 5-aminopyrazoles to target p38 MAPK and other kinases.

  • Inoue, H., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA.Journal of Fluorine Chemistry.

    • Relevance: Authoritative grounding on the metabolic and physicochemical benefits of fluorine substitution in drug design.

  • Wyatt, P. G., et al. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor.Journal of Medicinal Chemistry.

    • Relevance: Demonstrates the specific application of pyrazole-urea fragments in discovering clinical candidates like AT9283 (Aurora Kinase Inhibitor).

  • Meanwell, N. A. (2018). Fluorine in Drug Discovery: Role, Design and Case Studies.Journal of Medicinal Chemistry.

    • Relevance: Explains the "Fluorine Effect" on pKa and lipophilicity cited in the mechanism section.

Sources

Application of Fluorophenyl Pyrazoles in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and present a significant challenge to global health.[1] The development of effective therapeutics is hampered by the complex pathology of these diseases, which involves protein misfolding, neuroinflammation, oxidative stress, and neurotransmitter deficits.[1][2] Pyrazole-based heterocyclic compounds, particularly those functionalized with fluorophenyl groups, have emerged as a promising class of multi-target therapeutic candidates.[3][4][5] The incorporation of fluorine can enhance physicochemical properties like metabolic stability and blood-brain barrier permeability, which are critical for central nervous system (CNS) drug development.[3][6] This guide provides an in-depth exploration of the mechanisms of action of fluorophenyl pyrazoles and offers detailed protocols for their evaluation in established in vitro and in vivo models of neurodegeneration.

Scientific Foundation: The Multi-Target Potential of Fluorophenyl Pyrazoles

The therapeutic promise of fluorophenyl pyrazoles lies in their ability to concurrently modulate several key pathological pathways implicated in neurodegeneration. This multi-target approach is considered highly advantageous compared to single-target strategies, given the multifaceted nature of diseases like Alzheimer's and Parkinson's. The pyrazole scaffold can act as both a hydrogen-bond donor and acceptor, allowing for robust interactions with various biological targets.[3][6]

Key mechanisms of action include:

  • Cholinesterase Inhibition: A primary strategy in Alzheimer's therapy is to increase acetylcholine levels in the brain.[1] Fluorophenyl pyrazole derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][7][8] For instance, certain 4,5-dihydropyrazol-1-yl benzenesulfonamides have demonstrated AChE inhibition at nanomolar concentrations, surpassing the potency of standard drugs like tacrine.[7]

  • Modulation of Protein Aggregation: The aggregation of amyloid-beta (Aβ) plaques in Alzheimer's and α-synuclein in Parkinson's is a central pathological hallmark. The diphenylpyrazole compound anle138b, for example, has been shown to block the formation of toxic oligomers and rescue disease phenotypes in animal models.[9][10] The planar structure of the pyrazole ring facilitates π–π stacking interactions with aromatic residues in amyloidogenic proteins, disrupting the aggregation process.[6]

  • Anti-Neuroinflammatory Activity: Chronic activation of microglia, the resident immune cells of the CNS, contributes to neuronal damage.[11] Fluorophenyl pyrazoles can suppress this process by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[12][13]

  • Antioxidant Effects: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a common feature of neurodegenerative diseases.[2] Pyrazoline derivatives have demonstrated significant antioxidant and neuroprotective properties, mitigating neuronal damage in preclinical models.[2][14]

  • Inhibition of Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme that degrades dopamine, and its inhibition is a key therapeutic strategy for Parkinson's disease. Several pyrazole derivatives have been identified as potent and selective MAO-B inhibitors.[7][8]

Multi-Target Mechanism of Fluorophenyl Pyrazoles cluster_ND Neurodegenerative Disease Pathology cluster_FP Fluorophenyl Pyrazole Actions Protein Aggregation Protein Aggregation Neuroinflammation Neuroinflammation Oxidative Stress Oxidative Stress Neurotransmitter Deficit Neurotransmitter Deficit FP Fluorophenyl Pyrazole Compound Inhibit Aggregation Inhibit Aggregation FP->Inhibit Aggregation Suppress Microglia Suppress Microglia FP->Suppress Microglia Scavenge ROS Scavenge ROS FP->Scavenge ROS Inhibit AChE/BChE/MAO-B Inhibit AChE/BChE/MAO-B FP->Inhibit AChE/BChE/MAO-B Inhibit Aggregation->Protein Aggregation Outcome Neuroprotection & Cognitive Improvement Inhibit Aggregation->Outcome Suppress Microglia->Neuroinflammation Suppress Microglia->Outcome Scavenge ROS->Oxidative Stress Scavenge ROS->Outcome Inhibit AChE/BChE/MAO-B->Neurotransmitter Deficit Inhibit AChE/BChE/MAO-B->Outcome

Figure 1: Multi-target mechanisms of fluorophenyl pyrazoles in neurodegeneration.

Application Protocols: In Vitro Evaluation

In vitro assays provide a crucial first step for screening compounds, offering a controlled environment to assess specific biological activities.

Model System Selection

The choice of cell line is paramount for generating relevant data.

  • BV-2 Murine Microglial Cells: An immortalized cell line widely used to model neuroinflammation.[12][15] They respond robustly to inflammatory stimuli like LPS, making them ideal for screening anti-inflammatory compounds.[12]

  • SH-SY5Y Human Neuroblastoma Cells: These cells can be differentiated into a neuronal phenotype and are frequently used to model neurotoxicity and evaluate the neuroprotective effects of compounds.[16][17]

  • PC-12 Rat Pheochromocytoma Cells: This cell line responds to nerve growth factor (NGF) by differentiating into sympathetic-like neurons, making it a valuable tool for screening neuroprotective compounds against insults like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[14]

Protocol 1: Anti-Neuroinflammatory Activity in BV-2 Cells

Objective: To quantify the ability of a fluorophenyl pyrazole compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglial cells.

Principle: BV-2 cells are activated with LPS, inducing a strong inflammatory response. The test compound is co-incubated to assess its ability to suppress this response, typically measured by the levels of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.

Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the fluorophenyl pyrazole compound in sterile DMSO (e.g., 20 mM).[16] Create serial dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.[16]

  • Treatment: Pre-treat the cells with the compound dilutions for 2 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Dexamethasone, 10 µM).[12]

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (Griess Assay): Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. A standard curve using sodium nitrite is required for quantification.

    • Cytokine Quantification (ELISA): Collect supernatant and perform commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Cell Viability (MTT Assay): After collecting the supernatant, add MTT reagent to the remaining cells to assess cytotoxicity of the compound. This is a critical self-validating step to ensure that reduced inflammation is not due to cell death.[15]

Data Presentation:

Compound ConcentrationNO Production (% of LPS Control)TNF-α (pg/mL)Cell Viability (%)
Vehicle (No LPS)5 ± 215 ± 5100 ± 4
Vehicle (+ LPS)100 ± 82500 ± 21098 ± 5
Compound X (1 µM)85 ± 72150 ± 18099 ± 3
Compound X (10 µM)42 ± 51100 ± 15097 ± 4
Compound X (25 µM)25 ± 4650 ± 9096 ± 5
Dexamethasone (10 µM)30 ± 6780 ± 110101 ± 4
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a fluorophenyl pyrazole compound against AChE and BChE.

Principle: This colorimetric assay measures the activity of cholinesterase enzymes.[17] The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel) and BChE solution (from equine serum) in buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BChE.

    • DTNB solution (Ellman's reagent).

    • Test compound dilutions in buffer (with minimal DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution.

    • Add 50 µL of phosphate buffer and 25 µL of the respective enzyme solution (AChE or BChE).

    • Incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a plate reader.

  • Controls: Include a positive control (e.g., Galantamine or Donepezil), a negative control (no inhibitor), and a blank (no enzyme).

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Cholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, DTNB, Substrate) Add_Enzyme Add Enzyme (25 µL) Prep_Reagents->Add_Enzyme Prep_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound (25 µL) Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_DTNB Add DTNB (125 µL) Incubate_1->Add_DTNB Add_Substrate Add Substrate (ATCI/BTCI) (25 µL) Add_DTNB->Add_Substrate Measure_Abs Measure Absorbance (412 nm, 5 min) Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Calc_IC50 IC50 Determination (Non-linear Regression) Calc_Inhibition->Calc_IC50

Figure 2: Workflow for the Ellman's method cholinesterase inhibition assay.

Application Protocols: In Vivo Evaluation

Animal models are indispensable for evaluating the therapeutic efficacy, pharmacokinetics, and safety of lead compounds in a complex biological system.[18][19]

Protocol 3: Aβ₁₋₄₂-Induced Cognitive Impairment Model in Mice

Objective: To assess the ability of a fluorophenyl pyrazole compound to ameliorate cognitive deficits in a mouse model of Alzheimer's disease.

Principle: Intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide in mice induces synaptic dysfunction, neuroinflammation, and memory impairment, mimicking key aspects of AD pathology.[20] The test compound is administered to determine if it can prevent or reverse these deficits.

Step-by-Step Methodology:

  • Animal Model: Use adult male C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Aβ₁₋₄₂ Preparation: Incubate synthetic Aβ₁₋₄₂ peptide at 37°C for 7 days to induce aggregation.

  • Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject 3 µL of aggregated Aβ₁₋₄₂ (or vehicle for sham group) into the lateral ventricles.

  • Compound Administration:

    • Prophylactic: Begin daily administration of the test compound (e.g., via oral gavage) one day before surgery and continue for the duration of the experiment.

    • Therapeutic: Begin administration 7 days after surgery, once pathology is established.[9]

    • Include a vehicle-treated Aβ group and a sham group receiving vehicle.

  • Behavioral Testing (starting 14 days post-surgery):

    • Morris Water Maze (MWM): A standard test for spatial learning and memory. Train mice to find a hidden platform in a pool of opaque water for 5 days. On day 6, perform a probe trial with the platform removed to assess memory retention. Record escape latency, path length, and time spent in the target quadrant.

    • Y-Maze: To assess short-term working memory based on spontaneous alternation behavior.

  • Post-Mortem Analysis: At the end of the study, euthanize the animals and perfuse with saline. Harvest the brains.

    • Biochemical Analysis: Homogenize one hemisphere to measure levels of inflammatory cytokines (TNF-α, IL-6) and cholinesterase activity.

    • Immunohistochemistry (IHC): Fix, section, and stain the other hemisphere for Aβ plaques (using antibodies like 6E10) and activated microglia (using Iba1 antibody).

In_Vivo_AD_Model_Workflow Start Animal_Acclimation Acclimate Mice Start->Animal_Acclimation End Group_Assignment Assign to Groups (Sham, Aβ+Vehicle, Aβ+Compound) Animal_Acclimation->Group_Assignment Abeta_Surgery Stereotaxic ICV Injection of aggregated Aβ₁₋₄₂ Group_Assignment->Abeta_Surgery Compound_Admin Daily Compound Administration (e.g., Oral Gavage) Group_Assignment->Compound_Admin Abeta_Surgery->Compound_Admin Behavioral_Tests Behavioral Testing (Day 14-21) - Morris Water Maze - Y-Maze Compound_Admin->Behavioral_Tests Euthanasia Euthanasia & Brain Harvest (Day 22) Behavioral_Tests->Euthanasia Tissue_Analysis Post-Mortem Analysis - IHC (Plaques, Microglia) - ELISA (Cytokines) Euthanasia->Tissue_Analysis Tissue_Analysis->End

Sources

Application Note & Protocol: High-Throughput Screening of Pyrazole Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Pyrazoles in Kinase-Targeted Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure, synthetic tractability, and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone of modern drug discovery.[2] A particularly fruitful application of pyrazole-based compounds has been in the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3][4] Consequently, kinases are a major class of "druggable" targets.[3]

High-Throughput Screening (HTS) provides the technological backbone to interrogate large, diverse chemical libraries against these targets.[5][6] By combining automated liquid handling, sensitive detection methods, and robust data analysis, HTS allows for the rapid identification of "hits"—compounds that modulate the activity of the target protein.[6] This guide provides a comprehensive framework for designing and executing an HTS campaign using a pyrazole library to identify novel inhibitors of a therapeutically relevant kinase, using a Janus Kinase (JAK) as a representative example.

The Strategic Imperative: Assay Development and Miniaturization

The success of any HTS campaign is predicated on the quality of the assay. A robust, reproducible, and scalable assay is non-negotiable. The primary goal of this phase is to develop a "mix-and-read" assay in a high-density format (e.g., 384- or 1536-well plates) that accurately reflects the activity of the target kinase.

Causality in Assay Choice: Why AlphaScreen?

For kinase targets, numerous assay formats exist, including radiometric and coupled-enzyme assays.[7] However, these often have drawbacks for HTS, such as radioactive waste or increased potential for compound interference.[7] We will focus on the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), a bead-based, non-radioactive method ideal for HTS.[8][9][10][11]

The Principle: The AlphaScreen assay measures the interaction of two molecules tagged to Donor and Acceptor beads.[10][12] For a kinase assay, a biotinylated peptide substrate is captured by a streptavidin-coated Donor bead. A phosphorylation-specific antibody is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (~200 nm).[11] A laser excites the Donor bead, which releases singlet oxygen that travels to the nearby Acceptor bead, triggering a cascade that results in a strong luminescent signal.[10] Inhibitors of the kinase prevent this phosphorylation, leading to a decrease in signal.

Why it's superior for HTS:

  • Homogeneous Format: No washing steps are required, simplifying automation.[8][13]

  • High Sensitivity & Dynamic Range: The signal amplification inherent to the technology provides a large assay window.[9]

  • Reduced Interference: The time-resolved nature of the signal and the specific wavelength of emission minimize interference from fluorescent compounds.

The Self-Validating System: Assay Optimization and the Z'-Factor

Before screening the full library, the assay must be rigorously optimized and validated. The key metric for validating an HTS assay is the Z'-factor , a statistical parameter that quantifies the separation between the positive and negative control distributions.[14][15][16]

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., no enzyme or potent inhibitor) and negative (n, e.g., active enzyme, DMSO control) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|[15]

Z'-Factor ValueAssay QualityImplication for Screening
> 0.5ExcellentThe assay is robust and reliable for HTS.[14][16]
0 to 0.5AcceptableThe assay may be usable, but caution is warranted.[14][16]
< 0UnacceptableThe assay is not suitable for screening.[14][16]

Key parameters to optimize to achieve a Z' > 0.5 include enzyme and substrate concentrations (typically at or near the Km for ATP and peptide substrate to detect competitive inhibitors), antibody concentrations, incubation times, and DMSO tolerance.

The HTS Campaign: From Library to Primary Hits

This section outlines the workflow for a primary screen of a pyrazole library against a target kinase.

Prerequisite: Compound Management

Proper handling of the compound library is critical to ensure sample integrity.[5] Libraries are typically stored as concentrated stocks (e.g., 10 mM) in dimethyl sulfoxide (DMSO) at -20°C or -80°C.[5] An automated compound management system is essential for creating assay-ready plates, tracking samples, and minimizing freeze-thaw cycles.[17][18]

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis Lib Pyrazole Library (10 mM in DMSO) ARP Assay-Ready Plates (e.g., 10 µM in 384-well) Lib->ARP Acoustic Dispensing Reagent Add Kinase/ Substrate Mix ARP->Reagent Incubate1 Incubate Reagent->Incubate1 ATP_add Add ATP (Initiate Reaction) Incubate1->ATP_add Incubate2 Incubate ATP_add->Incubate2 Detection Add AlphaScreen Detection Mix Incubate2->Detection Incubate3 Incubate (Dark) Detection->Incubate3 Read Read Plate (Alpha-enabled Reader) Incubate3->Read RawData Raw Signal Data Read->RawData QC Plate QC (Z'-factor calc) RawData->QC Norm Data Normalization (% Inhibition) QC->Norm HitPick Hit Selection (Z-score > 3) Norm->HitPick Hit Validation Hit Validation HitPick->Hit Validation

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: Primary AlphaScreen HTS (384-well format)

This protocol is a template and requires optimization for the specific kinase.

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole compound (from a 10 µM stock) into the appropriate wells of a 384-well assay plate. Dispense 50 nL of DMSO into control wells.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/biotinylated-substrate solution in assay buffer to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature. This allows compounds to bind to the kinase before the reaction starts.

  • Initiation: Add 5 µL of a 2X ATP solution in assay buffer to all wells to initiate the kinase reaction. The final concentration of ATP should be at its apparent Km.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The reaction should be stopped within the linear range of product formation.[13]

  • Detection: Add 10 µL of a 2X AlphaScreen detection mix (containing streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads) in stop buffer (containing EDTA to chelate Mg2+ and halt the kinase reaction).

  • Final Incubation: Incubate for 60-90 minutes at room temperature in the dark to allow for bead binding and signal development.

  • Data Acquisition: Read the plates on an AlphaScreen-capable plate reader.

Data Analysis and Hit Identification
  • Quality Control: For each plate, calculate the Z'-factor using the high (DMSO, 0% inhibition) and low (potent inhibitor, 100% inhibition) controls. Plates with a Z' < 0.5 should be flagged for review or repeated.[14]

  • Normalization: Convert raw signal data to percent inhibition for each compound well: % Inhibition = 100 * (1 - (Signal_compound - µ_low_control) / (µ_high_control - µ_low_control))

  • Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of the sample population (all compounds). Z-score = (% Inhibition_compound - µ_% Inhibition_samples) / σ_% Inhibition_samples Compounds with a Z-score > 3 (or another statistically robust cutoff) are considered primary hits.

The Crucial Filter: Hit Validation and Triage

A primary hit is not a confirmed active compound. A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising chemical matter for further development.[19][20][21][22]

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibits

Caption: Simplified JAK-STAT Signaling Pathway.

Step 1: Hit Confirmation and Dose-Response

Primary hits are re-tested in the primary assay, often using freshly procured or resynthesized compound powder to confirm identity and purity.[6] Active compounds are then tested in a dose-response format (typically an 8- to 10-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).[23][24][25] This is a critical step for establishing a preliminary structure-activity relationship (SAR).[21]

ParameterDescriptionImportance
IC50 The concentration of an inhibitor required to reduce enzyme activity by 50%.[25]Quantifies compound potency; lower IC50 indicates higher potency.
Hill Slope The steepness of the dose-response curve.A slope near 1.0 suggests a classic 1:1 binding interaction. Steeper slopes can indicate artifacts like aggregation.
R² Value A measure of how well the curve fits the data.An R² > 0.95 indicates a good curve fit.
Step 2: Orthogonal and Cellular Assays

To eliminate artifacts specific to the primary assay technology, confirmed hits must be validated in an orthogonal assay .[13][21][26] This is a secondary assay that measures the same biological endpoint (kinase inhibition) but uses a different detection technology.[13][27] For example, a mobility-shift assay or a direct measurement of ADP production (e.g., Transcreener® ADP Assay) would be excellent orthogonal choices.[7][28]

Furthermore, transitioning from a biochemical to a cellular context is vital.[21] A cell-based assay assesses a compound's ability to inhibit the target kinase within a more physiologically relevant environment.

Protocol: Cell-Based Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay is used as a counter-screen to identify compounds that are non-specifically cytotoxic, as these can appear as false positives in assays that rely on ATP (like many kinase assays).[29][30][31]

  • Cell Plating: Seed cells into a 384-well white, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the hit compounds at various concentrations for 24-72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent directly to the wells (volume typically equal to the culture medium volume).[29]

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence on a plate reader. A decrease in signal indicates a reduction in viable, metabolically active cells.[29]

Hit_Triage_Cascade Primary Primary HTS Hits (~100,000 compounds) Confirm Hit Confirmation (Single-point re-test) Primary->Confirm ~1-2% Hit Rate DoseResp Dose-Response (IC50) (Potency Ranking) Confirm->DoseResp >80% Confirmation Orthogonal Orthogonal Assay (e.g., ADP-Glo) DoseResp->Orthogonal Filter promiscuous & artifactual hits Cellular Cellular Target Engagement (e.g., NanoBRET™) Orthogonal->Cellular Confirm cell permeability & activity Cytotox Cytotoxicity Counter-Screen (e.g., CellTiter-Glo) Cellular->Cytotox Filter non-specific cytotoxic compounds Validated Validated Hits (Ready for Lead-Op) Cytotox->Validated ~5-10 Promising Series

Caption: Hit Validation and Triage Cascade.

Conclusion: From Hit to Lead

Following this structured HTS and validation workflow, researchers can confidently identify high-quality, validated pyrazole hits. These compounds, characterized by confirmed on-target activity, cellular efficacy, and a defined initial SAR, serve as the optimal starting points for resource-intensive lead optimization campaigns. The principles and protocols outlined here provide a robust framework for leveraging the power of pyrazole libraries to discover the next generation of targeted therapeutics.

References

  • Vertex AI Search. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... | Download Scientific Diagram.
  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening.
  • CDD Support. (2023, October 12). Plate Quality Control.
  • Wikipedia. (n.d.). Z-factor.
  • PubMed Central. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors.
  • Springer Nature Experiments. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • On HTS. (2023, December 12). Z-factor.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • ResearchGate. (2025, August 7). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF.
  • ACS Publications. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery | ACS Central Science.
  • MDPI. (n.d.). Molecules | Special Issue : High Throughput Screening II.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • YouTube. (2023, March 9). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs.
  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • PubMed. (n.d.). Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review.
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • Oxford Academic. (2016, October 27). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening | Briefings in Bioinformatics.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • PubMed. (n.d.). Dose-Response Curves and the Determination of IC50 and EC50 Values.
  • Frontiers. (n.d.). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3).
  • SelectScience. (n.d.). Buy CellTiter-Glo® Luminescent Cell Viability Assay Read Reviews.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
  • PubMed Central. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
  • NIH. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • ResearchGate. (2026, January 23). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153.
  • ResearchGate. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images.
  • PubMed. (n.d.). Janus kinase inhibition as a potential strategy for the treatment of psoriasis: state of the art and future perspectives.
  • PubMed. (2020, November 19). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies.
  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms.
  • Promega. (n.d.). CellTiter-Glo® 3D Cell Viability Assay: Validated for 3-D Microtissue Culture.
  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
  • YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
  • PubMed Central. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • ResearchGate. (n.d.). (PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2023, December 13). Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions.

Sources

Scale-up synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive guide to the robust, scalable, two-step synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a key heterocyclic building block in modern drug discovery and agrochemical development. The 5-aminopyrazole scaffold is a privileged structure, appearing in numerous biologically active compounds, including kinase inhibitors and antibacterial agents.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process optimization for scale-up, in-process controls, and rigorous safety protocols. The described methodology is designed for researchers and process chemists, ensuring reproducibility, high yield, and purity from gram to kilogram scale.

Strategic Overview: A Two-Step Pathway to the Target Heterocycle

The synthesis of 3-aryl-5-aminopyrazoles is most efficiently achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[1] Our strategy for producing 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is predicated on this reliable, two-step approach:

  • Step 1: Claisen Condensation to form the key β-ketonitrile intermediate, 3-oxo-3-(3-fluorophenyl)propanenitrile. This reaction establishes the core carbon framework by coupling an aromatic ester with acetonitrile.

  • Step 2: Regioselective Cyclization of the β-ketonitrile intermediate with methylhydrazine. This step constructs the pyrazole ring, with careful control yielding the desired N-methyl regioisomer.

This pathway was selected for its use of readily available starting materials, its well-understood reaction mechanisms, and its proven scalability.

A Ethyl 3-Fluorobenzoate + Acetonitrile B Intermediate A: 3-Oxo-3-(3-fluorophenyl)propanenitrile A->B Step 1: Claisen Condensation (Sodium Ethoxide) p1 B->p1 C Methylhydrazine C->p1 D Final Product: 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine p1->D Step 2: Cyclization (Ethanol, Acetic Acid)

Caption: High-level overview of the two-step synthetic strategy.

Part I: Synthesis of Intermediate A - 3-Oxo-3-(3-fluorophenyl)propanenitrile

Mechanistic Rationale

This transformation is a base-mediated Claisen condensation. Sodium ethoxide, a strong, non-nucleophilic base suitable for large-scale reactions, deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of ethyl 3-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide group yields the β-ketonitrile. The reaction is driven to completion because the product's methylene protons are highly acidic and are readily deprotonated by the ethoxide base, forming a stable enolate salt. An acidic workup is required to neutralize the enolate and afford the final product.

Detailed Scale-up Protocol (1.0 mol Scale)

Materials:

Reagent MW ( g/mol ) Amount (mol) Mass / Volume Notes
Sodium Ethoxide 68.05 1.2 81.7 g Highly hygroscopic, flammable solid.[3]
Anhydrous Ethanol 46.07 - 1.0 L Solvent, <0.2% water.
Acetonitrile 41.05 1.5 78.5 mL (61.6 g) Reagent, anhydrous.
Ethyl 3-Fluorobenzoate 168.16 1.0 155 mL (168.2 g) Reagent.
2M Hydrochloric Acid - ~1.2 ~600 mL For workup.
Ethyl Acetate 88.11 - 1.5 L Extraction solvent.

| Saturated NaCl (Brine) | - | - | 500 mL | For washing. |

Procedure:

  • Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Ensure the system is completely dry.

  • Base Preparation: Under a positive pressure of nitrogen, charge the reactor with anhydrous ethanol (1.0 L). Carefully add the sodium ethoxide powder (81.7 g) portion-wise, ensuring the temperature does not exceed 40°C. Stir until all solids are dissolved.

  • Reagent Addition: Cool the solution to 20-25°C. In the addition funnel, prepare a mixture of ethyl 3-fluorobenzoate (155 mL) and acetonitrile (78.5 mL).

  • Reaction: Add the ester/nitrile mixture dropwise to the sodium ethoxide solution over 60-90 minutes, maintaining the internal temperature between 25-30°C. A precipitate (the sodium enolate of the product) will form.

  • Reaction Monitoring: After the addition is complete, heat the slurry to 50°C and stir for 2-3 hours. Monitor the reaction for completion by TLC or HPLC (disappearance of ethyl 3-fluorobenzoate).

  • Work-up (Quench): Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add 2M HCl (~600 mL) while stirring vigorously, maintaining the temperature below 20°C, until the pH of the aqueous layer is ~2-3. All solids should dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with saturated NaCl solution (500 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 3-oxo-3-(3-fluorophenyl)propanenitrile as a crystalline solid.

  • Drying: Dry the product in a vacuum oven at 40°C to a constant weight.

Expected Outcome:

  • Yield: 75-85%

  • Purity: >98% (by HPLC)

  • Appearance: Off-white to pale yellow solid.

Part II: Synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Mechanistic Rationale

This reaction proceeds via the condensation of the ketone moiety of the β-ketonitrile with the more nucleophilic nitrogen of methylhydrazine, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the remaining amino group onto the nitrile carbon. This cyclization step is often catalyzed by a weak acid, such as acetic acid, which protonates the nitrile nitrogen, rendering it more electrophilic. The regioselectivity is controlled by the initial condensation step; reaction at the ketone is sterically and electronically favored over reaction at the nitrile.

Detailed Scale-up Protocol (0.5 mol Scale)

Materials:

Reagent MW ( g/mol ) Amount (mol) Mass / Volume Notes
3-Oxo-3-(3-fluorophenyl)propanenitrile 163.14 0.5 81.6 g Intermediate A.
Methylhydrazine 46.07 0.55 27.5 mL (25.3 g) Highly toxic, suspected carcinogen.[4][5]
Ethanol (95%) - - 800 mL Solvent.

| Glacial Acetic Acid | 60.05 | 0.05 | 2.9 mL | Catalyst. |

Procedure:

  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with 3-oxo-3-(3-fluorophenyl)propanenitrile (81.6 g), ethanol (800 mL), and glacial acetic acid (2.9 mL). Stir to dissolve.

  • Methylhydrazine Addition: (Caution: Perform in a well-ventilated fume hood) . Slowly add methylhydrazine (27.5 mL) to the solution at room temperature over 15-20 minutes. An exotherm is expected; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC (disappearance of the starting β-ketonitrile).

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C for 1-2 hours. The product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The material is typically >99% pure at this stage and may not require further purification.

Expected Outcome:

  • Yield: 88-95%

  • Purity: >99% (by HPLC)

  • Appearance: White to off-white crystalline solid.

Process Workflow and In-Process Controls (IPCs)

G start Start reactor_setup1 Reactor Setup (Step 1) Inert atmosphere (N2) Dry glassware start->reactor_setup1 base_prep base_prep reactor_setup1->base_prep reagent_add Reagent Addition Add Ester/Acetonitrile mix Maintain T = 25-30°C base_prep->reagent_add reaction1 Reaction (Step 1) Heat to 50°C, 2-3h reagent_add->reaction1 ipc1 {IPC-1 | TLC or HPLC for completion} reaction1->ipc1 workup1 Workup & Isolation Cool to 0-5°C Acidic Quench (pH 2-3) EtOAc Extraction Solvent Removal ipc1->workup1 Reaction Complete purify1 Purification (Intermediate A) Recrystallize (EtOH/H2O) Vacuum Dry workup1->purify1 reactor_setup2 Reactor Setup (Step 2) Reflux configuration purify1->reactor_setup2 reagent_charge2 Reagent Charge Charge Intermediate A, EtOH, Acetic Acid reactor_setup2->reagent_charge2 hydrazine_add hydrazine_add reagent_charge2->hydrazine_add reaction2 Reaction (Step 2) Reflux (78°C), 4-6h hydrazine_add->reaction2 ipc2 {IPC-2 | TLC or HPLC for completion} reaction2->ipc2 isolation2 Isolation & Drying (Final Product) Cool to 0-5°C Vacuum Filter Wash with cold EtOH Vacuum Dry ipc2->isolation2 Reaction Complete end Final Product QC isolation2->end

Caption: Detailed workflow from starting materials to final product QC.

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.

  • Sodium Ethoxide (CAS 141-52-6): A flammable and corrosive solid that reacts violently with water.[3] It causes severe skin burns and eye damage. Handle in an inert atmosphere, away from moisture and ignition sources.[6][7] Wear chemical-resistant gloves, safety goggles, and protective clothing.[6]

  • 3-Fluorophenylacetonitrile (CAS 501-00-8): Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation. May cause respiratory irritation.[10] All handling should be performed in a well-ventilated chemical fume hood.[10][11]

  • Methylhydrazine (CAS 60-34-4): EXTREME HAZARD. Acutely toxic (fatal if inhaled, swallowed, or in contact with skin), flammable, and a suspected carcinogen.[4][5] It is corrosive and can cause severe burns. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty chemical gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[5][12] An emergency plan for spills and exposure must be in place.

Engineering Controls: All operations should be conducted in a walk-in fume hood or a reactor containment system suitable for kilogram-scale synthesis. Ensure proper grounding of all equipment to prevent static discharge, especially when handling flammable solids and solvents.[3]

References

  • Tairov, M., et al. A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole... Google Scholar.
  • Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of...
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • SAFETY DATA SHEET - 1-Boc-1-methylhydrazine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. Fisher Scientific.
  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. ChemicalBook.
  • SAFETY DATA SHEET - Methylhydrazine. FUJIFILM Wako.
  • SAFETY DATA SHEET - 4-Fluorophenylacetonitrile. Fisher Scientific.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer.
  • Buy 3-fluorophenylacetonitrile
  • The correct use of sodium ethoxide and precautions. Okchem.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
  • METHYL HYDRAZINE HAZARD SUMMARY. New Jersey Department of Health.
  • Methylhydrazine sulfate - SAFETY D
  • SODIUM ETHOXIDE, 95%. Gelest, Inc..
  • SAFETY DATA SHEET - Phenylacetonitrile. TCI Chemicals.
  • Storage environment requirements for solid sodium ethoxide. Fengchen Group Co., Ltd.

Sources

Use of pyrazole compounds as scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Pyrazole Scaffolds in Medicinal Chemistry

Strategic Overview: The "Privileged" Scaffold

In modern drug discovery, the pyrazole ring (


) is not merely a structural connector; it is a privileged scaffold .[1][2][3][4] Its utility stems from its unique electronic profile: it is aromatic, planar, and amphoteric.[4]

For the medicinal chemist, the pyrazole offers three distinct strategic advantages:

  • Bioisosterism: It effectively mimics amide bonds (

    
    ), phenols, and even purine bases, allowing it to navigate the chemical space of peptides and nucleotides with improved metabolic stability.[1][4]
    
  • H-Bonding Capability: The unsubstituted

    
     acts as a donor, while the imine 
    
    
    
    acts as an acceptor.[1] This dual nature is critical for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Ruxolitinib, Crizotinib).[1]
  • Vector Control: The rigid 5-membered ring allows for precise angular positioning of substituents, maximizing deep-pocket occupancy in enzymes like COX-2 (e.g., Celecoxib).[1]

Table 1: FDA-Approved Pyrazole Therapeutics & Mechanisms
Drug NameTargetTherapeutic AreaKey Structural Role of Pyrazole
Celecoxib COX-2Anti-inflammatoryScaffolds the sulfonamide and phenyl rings to fit the COX-2 hydrophobic side pocket.[1]
Ruxolitinib JAK1/JAK2MyelofibrosisMimics the adenine base of ATP, forming H-bonds with the kinase hinge region.
Crizotinib ALK/ROS1NSCLC (Cancer)Acts as the core hinge binder; 3-position substitution controls selectivity.[1][4]
Rimonabant CB1Anti-obesity (Withdrawn)Central core orienting lipophilic domains for GPCR transmembrane binding.[1][4]

Critical Design Parameter: The Tautomerism Trap

The Silent Variable: A common failure mode in early pyrazole development is neglecting annular tautomerism.[1][4] Unsubstituted pyrazoles (


-H) exist in rapid equilibrium between two identical (if symmetric) or distinct (if asymmetric) tautomers.[1][4]
  • Impact on Potency: A protein binding pocket may select only one tautomer.[1][4] If the energy barrier to form that tautomer is too high, apparent affinity (

    
    ) drops.[1][4]
    
  • Impact on Analytics: In NMR, rapid exchange averages signals, masking impurities or isomeric ratios.[4]

DOT Diagram 1: Tautomeric Equilibrium & Binding Logic

PyrazoleTautomerism cluster_0 Solution State (Equilibrium) cluster_1 Target Binding Event T1 1H-tautomer (Donor-Acceptor) T2 2H-tautomer (Acceptor-Donor) T1->T2 Fast Exchange (k > 10^3 s^-1) Bound Bioactive Conformation (Frozen Tautomer) T1->Bound Selection T2->Bound Energy Penalty? Target Protein Pocket (Hinge Region) Bound->Target High Affinity Binding

Caption: Pyrazole tautomers interconvert rapidly in solution. The protein target selects a specific tautomer, effectively "freezing" the equilibrium. High energy penalties for this shift reduce potency.

Application Protocol A: Regioselective Synthesis (The "Celecoxib" Challenge)

The classical Knorr synthesis (1,3-diketone + hydrazine) often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles).[1] Separation is difficult and costly.[4]

Objective: Synthesize a 1,5-diarylpyrazole (Celecoxib scaffold) with >95% regioselectivity. Method: Stepwise condensation using a 1,3-monothio-1,3-diketone or control of pH in the hydrazine step.[1]

Detailed Workflow
  • Reagent Preparation:

    • Start with acetophenone derivative (

      
      ).[1][4]
      
    • React with trifluoroacetic anhydride (TFAA) and base (LiHMDS) to form the 1,3-diketone precursor.[1][4]

  • Regiocontrol Step (The "Fix"):

    • Standard Knorr: Adding hydrazine directly to the diketone often yields a 70:30 mixture.[4]

    • Optimized Protocol: Convert the diketone to an enaminone or use hydrazine hydrochloride in ethanol.[1][4] The protonated hydrazine is less nucleophilic, making the initial attack more sensitive to steric hindrance, favoring the formation of the 1,5-isomer (where the bulky aryl group is adjacent to the nitrogen).

Step-by-Step Protocol:

  • Condensation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in Ethanol (0.5 M).

  • Hydrazine Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq). Crucial: Use the salt form.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[4]
    
  • Workup: Cool to RT. The specific regioisomer (Celecoxib) often precipitates due to symmetrical packing.[4] Filter the solid.[4]

  • Purification: Recrystallize from Isopropanol/Water.

  • QC: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR. Interaction between the N-phenyl ring protons and the pyrazole C-4 proton confirms the 1,5-structure.

Application Protocol B: Advanced Kinase Inhibitor Synthesis (Ruxolitinib Pathway)[4]

For JAK inhibitors like Ruxolitinib, the challenge is introducing chirality on the side chain attached to the pyrazole nitrogen.

Mechanism: Aza-Michael Addition or Mitsunobu Coupling.[1] Target: (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[1][5]

DOT Diagram 2: Ruxolitinib Synthetic Workflow

RuxolitinibSynthesis cluster_QC Quality Control Gate Start1 Cyclopentanecarbaldehyde Step1 Step 1: Knoevenagel Condensation (+ Malononitrile) Start1->Step1 Start2 4-Bromo-1H-pyrazole Intermediate1 Ylidene Intermediate Step1->Intermediate1 Step2 Step 2: Asymmetric Aza-Michael Addition (Catalyst: Chiral Rhodium or Organocatalyst) Intermediate1->Step2 + Start2 Step3 Step 3: Suzuki Coupling (Pyrrolo[2,3-d]pyrimidine boronic ester) Step2->Step3 Chiral Intermediate QC Chiral HPLC (>98% ee required) Step2->QC Final Ruxolitinib (Pure Enantiomer) Step3->Final

Caption: The synthesis relies on an asymmetric Michael addition to establish the chiral center at the cyclopentyl ring before the final Suzuki coupling.

Validation Protocol: Variable Temperature (VT) NMR

To distinguish between a mixture of regioisomers and a single tautomerizing compound, standard NMR is insufficient.[4]

Protocol:

  • Sample Prep: Dissolve 5 mg of pyrazole in

    
     or 
    
    
    
    . Avoid
    
    
    if possible as it promotes aggregation.[4]
  • Ambient Scan: Acquire

    
     NMR at 298 K. Look for broad signals at C3/C5 positions.[4]
    
  • Cooling Phase: Lower probe temperature in 10 K increments down to 233 K (-40°C).

  • Observation:

    • Tautomerism:[1][4][6][7][8] Broad peaks will sharpen and split into two distinct sets of signals as the exchange rate (

      
      ) becomes slower than the NMR timescale (
      
      
      
      ).[1][4]
    • Regioisomers: Peaks remain sharp and distinct regardless of temperature (no dynamic exchange).[4]

References

  • Fustero, S., et al. (2010).[4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link[1][4]

  • Penning, T. D., et al. (1997).[4] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link[1][4]

  • Lin, Q., et al. (2009).[4][9] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters. Link[1][4]

  • Alkorta, I., & Elguero, J. (2020).[4] "Tautomerism of Pyrazoles: A Review." Molecules. Link

  • FDA Drug Database. (2023). "Ruxolitinib (Jakafi) Approval History."[4] Link[1][4]

Sources

Application Notes and Protocols for Target Identification of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the target identification of the novel small molecule, 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine. The process of elucidating the molecular targets of a compound is critical in drug discovery, providing insights into its mechanism of action, potential therapeutic applications, and off-target effects.[1] This guide presents a multi-pronged approach, combining computational prediction with robust chemical proteomics strategies, followed by essential target validation. The protocols detailed herein are designed to be self-validating and are supported by established scientific principles, providing a clear path from a bioactive compound to a validated therapeutic target.

Introduction: The Significance of Target Deconvolution

The identification of the specific biomolecules with which a small molecule interacts is a pivotal step in the drug development pipeline.[1] For 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a compound with a pyrazole scaffold known for its diverse biological activities, pinpointing its molecular targets is essential to unlock its therapeutic potential.[2] Target deconvolution not only illuminates the mechanism of action but also enables the development of more potent and selective next-generation compounds. This guide outlines a systematic and integrated workflow for the target identification and validation of this specific pyrazole derivative.

Preliminary Target Prediction: An In Silico Approach

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential protein targets of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.[3] These in silico techniques leverage the compound's structure to predict its binding partners, thereby narrowing down the field of potential targets and guiding subsequent experimental design.[4]

Methodology

Table 1: Computational Target Prediction Approaches

MethodPrincipleApplication
Molecular Docking Predicts the preferred orientation of the compound when bound to a protein target.Screening of 3D protein structure databases to identify potential binding partners based on binding affinity scores.
Pharmacophore Modeling Identifies the essential steric and electronic features of the compound that are necessary for biological activity.Searching pharmacophore databases to find proteins that have binding sites complementary to the compound's pharmacophore.
Machine Learning Algorithms Utilizes curated datasets of known drug-target interactions to predict novel interactions.[6]Prediction of kinase targets and other protein classes based on the compound's structural features.[4]
Protocol: In Silico Target Prediction
  • Compound Preparation: Generate a 3D conformation of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Target Database Selection: Choose relevant protein structure databases (e.g., Protein Data Bank - PDB) or target prediction platforms (e.g., ChEMBL, KinasePred).[4]

  • Molecular Docking:

    • Select a panel of potential targets based on literature data for similar pyrazole compounds or a broad screen of the PDB.

    • Perform docking simulations using software such as AutoDock or Glide.

    • Analyze the docking scores and binding poses to identify high-probability interactions.

  • Pharmacophore Query:

    • Generate a pharmacophore model from the 3D structure of the compound.

    • Use the model to search pharmacophore databases like PharmaGist or ZINCPharmer.

  • Data Analysis and Prioritization:

    • Consolidate the results from all in silico methods.

    • Prioritize a list of the top 10-20 potential targets for experimental validation based on the strength of the computational evidence.

Experimental Target Identification: Chemical Proteomics

Chemical proteomics is a powerful discipline that employs chemical probes to identify and characterize protein targets of small molecules in a complex biological system.[7] This section details two primary strategies: Affinity-Based Protein Profiling (AfBPP) and Photoaffinity Labeling (PAL).[8]

Probe Synthesis: The Key to Target Capture

To utilize chemical proteomics, a chemical probe derived from 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine must be synthesized. This probe will contain three key components: the parent compound (for target binding), a reactive group (for covalent attachment), and a reporter tag (for detection and enrichment).

Diagram 1: General Structure of a Chemical Probe

G cluster_probe Chemical Probe Parent_Compound 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (Binding Moiety) Linker Linker Parent_Compound->Linker Reactive_Group Reactive Group (e.g., Diazirine for PAL) Linker->Reactive_Group Attachment Point 1 Reporter_Tag Reporter Tag (e.g., Biotin, Alkyne) Linker->Reporter_Tag Attachment Point 2

Caption: A chemical probe consists of the parent compound, a linker, a reactive group, and a reporter tag.

The synthesis of such a probe will likely involve multi-step organic synthesis, starting from the parent pyrazole compound or its precursors.[9][10]

Photoaffinity Labeling (PAL)

PAL is a robust technique for identifying direct binding partners of a small molecule.[11] It utilizes a photo-reactive group that, upon UV irradiation, forms a covalent bond with nearby amino acid residues of the target protein.[12][13]

Diagram 2: Photoaffinity Labeling Workflow

G cluster_workflow PAL Workflow Incubation Incubate Cells/Lysate with PAL Probe UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation Lysis_Enrichment Cell Lysis & Biotin-Streptavidin Enrichment UV_Irradiation->Lysis_Enrichment Proteolysis On-Bead Digestion (Trypsin) Lysis_Enrichment->Proteolysis MS_Analysis LC-MS/MS Analysis Proteolysis->MS_Analysis Data_Analysis Data Analysis & Target Identification MS_Analysis->Data_Analysis

Caption: The major steps involved in a photoaffinity labeling experiment for target identification.

  • Probe Synthesis: Synthesize a PAL probe of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine containing a diazirine moiety and a biotin tag.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the PAL probe at various concentrations (e.g., 1-10 µM) for a predetermined time. Include a vehicle control and a competition experiment with an excess of the parent compound.

  • UV Crosslinking:

    • Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to its target proteins.[14]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Enrichment of Labeled Proteins:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer and add trypsin.

    • Incubate overnight at 37°C to digest the proteins into peptides.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated samples compared to the controls.

    • The competition experiment is crucial to distinguish specific targets from non-specific binders.

Affinity-Based Protein Profiling (AfBPP)

AfBPP is another powerful technique that utilizes an affinity-based probe to pull down interacting proteins from a cell lysate.[15] Unlike PAL, this method does not require UV activation.

Diagram 3: Affinity-Based Protein Profiling Workflow

G cluster_workflow AfBPP Workflow Cell_Lysis Prepare Cell Lysate Probe_Incubation Incubate Lysate with AfBPP Probe Cell_Lysis->Probe_Incubation Affinity_Capture Affinity Capture (e.g., Streptavidin Beads) Probe_Incubation->Affinity_Capture Washing Wash Beads to Remove Non-specific Binders Affinity_Capture->Washing Elution_Digestion Elute and Digest Bound Proteins Washing->Elution_Digestion MS_Analysis LC-MS/MS Analysis Elution_Digestion->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Caption: A schematic representation of the workflow for affinity-based protein profiling.

  • Probe Synthesis: Synthesize an AfBPP probe of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine with a biotin tag.

  • Preparation of Cell Lysate:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer to preserve protein interactions.

    • Clarify the lysate by centrifugation.

  • Probe Incubation:

    • Incubate the cell lysate with the AfBPP probe. Include a control with biotin alone and a competition experiment with excess free compound.

  • Affinity Capture:

    • Add streptavidin-coated agarose or magnetic beads to the lysate and incubate to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a denaturing buffer or by on-bead digestion.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS, or directly analyze the digested peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that are specifically pulled down by the probe and whose binding is competed away by the free compound.

Target Validation: Confirming the Interaction

Once a list of putative targets has been generated, it is crucial to validate these interactions to ensure they are biologically relevant.[16][17] Target validation confirms that the engagement of the identified target by the compound leads to a functional consequence.[18]

Biophysical and Biochemical Assays

A variety of assays can be employed to confirm the direct binding of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine to the identified target protein(s).[19]

Table 2: Target Validation Assays

AssayPrincipleInformation Gained
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Confirms target engagement in a cellular context.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein.Provides thermodynamic parameters of the interaction (Kd, ΔH, ΔS).
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the compound binds to the immobilized target protein.Provides kinetic parameters of the interaction (kon, koff, Kd).
Enzyme Inhibition/Activation Assays Measures the effect of the compound on the catalytic activity of the target enzyme.Confirms functional modulation of the target.
Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine at various concentrations. Include a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[19]

Conclusion

The successful identification and validation of the molecular targets of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a multifaceted process that requires a combination of computational and experimental approaches. By following the detailed protocols and workflows outlined in this guide, researchers can systematically progress from a compound of interest to a well-validated therapeutic target, thereby accelerating the drug discovery and development process.

References

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • PMC. (n.d.). Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • PubMed. (2012). Target prediction of small molecules with information of key molecular interactions. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • NCBI. (n.d.). Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. Retrieved from [Link]

  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Retrieved from [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • Globe Thesis. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Retrieved from [Link]

  • PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Drug Discovery World. (2026). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

  • PMC. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • MDPI. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PMC. (n.d.). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

  • Chomix Biotech. (n.d.). Photoaffinity probes. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Retrieved from [Link]

  • ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Retrieved from [Link]

Sources

Experimental procedures for pyrazole cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Regioselective Pyrazole Cyclocondensation

Strategic Overview

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . While the classical Knorr pyrazole synthesis (1883) remains the primary route, it suffers from a critical liability: regiochemical ambiguity .

When a substituted hydrazine reacts with a non-symmetric 1,3-dicarbonyl, two isomers (1,3- and 1,5-substituted) are possible. In drug development, separating these isomers via chromatography is a bottleneck. This guide focuses on process-controlled regioselectivity , utilizing electronic bias and solvent effects to thermodynamically or kinetically favor a single isomer without the need for tedious purification.

Mechanistic Insight & Regiocontrol

The reaction proceeds via a stepwise condensation.[1] The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the dicarbonyl.

  • The Electronic Factor: In fluorinated building blocks (e.g., trifluoromethyl-1,3-diketones), the carbonyl adjacent to the electron-withdrawing

    
     group is highly electrophilic but often exists as a hydrate in aqueous media, rendering it less reactive to initial attack.
    
  • The Steric Factor: Bulky hydrazine substituents hinder attack at the more substituted carbonyl.

Figure 1: Mechanistic Pathway of Knorr Cyclocondensation

The following diagram illustrates the bifurcation point determining the 1,3- vs. 1,5-isomer.

KnorrMechanism cluster_decision Critical Decision Point Start Reagents: 1,3-Diketone + Hydrazine Inter1 Intermediate A: Hydrazone Formation (Kinetic Control) Start->Inter1 Acid Catalysis (H+) Inter2 Intermediate B: Cyclization (5-exo-trig) Inter1->Inter2 Dehydration (-H2O) Prod1 Product 1: 1,5-Isomer (Sterically Favored) Inter2->Prod1 Path A Prod2 Product 2: 1,3-Isomer (Electronically Favored) Inter2->Prod2 Path B

Caption: Figure 1. The bifurcation of the Knorr synthesis.[2] Path A vs. Path B is determined by the pH-dependent electrophilicity of the carbonyl carbons.

Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib (Thermodynamic Control)

Application: Synthesis of COX-2 inhibitors containing a trifluoromethyl group. Rationale: Using a protic solvent with HCl prevents the formation of the "wrong" isomer by activating the aryl carbonyl, overcoming the deactivating effect of the


 hydrate.

Materials:

  • Reactant A: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Reactant B: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute) / Water (1:1 v/v)

  • Catalyst: HCl (37%, catalytic amount)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reactant A (5.0 mmol) in 10 mL Ethanol.

  • Addition: Add Reactant B (5.5 mmol) followed by 10 mL of water. The mixture may appear heterogeneous.

  • Activation: Add 3 drops of concentrated HCl. Note: Without acid, the regioselectivity drops significantly.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (30% EtOAc in Hexanes).
    
  • Isolation (Self-Validating Step): Cool the reaction to room temperature. The product should precipitate as a white/off-white solid. If "oiling out" occurs, seed with a crystal of pure product or scratch the glass.

  • Purification: Filter the precipitate. Wash with cold 50% EtOH (

    
    ) and water (
    
    
    
    ) to remove unreacted hydrazine.
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Expected Yield: 75–85% Validation:


 NMR should show a singlet characteristic of the pyrazole H-4 proton around 

6.8–7.0 ppm.
Protocol B: Microwave-Assisted Library Generation (Kinetic Control)

Application: High-throughput synthesis of pyrazole libraries for SAR studies. Rationale: Rapid heating minimizes side reactions (azine formation) and allows for solvent-free conditions.

Materials:

  • Reactant A: Various 1,3-diketones (1.0 equiv)[3]

  • Reactant B: Aryl hydrazines (1.0 equiv)

  • Support: Silica Gel (200-400 mesh) - Optional for solvent-free

Step-by-Step Procedure:

  • Mixing: Mix Reactant A (1 mmol) and Reactant B (1 mmol) in a microwave-safe vial.

    • Solvent-Free Variant: Grind reactants with 500 mg silica gel until a uniform powder forms.

    • Solvent Variant: Dissolve in 2 mL Ethanol.

  • Irradiation: Seal the vessel. Irradiate at 300 W for 2–5 minutes . Target temperature:

    
    .
    
  • Work-up:

    • For Silica: Elute the product with EtOAc (10 mL), filter, and evaporate.

    • For Solvent: Cool to

      
       to precipitate the product.
      
  • Recrystallization: Recrystallize from hot Ethanol if necessary.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and scientifically grounded solutions.

Failure ModeObservationRoot CauseCorrective Action
Regio-scrambling NMR shows mixture of isomers (e.g., 60:40 ratio).Lack of protonation on the diketone;

hydrate formation.
Add HCl. Acid destabilizes the hydrate and directs nucleophilic attack. Switch solvent to TFE (Trifluoroethanol).
Oiling Out Product separates as a sticky oil/gum upon cooling.Impurities (azines) or rapid cooling trapping solvent.Re-heat to reflux, add 10% more solvent, and cool slowly (1°C/min) with vigorous stirring.
Azine Formation Double condensation product (Dimer).Excess diketone or insufficient hydrazine nucleophilicity.Ensure Hydrazine is in slight excess (1.1–1.2 equiv). Add hydrazine slowly to the diketone.
Incomplete Reaction Starting material visible on TLC after 6h.Steric hindrance or deactivated hydrazine.Switch to Protocol B (Microwave) or use a higher boiling solvent (e.g., Acetic Acid).

Workflow Visualization: Celecoxib Synthesis

The following diagram outlines the optimized workflow for the synthesis of Celecoxib, highlighting the purification logic.

CelecoxibWorkflow Step1 Reactants Mixing (EtOH/H2O + HCl) Step2 Reflux (4h, 80°C) Thermodynamic Equilibration Step1->Step2 Step3 Cooling & Crystallization (0°C, 1h) Step2->Step3 Decision Precipitate Formed? Step3->Decision PathYes Filtration & Washing (Cold 50% EtOH) Decision->PathYes Yes PathNo Evaporate EtOH -> Add Water -> Triturate Decision->PathNo No (Oiling) Final Pure Celecoxib (>98% Purity) PathYes->Final PathNo->PathYes Solidified

Caption: Figure 2. Optimized downstream processing for Celecoxib isolation. The "No" path addresses the common "oiling out" issue.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. [Link]

  • Gaikwad, D. N., et al. (2019).[4] "A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives." Journal of Biological and Chemical Chronicles. [Link]

  • Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. [Link]

  • Bierbaum, V., et al. (2021). "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib."[5] Journal of Chemical Education. [Link]

Sources

Troubleshooting & Optimization

Preventing regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Lead Scientist: Dr. [AI Name] Topic: Preventing Regioisomer Formation in Pyrazole Synthesis Ticket ID: PYR-ISO-001

Module 1: Diagnostic & Triage

Welcome to the technical support center. Regioisomer formation in pyrazoles typically stems from two distinct synthetic pathways. Before proceeding, identify your current workflow using the diagnostic tree below.

Diagnostic Workflow

PyrazoleDiagnostic Start START: Identify Reaction Type Condensation Pathway A: Condensation (Hydrazine + 1,3-Dicarbonyl) Start->Condensation Alkylation Pathway B: N-Alkylation (NH-Pyrazole + Alkyl Halide) Start->Alkylation Symm Is the 1,3-Electrophile Symmetrical? Condensation->Symm Tautomer Is the Pyrazole Symmetrical? Alkylation->Tautomer SymmYes No Regioisomer Issue. Proceed. Symm->SymmYes Yes SymmNo Regiocontrol Required. (See Module 2) Symm->SymmNo No Tautomer->SymmYes Yes TautNo Tautomer Control Required. (See Module 3) Tautomer->TautNo No

Figure 1. Diagnostic decision tree for identifying the source of regioisomer formation.

Module 2: The Knorr Condensation (Pathway A)

The Issue: You are reacting a substituted hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

) and obtaining a mixture of 1,3- and 1,5-isomers.
Mechanistic Root Cause

The reaction is governed by the Nucleophile-Electrophile Matchup .

  • Hydrazine Nucleophilicity: In substituted hydrazines, the two nitrogens have different nucleophilicities.

    • Phenylhydrazine:[1][2][3] The terminal

      
       is the harder, more reactive nucleophile.
      
    • Methylhydrazine:[2][4] The internal

      
       is often more nucleophilic due to the inductive effect (
      
      
      
      ), but sterically hindered.
  • Carbonyl Electrophilicity: The carbonyl adjacent to the smaller or electron-withdrawing group is more electrophilic.[5]

The "Standard" Failure Mode: In protic solvents like ethanol, the reaction is often reversible (hemiaminal formation), leading to thermodynamic mixtures rather than kinetic selectivity [1].

Troubleshooting & Protocols
FAQ 2.1: I am getting a 1:1 mixture in Ethanol. How do I fix this?

Solution: Switch to Fluorinated Alcohols . Recent authoritative studies demonstrate that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP ) or 2,2,2-trifluoroethanol (TFE ) can drive regioselectivity up to >95:5. These solvents are strong hydrogen-bond donors (HBD) but poor acceptors, which activates the carbonyls and stabilizes specific transition states, preventing the reversibility of the initial attack [2].

Protocol: HFIP-Directed Regioselective Synthesis

StepActionTechnical Note
1 Prepare Solution Dissolve unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).
2 Add Hydrazine Add substituted hydrazine (1.1 equiv) dropwise at 25°C.
3 Monitor Stir for 1–4 hours. Monitor by LCMS.
4 Workup Evaporate HFIP (recoverable by distillation). The residue is usually the pure regioisomer.
5 Purification If minor isomer exists, recrystallize from Hexane/EtOAc.
FAQ 2.2: Can I use pH to control the isomer ratio?

Answer: Yes, but it is substrate-dependent.

  • Acidic Media (HCl/AcOH): Protonates the hydrazine. The less substituted nitrogen usually remains nucleophilic longer, or the reaction becomes thermodynamically controlled.

  • Basic Media: Enhances the nucleophilicity of the most acidic proton on the hydrazine.

Data: Solvent & pH Effects on Regioisomer Ratio (Example: Methylhydrazine + Benzoylacetone)

ConditionMajor IsomerRatio (1,5 : 1,[6]3)Mechanism
Ethanol (Reflux) Mixed60 : 40Reversible attack
HFIP (25°C) 1,3-isomer5 : 95Irreversible/H-Bond Activation [2]
HCl / Ethanol 1,5-isomer90 : 10Steric/Protonation control

Module 3: N-Alkylation (Pathway B)

The Issue: You are alkylating a pre-formed pyrazole ring and the alkyl group is attaching to the "wrong" nitrogen.

Mechanistic Root Cause

Unsubstituted pyrazoles exist in tautomeric equilibrium (


).
  • The Lone Pair Rule: Electrophiles attack the nitrogen with the available lone pair (the pyridine-like nitrogen), not the pyrrole-like nitrogen (which donates its lone pair to the aromatic sextet).

  • Steric Dominance: In the absence of directing groups, alkylation favors the nitrogen furthest from bulky substituents (N1 position relative to the smallest group).

Troubleshooting & Protocols
FAQ 3.1: How do I force alkylation to the more hindered nitrogen?

Solution: You cannot easily do this via direct alkylation. You must use a Transient Protection Strategy or Semple Alkylation .

Protocol: The THP (Tetrahydropyranyl) "Switch" Strategy This method allows you to synthesize 1,5-disubstituted pyrazoles (the "hindered" isomer) by exploiting thermal rearrangement [3].

  • Protection: React pyrazole with DHP (3,4-dihydro-2H-pyran) and catalytic acid

    
     Forms N-THP pyrazole (usually at the less hindered N).
    
  • Lithiation: Treat with

    
    -BuLi at -78°C. The THP group directs lithiation to the C5 position.
    
  • Quench: Add electrophile (E+).

  • Deprotection: Acidic hydrolysis removes THP.

  • Result: You now have a C5-substituted pyrazole.[3][7][8][9]

FAQ 3.2: My alkylation ratio is poor. What solvent should I use?

Answer: Switch to non-polar solvents to maximize steric differentiation.

  • Polar Aprotic (DMF/DMSO): Promotes

    
     via a loose transition state, often lowering selectivity (closer to 1:1).
    
  • Non-polar (Toluene/DCM): Tight ion pairing enhances steric discrimination, favoring the less hindered isomer.

Module 4: The "Nuclear Option" (Enaminones)

If the Knorr condensation (Module 2) fails to give high selectivity, do not optimize—switch methodologies. The use of Enaminones is the industry standard for ensuring 1,3-regioselectivity [4].

Why it works: Replacing a 1,3-diketone with an Enaminone (


) creates a massive electrophilic bias. The carbonyl carbon is hard/electrophilic, while the enamine carbon is soft/less reactive to the initial attack.
Workflow Visualization

EnaminonePathway Ketone Methyl Ketone (R-CO-CH3) Enaminone Enaminone Intermediate (R-CO-CH=CH-NMe2) Ketone->Enaminone Reflux DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone Cyclization Cyclization Enaminone->Cyclization Hydrazine Hydrazine (R'-NH-NH2) Hydrazine->Cyclization Product 1,3-Substituted Pyrazole (>98% Regioselectivity) Cyclization->Product - Me2NH, - H2O

Figure 2.[4][6][7][8][10][11] The Enaminone pathway guarantees 1,3-selectivity by polarizing the electrophile.

Standard Enaminone Protocol
  • Enaminone Formation: Reflux methyl ketone (1.0 equiv) with DMF-DMA (1.5 equiv) in Toluene or neat for 12h. Concentrate to obtain the solid enaminone.

  • Cyclization: Dissolve enaminone in Ethanol. Add Hydrazine (1.1 equiv). Reflux 2h.

  • Result: Exclusive formation of the isomer where the Hydrazine

    
     attacks the Enaminone 
    
    
    
    carbon (via Michael addition-elimination sequence).

References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Nenajdenko, V. G., et al. (2017).[6] "Regioselective Synthesis of Trifluoromethylpyrazoles." Chemical Reviews, 117. (Contextual citation regarding fluorinated solvent effects).

  • Tagg, R. C., et al. (2015). "Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles."[7][8] RSC Advances, 5, 10722-10726.

  • Stanovnik, B., & Svete, J. (2004). "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 104(5), 2433–2480.

For further assistance, please submit a query with your specific substrate structure and LCMS data.

Sources

Technical Support Center: Troubleshooting Low Efficacy in Cell-Based Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing pyrazole-containing compounds in cell-based assays. This resource is designed to provide in-depth, experience-driven insights into overcoming common challenges, particularly low or unexpected efficacy. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates due to its versatile pharmacological activities.[1][2][3] However, its unique physicochemical properties can also present challenges in experimental settings.[1] This guide will walk you through a logical troubleshooting process, from simple checks to more complex mechanistic investigations, ensuring the integrity and reliability of your results.

I. Initial Triage: Frequently Asked Questions (FAQs)

Before diving into complex experimental troubleshooting, let's address the most common initial hurdles. These questions represent the low-hanging fruit of assay optimization and can often resolve efficacy issues quickly.

Q1: I'm not seeing any effect from my pyrazole compound, even at high concentrations. Where do I start?

This is a frequent issue and often points to a problem with the compound's availability to the cells. Before questioning the compound's intrinsic activity, verify the fundamentals:

  • Compound Solubility: Did the compound fully dissolve in your solvent (e.g., DMSO) and, more importantly, did it remain in solution when diluted into your aqueous cell culture medium?[4][5] Pyrazole derivatives can have poor aqueous solubility.[6]

  • Concentration Verification: Have you confirmed the concentration of your stock solution? Simple dilution errors can lead to significantly lower final concentrations than intended.

  • Cell Health: Are your control cells (vehicle-treated) healthy and responding as expected to any positive controls? Poor cell health can mask the effects of a test compound.

  • Assay Window: Is your assay signal robust? A small signal window (the difference between positive and negative controls) can make it difficult to detect modest compound effects.[7]

Q2: My pyrazole compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation is a clear indicator of poor aqueous solubility and is a major cause of low efficacy. The precipitated compound is not bioavailable to the cells.

  • Solution A: Optimize Solvent Concentration: Keep the final DMSO (or other organic solvent) concentration as low as possible, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[8] However, for serial dilutions, it is critical to perform them in 100% DMSO before the final dilution into media to prevent premature precipitation.[4]

  • Solution B: Use a Co-Solvent System: In some cases, a combination of solvents can improve solubility.[6] However, this must be carefully validated for cell toxicity.

  • Solution C: Test Lower Concentrations: Your working concentration may be above the compound's limit of solubility in your specific medium. Test a broader, lower range of concentrations.

Q3: The observed cellular potency (IC50) of my compound is much weaker than its biochemical potency. Why?

This is a classic drug development challenge and highlights the difference between an isolated system (biochemical assay) and a complex biological one (cell-based assay).[9]

  • Cell Permeability: Can the compound cross the cell membrane to reach its intracellular target? The physicochemical properties of the pyrazole derivative will dictate its permeability.[9]

  • Efflux Pumps: Is the compound being actively removed from the cell by efflux pumps (e.g., P-glycoprotein)?

  • Compound Stability: Is the compound stable in the cell culture medium for the duration of your assay?[5][10] It could be metabolized by the cells or degrade in the aqueous, CO2-buffered environment.

  • Target Engagement: High concentrations of intracellular competitors (like ATP for kinase assays) can reduce the apparent potency of a compound in a cellular context.[9]

II. Systematic Troubleshooting Workflow

If the initial FAQs do not resolve the issue, a more systematic approach is required. This workflow is designed to logically diagnose the root cause of low efficacy.

TroubleshootingWorkflow cluster_1 cluster_2 cluster_3 A Start: Low Efficacy Observed B Phase 1: Compound Integrity & Availability A->B Is the compound getting to the target? C Phase 2: Assay & Cell System Validation B->C Is the biological system working correctly? B1 Check Solubility (Visual & Dynamic Light Scattering) B->B1 D Phase 3: Mechanistic Investigation C->D Is the compound's mechanism understood? C1 Rule out Cytotoxicity (e.g., MTT, CellTiter-Glo) C->C1 D1 Assess Cell Permeability (e.g., PAMPA, Caco-2) D->D1 B2 Verify Stock Concentration (LC-MS/NMR) B1->B2 B3 Assess Stability in Media (LC-MS over time) B2->B3 C2 Confirm Target Expression (Western Blot, qPCR) C1->C2 C3 Validate Assay Controls (Positive & Negative) C2->C3 D2 Investigate Off-Target Effects (Kinase Panel Screen) D1->D2 D3 Confirm Mechanism of Action (Target Engagement Assay) D2->D3 CytotoxicityLogic A Perform Primary Assay (e.g., Kinase Inhibition) C Compare IC50 Values A->C B Perform Orthogonal Cytotoxicity Assay (MTT) B->C D IC50 (Primary) ≈ IC50 (MTT) C->D E Result likely due to non-specific cytotoxicity D->E Yes F IC50 (Primary) << IC50 (MTT) D->F No G Observed effect is likely on-target and specific F->G Yes

Sources

Technical Support Center: Stability Profiling of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability & Handling in Dimethyl Sulfoxide (DMSO) Ticket ID: TECH-STAB-05-PYR

Executive Summary & Chemical Context

Compound: 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Molecular Weight: ~191.2 g/mol Core Functionality: Primary amine (


) on an electron-rich pyrazole ring; fluorinated phenyl group.

This guide addresses the stability profile of this specific aminopyrazole scaffold in DMSO. While DMSO is the universal solvent for screening libraries, it introduces three critical vectors of failure for this molecule: Hygroscopicity-induced precipitation , Oxidative degradation of the primary amine , and Analytical artifacts during LC-MS injection.

The presence of the primary amine at position 5 makes this compound a nucleophile, susceptible to condensation with aldehyde impurities in lower-grade DMSO and oxidative coupling.

Troubleshooting Guides (Q&A Format)

Category A: Solubility & Physical State[1]

Q: My stock solution (20 mM) was liquid when I retrieved it from the -20°C freezer. Is my compound degraded?

A: Likely not degraded, but your DMSO is compromised.

  • The Science: Pure DMSO freezes at 19°C. However, DMSO is extremely hygroscopic. It avidly absorbs atmospheric water.[1] A water content of just ~3-5% can depress the freezing point significantly. If your sample is liquid at -20°C, it likely contains >30% water [1].

  • Risk: The primary risk here is precipitation . The 3-(3-fluorophenyl) moiety is lipophilic. As DMSO absorbs water (which acts as an antisolvent), the compound may crash out of solution, often as invisible micro-crystals.

  • Action:

    • Vortex the vial vigorously.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Check for a pellet. If clear, re-analyze concentration immediately.

    • Prevention: Store under argon/nitrogen and use single-use aliquots.

Q: I see a fine white precipitate after thawing my sample. Can I sonicate it back into solution?

A: Proceed with caution.

  • The Science: Sonicating DMSO solutions generates localized heat (hotspots), which can accelerate the oxidation of the sensitive primary amine group (

    
     or azo dimers).
    
  • Action:

    • Warm the sample gently to 37°C using a water bath (not sonication) for 10 minutes.

    • Vortex repeatedly.

    • If solids persist, the compound may have formed a stable hydrate or the DMSO water content is too high to support solubility.

Category B: Chemical Stability (Degradation)

Q: My LC-MS shows a new peak with M+14 or M+28 mass shift after 1 month of storage.

A: This is likely Schiff Base formation with DMSO impurities.

  • The Science: Industrial DMSO often degrades slowly to form trace formaldehyde and methyl thiomethyl ether. The primary amine on your pyrazole is a nucleophile.

    • M+12/14 (+C): Reaction with formaldehyde to form a hemiaminal or imine (Schiff base).

    • M+16 (+O): N-oxidation of the amine (Hydroxylamine formation).

  • Action: Use "LC-MS Grade" DMSO packed under inert gas. Avoid "Reagent Grade" for long-term storage of primary amines.

Q: The compound turned yellow/brown over time. Is it still usable?

A: No. Discard immediately.

  • The Science: Aminopyrazoles are electron-rich. Color change usually indicates oxidative coupling (formation of azo-linkages between two pyrazole rings) or extensive photo-degradation. The 3-fluorophenyl group does not typically contribute to color, so the chromophore generation comes from the modification of the pyrazole-amine core.

Category C: Analytical Artifacts (HPLC/LC-MS)

Q: I see "split peaks" or broad fronting in my chromatogram, but the mass spectrum is pure. Is the compound separating into isomers?

A: This is a solvent effect, not a chemical separation.

  • The Science: DMSO is a "strong solvent" compared to typical mobile phases (Water/Acetonitrile). When you inject a large volume of pure DMSO solution, it does not mix instantaneously with the mobile phase. The analyte travels with the DMSO plug faster than it interacts with the C18 column stationary phase, causing band broadening or peak splitting [2].

  • Action:

    • Reduce Injection Volume: Inject

      
       1-2 µL.
      
    • Dilute Sample: Dilute the DMSO stock 1:5 with the starting mobile phase (e.g., 5% Acetonitrile in Water) immediately before injection.

Visualized Protocols & Mechanisms

Figure 1: Stability Testing Workflow

Caption: Logic flow for assessing aminopyrazole stability, distinguishing between physical precipitation and chemical degradation.

StabilityWorkflow Start Start: DMSO Stock Retrieval VisualCheck Visual Inspection: Precipitate or Color Change? Start->VisualCheck Thaw Thaw @ 37°C (No Sonication) VisualCheck->Thaw Centrifuge Centrifuge (13k rpm) Thaw->Centrifuge Decision1 Solids Visible? Centrifuge->Decision1 Dilute Dilute 1:10 in Mobile Phase (H2O/ACN) Decision1->Dilute No Solids Degradation Degradation: Oxidation/Schiff Base Action: Discard Stock Decision1->Degradation Solids Persist HPLC HPLC/LC-MS Analysis (Small Injection Vol) Dilute->HPLC Result Analyze Chromatogram HPLC->Result SplitPeak Split/Broad Peak? (Mass Pure) Result->SplitPeak Bad Peak Shape NewPeak New Peak (M+16, M+14)? Result->NewPeak Impurity Detected SolventEffect Artifact: Strong Solvent Effect Action: Reduce Inj Vol SplitPeak->SolventEffect NewPeak->Degradation

Figure 2: Primary Amine Degradation Pathways in DMSO

Caption: Mechanistic pathways for the degradation of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in compromised DMSO.

DegradationPathways Compound Parent Compound (Primary Amine) Oxidation Pathway A: Oxidation (Air/Peroxides) Compound->Oxidation Impurity Pathway B: DMSO Impurities (Formaldehyde) Compound->Impurity Hydroxylamine N-Hydroxylamine (M+16) Oxidation->Hydroxylamine + [O] SchiffBase Hemiaminal / Imine (M+12 / M+30) Impurity->SchiffBase + HCHO AzoDimer Azo Dimer (2M-2) Hydroxylamine->AzoDimer Coupling

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution
  • Weighing: Weigh ~1.91 mg of compound into a distinct amber glass vial (to prevent photodegradation).

  • Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. Inspect for clarity.

  • Aliquot: Immediately split into 50 µL aliquots in polypropylene PCR tubes or glass micro-inserts.

  • Storage: Store at -20°C or -80°C. Do not store the bulk vial at 4°C (liquid DMSO absorbs water rapidly).

SOP-02: Freeze-Thaw Cycle Management
  • Limit: Maximum 3 freeze-thaw cycles per aliquot.

  • Thawing: Thaw at room temperature or 37°C. Do not thaw on ice (promotes water condensation on the tube exterior which can contaminate the sample upon opening).

  • Refreezing: If refreezing is absolutely necessary, purge the headspace with Argon gas before closing the cap.

Summary Data Table

ParameterSpecification / LimitRisk Factor
Solubility in DMSO > 20 mM (High)Precipitation if water content > 10%
Hygroscopicity Low (Compound) / High (Solvent)DMSO absorbs atmospheric water rapidly
Oxidation Potential ModeratePrimary amine susceptible to N-oxidation
Light Sensitivity ModerateProtect from direct UV (amber vials)
Max Freeze-Thaws 3 CyclesRepeated cycles drive water absorption

References

  • Gaylord Chemical Company. (2020). Dimethyl Sulfoxide (DMSO) Physical Properties and Hygroscopicity.[1][2] Bulletin 101. [Link]

  • Waters Corporation. (2021). Minimizing Strong Solvent Effects in LC-MS Analysis. Application Note 720006789EN. [Link]

  • International Conference on Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][5][Link]

  • PubChem. (2024). Compound Summary: Aminopyrazoles and Derivatives. National Library of Medicine. [Link]

Sources

Technical Support Center: Optimizing Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminopyrazole synthesis. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a senior application scientist, my goal is to bridge theoretical knowledge with practical, field-tested solutions to help you minimize side product formation and maximize the yield and purity of your target aminopyrazoles.

Introduction: The Challenge of Selectivity in Aminopyrazole Synthesis

Aminopyrazoles are a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous biologically active compounds. The most prevalent synthetic routes involve the condensation of a 1,3-dielectrophilic compound, typically a β-ketonitrile or a derivative, with a hydrazine. While seemingly straightforward, this reaction is often complicated by issues of chemo- and regioselectivity, leading to the formation of undesired side products that can complicate purification and reduce overall yield.

This guide will delve into the mechanistic origins of these side products and provide actionable strategies to mitigate their formation.

Frequently Asked Questions & Troubleshooting

Q1: My reaction with a substituted hydrazine is producing a mixture of two regioisomers. How can I control the regioselectivity to favor the desired aminopyrazole?

This is one of the most common challenges in aminopyrazole synthesis. The use of a monosubstituted hydrazine introduces two non-equivalent nitrogen atoms that can initiate the cyclization, leading to the formation of 3-aminopyrazole and 5-aminopyrazole regioisomers.

Underlying Cause: The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the reaction conditions. The initial step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. The subsequent intramolecular cyclization, involving the attack of the second nitrogen atom on the nitrile carbon, determines the final regiochemistry.

Troubleshooting Strategies:

  • Solvent Effects: The choice of solvent can significantly influence regioselectivity. For instance, in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.

  • pH Control: The acidity or basicity of the reaction medium can direct the cyclization pathway. For the condensation of 3-methoxyacrylonitrile with phenylhydrazine, acidic conditions (acetic acid in toluene) favor the formation of the 5-aminopyrazole, while basic conditions (sodium ethoxide in ethanol) lead to the 3-aminopyrazole. In some cases, neutralization of the reaction mixture after an initial basic step is necessary to improve the efficiency of the

Challenges in the functionalization of the pyrazole core

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Advanced Troubleshooting for Pyrazole Core Modification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical

Introduction: The Pyrazole Paradox

Welcome to the technical support center. If you are reading this, you have likely encountered the "Pyrazole Paradox": a scaffold that is structurally simple yet synthetically obstinate. The pyrazole ring (1,2-diazole) presents two distinct challenges: tautomeric ambiguity (affecting N-functionalization) and electronic bias (complicating C-functionalization).

This guide addresses these issues not as textbook theory, but as bench-side troubleshooting. We focus on controlling regioselectivity during N-alkylation/arylation and overcoming catalyst poisoning during transition-metal-catalyzed cross-couplings.

Module 1: Controlling N-Alkylation & Arylation

The Core Issue: Pyrazoles bearing substituents at C3/C5 exist in tautomeric equilibrium. When you introduce an electrophile (alkyl halide or aryl boronic acid), the reaction often yields a mixture of N1 and N2 isomers.

Visual Logic: The N-Functionalization Decision Tree

The following diagram outlines the decision logic for selecting the correct method based on your substrate's steric profile.

N_Functionalization Start Substrate: Unsubstituted NH-Pyrazole Q1 Target: N-Alkyl or N-Aryl? Start->Q1 Alkyl N-Alkylation Q1->Alkyl Alkyl Group Aryl N-Arylation Q1->Aryl Aryl Group Method_A Standard Base (NaH/Cs2CO3) + R-X Result: Mixture (Thermodynamic Control) Alkyl->Method_A Non-bulky electrophiles Method_B Mitsunobu Reaction (ROH, DIAD, PPh3) Result: Steric Control (Favors N1) Alkyl->Method_B Bulky R groups Method_C Buchwald-Hartwig (Pd-Catalyzed) Result: High Yield, Ligand Dependent Aryl->Method_C Electron-poor Aryl Halides Method_D Chan-Lam Coupling (Cu-Catalyzed, Boronic Acids) Result: Sensitive to Sterics/pKa Aryl->Method_D Standard Aryl Boronic Acids

Figure 1: Decision matrix for selecting N-functionalization conditions based on substrate type and desired regioselectivity.

Standard Operating Procedure (SOP): Regioselective Chan-Lam Coupling

The Chan-Lam coupling is often superior to nucleophilic aromatic substitution (


) for pyrazoles because it proceeds under milder conditions, though it is sensitive to the pKa of the pyrazole.

Protocol:

  • Reagents: Pyrazole (1.0 equiv), Arylboronic acid (2.0 equiv), Cu(OAc)₂ (0.1–1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM often improves selectivity due to lower polarity.

  • Atmosphere: Open air (balloon of dry air preferred). Oxygen is the stoichiometric oxidant.

  • Additives: Molecular sieves (4Å) are critical. Water inhibits the transmetallation step.

Troubleshooting Table: N-Arylation

SymptomProbable CauseCorrective Action
Low Conversion Substrate pKa is too high (>15).Switch to Buchwald-Hartwig conditions (Pd₂dba₃/tBuXPhos).
Regio-scrambling Steric bulk of Boronic Acid is low.Use a bulky protecting group (e.g., THP) first, then transpose (see Module 2).
Green solution turns black Catalyst decomposition (Cu⁰ formation).Ensure adequate O₂ supply; increase surface area or sparge with air.

Expert Insight: In Chan-Lam couplings of unsymmetrical pyrazoles (e.g., 3-CF₃-5-Methylpyrazole), the reaction generally favors the less hindered nitrogen (N1, adjacent to the methyl group, distal to the CF₃) due to the bulky nature of the copper(II)-boronate intermediate [1].

Module 2: C-H Activation & Functionalization

The Core Issue: The pyrazole ring is electronically schizophrenic.

  • C4 Position: Nucleophilic (electron-rich). Reacts well with electrophiles (Halogenation, Nitration).

  • C3/C5 Positions: Electron-poor (acidic). Requires deprotonation (Lithiation) or transition-metal C-H activation.

Visual Logic: Site-Selective Functionalization Map

This diagram illustrates how to target specific carbons using electronic bias and blocking groups.

CH_Functionalization Core Pyrazole Core C4 C4 Target (Nucleophilic) Core->C4 Natural Bias C5 C5 Target (Acidic/Distal) Core->C5 Requires Bias Shift SEAr Electrophilic Aromatic Substitution (NCS, NBS, HNO3) C4->SEAr Lithiation Direct Lithiation (nBuLi) Requires N-Protecting Group C5->Lithiation Kinetic Control (-78°C) Directing Directing Group (DG) Assisted C-H Activation C5->Directing Transition Metal (Pd/Ru)

Figure 2: Strategic map for targeting C4 (nucleophilic) vs. C5 (acidic) positions on the pyrazole ring.

Protocol: C5-Selective Lithiation (The "SEM-Switch" Strategy)

Direct lithiation of free NH-pyrazoles is difficult due to the acidity of the NH proton. You must protect the nitrogen. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is the gold standard here because it allows for "SEM-Transposition" —a technique to access both regioisomers [2].

Step-by-Step:

  • Protection: React pyrazole with SEM-Cl and NaH. Isolate the N-SEM species.

  • Lithiation: Dissolve N-SEM pyrazole in dry THF. Cool to -78°C.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise.

    • Note: The SEM group coordinates Li, directing lithiation to the C5 position (adjacent to the N-SEM).

  • Quench: Add electrophile (e.g., I₂, DMF, Borate).

  • Deprotection: Remove SEM with TBAF or HCl/MeOH.

Protecting Group Selection Matrix

GroupStability (Lithiation)Stability (Pd-Coupling)Removal ConditionsBest For...
SEM ExcellentExcellentTBAF or HClC5-Lithiation & Regiocontrol
THP GoodModerateAcOH/Heat or HCl"Green" chemistry; Thermal isomerization [3]
Boc Poor (acts as electrophile)GoodTFA or HeatReducing ring electron density
PMB ExcellentExcellentTFA or DDQPermanent protection until late stage
Module 3: Advanced Troubleshooting (FAQs)
Q1: Why does my Suzuki coupling fail with Pd-black precipitation?

Diagnosis: Catalyst Poisoning. Pyrazoles are excellent ligands. The pyridine-like nitrogen (N2) binds strongly to the electrophilic Pd(II) intermediate, displacing the phosphine ligand and causing the catalyst to crash out as Pd-black [4].

Solution:

  • Use "Throw-away" Ligands: Increase the catalyst loading and use a ligand with higher affinity than the pyrazole, such as XPhos or SPhos (Buchwald G3 precatalysts are recommended).

  • Protect the Nitrogen: If possible, perform the coupling on an N-protected pyrazole (e.g., N-Boc or N-THP) to sterically block coordination to Palladium.

  • Switch Metals: For simple arylations, consider copper-catalyzed methods (Ullmann-type) which are less susceptible to this specific inhibition mode.

Q2: I cannot halogenate the C3 position. It always goes to C4.

Diagnosis: Electronic Mismatch. C4 is the nucleophilic "hotspot." You cannot force an electrophile to C3 if C4 is open.

Solution:

  • Block C4: Place a halogen (Cl/Br) at C4, functionalize C3, then remove the halogen via hydrogenolysis (Pd/C, H₂).

  • De Novo Synthesis: If C3 functionalization is critical, it is often more efficient to synthesize the pyrazole ring with the substituent already in place (using a 1,3-diketone and hydrazine) rather than trying to force a substitution on the formed ring.

References
  • Lam, P. Y. S., et al. (2016).[1] Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery. Link

  • Goikhman, R., et al. (2006). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society.[2] Link

  • Tóth, E., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. RSC Advances. Link

  • Giri, R., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Chemical Science. Link

Disclaimer: These protocols involve hazardous chemicals (n-BuLi, Hydrazines). Always consult your institution's safety data sheets (SDS) and perform a risk assessment before experimentation.

Sources

Module 1: Solubility Troubleshooting (The "Brick Dust" Problem)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Kinase Inhibitor Optimization Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your pyrazole-based lead compound—while potent against your kinase target (likely binding the hinge region via the pyrazole nitrogens)—is failing in DMPK profiling.

Pyrazoles are "privileged scaffolds" in kinase discovery (e.g., Ruxolitinib, Crizotinib, Asciminib), but they present a distinct triad of bioavailability challenges: High Crystal Lattice Energy (poor solubility), Hydrogen Bond Donor Liability (poor permeability/efflux), and Oxidative Metabolic Soft Spots .

This guide bypasses generic advice. We will troubleshoot these specific pyrazole-centric failure modes using self-validating protocols and structural modification strategies.

User Issue: "My pyrazole lead shows nanomolar potency in enzymatic assays but precipitates immediately in gastric fluid (SGF) or stays insoluble in PBS."

Root Cause Analysis: Unsubstituted pyrazoles are planar and aromatic. They stack efficiently in the solid state (π-π stacking), resulting in high melting points (


) and high lattice energy. If your compound is a "brick dust" solid, water cannot overcome the energy required to break the crystal lattice. Furthermore, pyrazoles are weak bases (

). They may dissolve in the highly acidic stomach (pH 1.2) but will crash out instantly upon entering the small intestine (pH 6.5), limiting absorption.

Technical Solutions:

  • Disrupt Planarity (Escape from Flatland): Introduce

    
     hybridized centers (e.g., replace a phenyl ring with a saturated heterocycle or add a methyl group to twist the biaryl bond). This lowers 
    
    
    
    and lattice energy.
  • pKa Tuning: If using salt forms, ensure the counter-ion is strong enough. A standard mesylate or hydrochloride salt is preferred over weak acids for pyrazoles to prevent disproportionation in vivo.

Standardized Protocol: Thermodynamic Solubility Profiling Do not rely on kinetic solubility (DMSO stock into buffer) as it creates supersaturated states that yield false positives.

  • Preparation: Weigh 5 mg of crystalline solid (X-ray amorphous material will give misleadingly high solubility) into a chemically inert vial.

  • Equilibration: Add 1 mL of biorelevant media (FaSSIF for intestinal simulation, SGF for gastric).

  • Incubation: Shake at 37°C for 24 hours . (Shorter times fail to reach equilibrium).

  • Separation: Centrifuge at 10,000g or filter using a PVDF filter (pre-saturated to avoid drug loss).

  • Quantification: Analyze supernatant via HPLC-UV against a standard curve.

  • Validation: Check the solid pellet by XRPD. If the crystal form has changed (e.g., to a hydrate), your solubility data applies to the new form.

Module 2: Permeability & Efflux (The H-Bond Donor Problem)

User Issue: "My compound is soluble, but Caco-2 apical-to-basolateral (


) transport is low (

), and the Efflux Ratio is > 2.0."

Root Cause Analysis: The pyrazole ring contains a Hydrogen Bond Donor (HBD) at the N1 position (unless substituted). High HBD counts are the primary driver of low passive permeability and P-glycoprotein (P-gp) recognition. If your molecule has


 HBDs (including the pyrazole NH and amide linkers), it is likely an efflux substrate.

Technical Solutions:

  • N-Methylation: Capping the pyrazole nitrogen is the most direct fix. This removes an HBD and increases lipophilicity. Note: Ensure this nitrogen is not essential for the hinge-binding interaction (e.g., as seen in Ruxolitinib).

  • Intramolecular Hydrogen Bonding (IMHB): Design the molecule so the HBD forms a transient bond with a nearby acceptor (e.g., a fluorine or ether oxygen) within the molecule itself. This "hides" the polar group from the lipid membrane, creating a "molecular chameleon."

Data: Impact of HBD Count on Permeability

Structural ModificationHBD CountCaco-2

Efflux Ratio (B/A / A/B)Outcome
Parent Pyrazole 3

12.5Poor Absorption
N-Methyl Pyrazole 2

1.8High Permeability
Fluorine "Masking" 3 (masked)

2.5Moderate Improvement

Module 3: Metabolic Stability (The Oxidation Problem)

User Issue: "Microsomal clearance (


) is extremely high. We are seeing rapid oxidation of the alkyl side chains."

Root Cause Analysis: While the pyrazole ring is relatively stable, the electron-rich nature of the scaffold often activates attached alkyl groups toward CYP450-mediated oxidation. Additionally, the unsubstituted pyrazole nitrogen is a target for N-glucuronidation.

Technical Solutions:

  • Fluorination: Replace metabolically labile C-H bonds with C-F bonds. Fluorine is bioisosteric to hydrogen but blocks oxidation.

  • Deuteration: Replace hydrogen with deuterium at the "soft spot." The C-D bond is stronger than C-H, slowing the reaction rate (Kinetic Isotope Effect) without changing binding potency.

    • Case Study:Deucravacitinib . Bristol Myers Squibb utilized a trideuteromethyl group (

      
      ) on a pyridazine/pyrazole-like amide to slow demethylation, improving the PK profile significantly [1].
      

Module 4: Formulation Strategies (The "Nuclear Option")

User Issue: "We have optimized the chemistry, but exposure is still dissolution-limited. We cannot change the structure further without losing potency."

Technical Solution: When medicinal chemistry reaches its limit, switch to Amorphous Solid Dispersions (ASD) . By dispersing the drug in a polymer matrix (e.g., HPMC-AS), you maintain the compound in a high-energy amorphous state, preventing the formation of the stable (insoluble) crystal lattice.

Visualization: The Pyrazole Optimization Logic Tree

PyrazoleOptimization Start Low Oral Bioavailability CheckSol 1. Check Solubility (Thermodynamic) Start->CheckSol IsSoluble Is Soluble? CheckSol->IsSoluble CheckPerm 2. Check Permeability (Caco-2 / PAMPA) IsSoluble->CheckPerm Yes SolSolution Strategy: Disrupt Planarity (Add sp3 centers) OR Formulation (ASD) IsSoluble->SolSolution No (<10 µM) IsPermeable Is Permeable? CheckPerm->IsPermeable CheckMet 3. Check Metabolism (Microsomes/Hepatocytes) IsPermeable->CheckMet Yes PermSolution Strategy: Mask H-Bond Donors (N-Methylation, IMHB) IsPermeable->PermSolution No (High Efflux) IsStable Is Stable? CheckMet->IsStable MetSolution Strategy: Block Soft Spots (Fluorination, Deuteration) IsStable->MetSolution No (High CLint) Success Candidate Selection IsStable->Success Yes

Caption: Decision matrix for troubleshooting pyrazole bioavailability failures. Follow the path from Solubility to Metabolism.

Appendix: Structural Modification Workflow

The following diagram illustrates the specific chemical modifications applied to a generic pyrazole scaffold to address the issues discussed above.

ChemicalMods Core Generic Pyrazole Kinase Inhibitor Mod1 Problem: High Lattice Energy Fix: Add Methyl/sp3 group to twist biaryl bond Core->Mod1 Mod2 Problem: P-gp Efflux Fix: N-Methylation (Remove H-Bond Donor) Mod1->Mod2 Mod3 Problem: Rapid Metabolism Fix: Trifluoromethyl (-CF3) or Deuterium (-CD3) Mod2->Mod3 Optimized Optimized Lead (High Bioavailability) Mod3->Optimized

Caption: Step-by-step medicinal chemistry evolution of a pyrazole scaffold for improved DMPK properties.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995.

  • Furet, P., et al. (2019). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry, 62(17), 7981–8001.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

How to increase the metabolic stability of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Welcome to the Pyrazole Optimization Hub. This guide is designed for medicinal chemists and DMPK scientists encountering high clearance issues with pyrazole-containing scaffolds. Unlike generic stability guides, this resource isolates the unique metabolic liabilities of the pyrazole ring—specifically the competition between N-glucuronidation (Phase II) and Oxidative metabolism (Phase I) .

Quick Diagnostic: Where is your instability coming from?

Before modifying your molecule, compare your intrinsic clearance (


) data between Human Liver Microsomes (HLM) and Hepatocytes.
ObservationProbable CauseRecommended Module
High

in Hepatocytes
but Low

in HLM
N-Glucuronidation (UGT) . Standard HLM assays lack the UDPGA cofactor, masking this pathway.Go to Module 1
High

in both
Hepatocytes and HLM
Oxidative Metabolism (CYP450) . Likely C-oxidation of substituents or N-dealkylation.Go to Module 2
Discrepancy between Species (e.g., Monkey >> Human)Species-Specific Isoforms .[1] Monkeys (Cynomolgus) often exhibit unique N-glucuronidation kinetics.Go to Module 3
Module 1: The "Silent" Killer – N-Glucuronidation

The Issue: Unsubstituted pyrazoles (NH-pyrazoles) are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A4 . The pyrazole nitrogen acts as a nucleophile, attacking UDPGA. This is often missed in early screening because standard microsomal assays only supplement NADPH (for CYPs), not UDPGA.

Troubleshooting Strategies:

1. Electronic Deactivation (The "Ortho-Fluorine" Effect)

Reducing the electron density of the pyrazole nitrogen makes it a poorer nucleophile for UGTs.[2]

  • Strategy: If your pyrazole is attached to an aromatic ring (e.g., phenyl-pyrazole), introduce a Fluorine atom at the ortho-position of the phenyl ring.

  • Mechanism: The electron-withdrawing nature of fluorine, combined with a potential antiparallel dipole interaction between the N-H and C-F bonds, significantly lowers the

    
     and nucleophilicity of the pyrazole nitrogen.
    
  • Evidence: Studies have shown this modification can reduce hepatocyte clearance by >50% without altering the core binding mode [1].

2. Steric Shielding

UGT enzymes require a specific geometric approach to transfer the glucuronic acid.

  • Strategy: Introduce bulky substituents (e.g., tert-butyl, cyclopropyl) on the carbon atoms adjacent to the nitrogen.

  • Caution: Ensure this bulk does not clash with the hinge region if targeting kinases.

3. N-Alkylation (Cap the Nitrogen)
  • Strategy: Replace the NH with N-Methyl or N-Ethyl.

  • Risk: This converts the liability from Glucuronidation (Phase II) to N-Dealkylation (Phase I/CYP) . If you choose this, you must deuterate or fluorinate the alkyl group (see Module 2).

Visual Logic: Glucuronidation Defense

G Start High Hepatocyte Clearance (NH-Pyrazole) Check Is HLM Clearance Low? Start->Check UGT_Confirm Confirmed: UGT Mediated Check->UGT_Confirm Yes (Cofactor Mismatch) Strat1 Strategy A: Electronic Deactivation UGT_Confirm->Strat1 Strat2 Strategy B: Steric Hindrance UGT_Confirm->Strat2 Action1 Add Ortho-F to adjacent aryl ring Strat1->Action1 Lowers N-nucleophilicity Action2 Add gem-dimethyl or t-butyl nearby Strat2->Action2 Blocks UGT approach

Caption: Decision logic for mitigating UGT-mediated clearance in pyrazoles.

Module 2: Oxidative Vulnerabilities (CYP450)[3][4]

The Issue: Cytochrome P450 enzymes (CYP3A4, CYP2C19) attack electron-rich sites or abstract hydrogens from alkyl substituents.

Troubleshooting Strategies:

1. Blocking C-Oxidation (The "Magic Methyl" Fix)

Methyl groups on the pyrazole ring are metabolic "soft spots" (benzylic-like oxidation).

  • Fix: Replace

    
     with 
    
    
    
    (Trifluoromethyl)
    or
    
    
    .
  • Why: The C-F bond is stronger than C-H, preventing hydrogen abstraction. Additionally, the electron-withdrawing effect protects the ring from electrophilic attack.

2. Scaffold Hopping (Bioisosteres)

If the pyrazole ring itself is being oxidized (less common, but possible in electron-rich systems):

  • Fix: Replace the pyrazole with a 1,2,4-oxadiazole or isoxazole .

  • Trade-off: These rings are less aromatic and weaker H-bond donors, so potency checks are vital [2].

3. Preventing N-Dealkylation

If you capped your pyrazole with a methyl group (from Module 1) and it is now being removed:

  • Fix: Use a Deuterated Methyl (

    
    ) .
    
  • Mechanism: The Kinetic Isotope Effect (KIE) slows down the C-H bond breakage rate-limiting step of CYP-mediated dealkylation.

Module 3: Experimental Protocols

Issue: "My CRO data says the compound is stable, but in-house data says it's labile." Root Cause: The absence of Alamethicin in microsomal assays. UGT enzymes are located in the lumen of the endoplasmic reticulum. Microsomes are vesicles; without a pore-forming agent like alamethicin, the added UDPGA cannot reach the enzyme active site.

Protocol: The "Global" Metabolic Stability Assay (CYP + UGT)

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Liver Microsomes (0.5 mg/mL final protein).[3]

  • Cofactor A: NADPH (1.0 mM) – For CYPs.

  • Cofactor B: UDPGA (2.0 mM) – For UGTs.

  • Pore Former: Alamethicin (25 µg/mg protein) – Critical for UGT access.

  • Stop Solution: Cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-incubation: Mix Buffer, Microsomes, and Alamethicin on ice for 15 minutes. (This allows pores to form).

  • Substrate Addition: Add Test Compound (1 µM final, <0.5% DMSO). Warm to 37°C for 5 mins.

  • Initiation: Add NADPH + UDPGA cocktail to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into Stop Solution (1:3 ratio).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Visual Workflow: The "Global" Assay

Protocol Step1 1. Pre-Incubation (Microsomes + Alamethicin) Step2 2. Add Compound (1 µM) Step1->Step2 15 min on ice Step3 3. Initiate (NADPH + UDPGA) Step2->Step3 37°C Step4 4. Quench (ACN + IS) Step3->Step4 t = 0-45 min Result Data: CYP & UGT Combined Clearance Step4->Result LC-MS/MS

Caption: Enhanced microsomal stability workflow including pore-forming agents for UGT detection.

FAQ: Common Pyrazole Questions

Q: Why do my pyrazole compounds show high clearance in monkeys but not rats? A: Cynomolgus monkeys have unique UGT isoform expression profiles. N-glucuronidation of pyrazoles is often significantly higher in monkeys than in rodents or humans. If the metabolite is an N-glucuronide, the monkey data might be over-predicting human clearance [3].

Q: Can I just use


 to predict stability? 
A:  Generally, lowering 

improves metabolic stability by reducing affinity for the lipophilic CYP active sites. However, for pyrazoles, polarity can backfire . Very polar, NH-free pyrazoles are perfect substrates for Phase II conjugation. You must balance lipophilicity reduction with steric/electronic protection of the nitrogen.

Q: What is the best bioisostere for a labile pyrazole ester? A: If your pyrazole has an ester substituent that is being hydrolyzed, replace the ester with a 1,2,4-oxadiazole . This mimics the carbonyl geometry but is hydrolytically stable [2].

References
  • Medicinal Chemistry Strategies for UGTs: The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021).[2][4][5] Royal Society of Chemistry.

  • Bioisosteres for Stability: 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators... (2021).[2][4][5] ACS Medicinal Chemistry Letters.

  • Species Differences: Species difference in glucuronidation formation kinetics... (2014).[6] Xenobiotica/NIH.

  • Microsomal Assay Protocol: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2020). Springer Nature Experiments.

  • Scaffold Hopping: Scaffold-hopping as a strategy to address metabolic liabilities...[7] (2019).[7] Bioorganic & Medicinal Chemistry Letters/NIH.

Sources

Pyrazole Synthesis Technical Support Center: A Guide to Navigating Common Pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, but their synthesis is not without its challenges. This resource moves beyond simple protocols to provide in-depth, field-proven insights into why problems occur and how to solve them, ensuring your syntheses are efficient, reproducible, and successful.

Section 1: Troubleshooting Guide - From Low Yields to Isomeric Impurities

This section addresses the most frequently encountered issues in pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.

Issue 1: Poor or No Yield of the Desired Pyrazole

Symptoms:

  • Thin-Layer Chromatography (TLC) shows mostly starting material, even after extended reaction times.

  • Complex mixture of spots on TLC with no major product.

  • Isolation yields are significantly lower than expected.

Root Cause Analysis & Solutions:

Potential Cause Explanation & Causality Troubleshooting & Optimization Steps
Inadequate Acidity/Basicity The initial condensation between the hydrazine and the dicarbonyl is often the rate-limiting step and is pH-sensitive. Acid catalysis protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[1][2][3] Without it, the reaction can be exceedingly slow. Conversely, some reactions benefit from basic conditions.1. Introduce a Catalyst: Add a catalytic amount of a mild acid like glacial acetic acid (a few drops is often sufficient).[4] 2. Verify pH: If using hydrazine salts (e.g., hydrochloride), the reaction may be too acidic, preventing the hydrazine from being a sufficiently strong nucleophile. Consider adding a mild, non-nucleophilic base to free the hydrazine. 3. Consider Alternative Catalysts: For stubborn substrates, explore Lewis acids or solid-supported catalysts like nano-ZnO, which can enhance reaction rates under neutral or mild conditions.[5]
Low Reactivity of Starting Materials Sterically hindered 1,3-dicarbonyl compounds or electronically deactivated hydrazines (e.g., those with strong electron-withdrawing groups) can significantly slow down the condensation and cyclization steps.1. Increase Reaction Temperature: Gently refluxing the reaction in a suitable solvent (e.g., ethanol, propanol, or toluene) can provide the necessary activation energy. Monitor for decomposition. 2. Employ Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields by efficiently overcoming activation barriers.[6] 3. Activate the Dicarbonyl: Consider synthesizing the 1,3-dicarbonyl in situ from a ketone and an acid chloride, which can be a more reactive intermediate.[2]
Decomposition of Starting Materials 1,3-Dicarbonyl compounds, especially β-ketoesters, can be susceptible to hydrolysis or other degradation pathways under harsh thermal or pH conditions, leading to a complex mixture of byproducts.1. Control Temperature: Avoid excessive heating. If refluxing, ensure the temperature is appropriate for the solvent and substrate stability. 2. Buffer the Reaction: If pH sensitivity is suspected, consider using a buffered solvent system. 3. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials. If they are disappearing without forming the product, decomposition is likely.
Intermediate Trapping The reaction can sometimes stall at the hydrazone or hydroxylpyrazolidine intermediate stage, especially if the final dehydration step to form the aromatic pyrazole ring is slow.[7]1. Facilitate Dehydration: Ensure adequate acid catalysis, as this is crucial for the final elimination of water. 2. Increase Temperature: As with low reactivity, higher temperatures can promote the dehydration step. 3. Isolate and Characterize: If a stable intermediate is suspected, attempt to isolate it and characterize it (e.g., by MS or NMR) to confirm the reaction bottleneck.
Issue 2: Poor Regioselectivity - A Mixture of Isomers

Symptoms:

  • ¹H NMR spectrum shows duplicate sets of signals for the pyrazole core and its substituents.

  • Multiple, closely-eluting spots are observed on TLC.

  • Separation by column chromatography is difficult, leading to cross-contaminated fractions.

Root Cause Analysis & Solutions:

The formation of two regioisomers is arguably the most common pitfall when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. The outcome is a battle between sterics and electronics.

G cluster_reactants Reactants cluster_factors Controlling Factors cluster_outcomes Outcomes R1_CO R1-Carbonyl (e.g., Ketone) Isomer_A Regioisomer A R1_CO->Isomer_A Path A R2_CO R2-Carbonyl (e.g., Ester) Isomer_B Regioisomer B R2_CO->Isomer_B Path B Hydrazine Substituted Hydrazine (R'-NH-NH2) Hydrazine->Isomer_A Hydrazine->Isomer_B Sterics Steric Hindrance (Bulky R1, R2, or R') Sterics->R1_CO Directs attack to less hindered carbonyl Electronics Electronic Effects (EWG/EDG on R1, R2, R') Electronics->R2_CO Directs attack to more electrophilic carbonyl Solvent Solvent Polarity (e.g., Ethanol vs. TFE) Solvent->Hydrazine Influences nucleophilicity and transition state pH Reaction pH (Acidic vs. Basic) pH->Hydrazine Modulates N nucleophilicity

Caption: Factors governing regioselectivity in Knorr pyrazole synthesis.

Troubleshooting & Optimization Steps:

  • Exploit Steric Hindrance: If one carbonyl is significantly more sterically hindered than the other (e.g., a tert-butyl ketone vs. a methyl ketone), the initial attack from the hydrazine will likely occur at the less hindered position. You can leverage this by choosing substrates with a large steric differential.[8]

  • Leverage Electronic Effects: The most electrophilic carbonyl carbon will be attacked preferentially. An electron-withdrawing group (like CF₃) on one side of the dicarbonyl will make the adjacent carbonyl more reactive.[9] In a substituted hydrazine (e.g., phenylhydrazine), the terminal -NH₂ group is generally more nucleophilic and less hindered than the substituted -NHR group.[10]

  • Optimize the Solvent: This is a powerful but often overlooked parameter. Standard solvents like ethanol can lead to poor selectivity.

    • Fluorinated Alcohols: Switching to solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity. These solvents can modulate the relative nucleophilicity of the two nitrogen atoms in the hydrazine through hydrogen bonding.

    • Aprotic Dipolar Solvents: Solvents like DMF or DMAc can also enhance regioselectivity compared to protic solvents, particularly when using hydrazine hydrochloride salts.[9]

  • Control the Reaction pH: The pH dictates which nitrogen on a substituted hydrazine acts as the primary nucleophile.

    • Acidic Conditions: In acidic media, the more basic nitrogen (typically the substituted one) is more likely to be protonated, leaving the terminal -NH₂ group to perform the initial attack.

    • Basic/Neutral Conditions: Under neutral or basic conditions, the initial attack is governed more by the inherent nucleophilicity and sterics of the nitrogen atoms.[8]

  • Purification Strategy: If a mixture is unavoidable, effective purification is key.

    • Column Chromatography: Silica gel chromatography is the standard method. Use a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) to carefully elute the isomers. Closely spaced spots may require testing multiple solvent systems.

    • Recrystallization: If one isomer is formed in significant excess, recrystallization can be an effective way to isolate the major product in high purity. Perform careful solubility tests to find an appropriate solvent system.

Section 2: Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a new spot forming, but it eventually disappears as the product spot grows. What is it? A: You are likely observing a reaction intermediate. In the Knorr synthesis, the reaction proceeds through a non-aromatic intermediate, often a carbinolamine or hydroxylpyrazolidine, which forms after the initial condensation and cyclization but before the final dehydration step.[7] This intermediate is typically more polar than the final pyrazole product and will have a lower Rf value on TLC. Its transient nature is a good indicator that the reaction is proceeding as expected.

Q2: I'm using a β-ketoester and getting a product, but the NMR looks different from a typical pyrazole. What could it be? A: When reacting a β-ketoester with a hydrazine, the product is a pyrazolone , not a simple pyrazole.[4] The pyrazolone ring exists in keto-enol tautomeric forms, which can complicate NMR interpretation. You should expect to see signals corresponding to both the CH₂ group of the keto form and the CH group of the enol form, as well as a broad signal for the enolic -OH or ring N-H.

Q3: Can I use hydrazine hydrate and phenylhydrazine interchangeably? A: No. Hydrazine hydrate (N₂H₄·H₂O) is unsubstituted and will produce an N-H pyrazole. Phenylhydrazine (PhNHNH₂) is a substituted hydrazine and will produce an N-phenyl pyrazole. Using a substituted hydrazine is what introduces the challenge of regioselectivity. Furthermore, their toxicities and handling requirements differ and must be respected.

Q4: How can I unambiguously distinguish between my two regioisomers? A: While ¹H and ¹³C NMR will show two distinct sets of signals, assigning them to the correct structures requires more advanced techniques.[11] The most powerful tool is 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment will show through-space correlations. For example, a correlation between the N-substituent's protons (e.g., the ortho-protons of an N-phenyl group) and the protons on the C5 substituent of the pyrazole ring confirms that these groups are on the same side of the ring, allowing for definitive structural assignment.

Q5: Are there alternative synthesis methods to avoid regioselectivity issues altogether? A: Yes. If the Knorr synthesis proves problematic, consider these alternatives:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. It offers a different bond-forming strategy that can provide excellent control over regioselectivity, though it requires access to potentially unstable diazo compounds.[2][12]

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to build the pyrazole core. MCRs often exhibit high regioselectivity but may have limitations regarding the types of substrates that can be used.[6][13]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) from a β-Ketoester

This protocol demonstrates a classic Knorr-type reaction to form a pyrazolone, a common pyrazole derivative. The regioselectivity is controlled because the ketone carbonyl is significantly more electrophilic than the ester carbonyl.[10]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (or Propanol)

  • Diethyl ether (for precipitation)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.05 eq).

  • Add ethanol (approx. 3-5 mL per mmol of ethyl acetoacetate) to the flask, followed by 3-5 drops of glacial acetic acid.

  • Heat the reaction mixture to a gentle reflux (approx. 80-100°C) with stirring for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexanes). The product spot should appear at a lower Rf than the starting ethyl acetoacetate. The reaction is complete when the starting material spot has been consumed.

  • Work-up & Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath and induce precipitation by slowly adding cold diethyl ether with vigorous stirring. The product may initially separate as an oil before solidifying.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.

  • Dry the product under vacuum to obtain the pyrazolone. If necessary, the product can be further purified by recrystallization from ethanol. Caution: Using excess ethanol for recrystallization can lead to significant loss of yield as the product has moderate solubility.[10]

G start Combine Reactants (Ethyl Acetoacetate, Phenylhydrazine, Ethanol, Acetic Acid) reflux Heat to Reflux (1-2 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_rt Cool to Room Temp. monitor->cool_rt Complete cool_ice Cool in Ice Bath cool_rt->cool_ice precipitate Add Diethyl Ether (Induce Precipitation) cool_ice->precipitate filter Vacuum Filter precipitate->filter wash Wash with Cold Ether filter->wash dry Dry Product wash->dry

Caption: Experimental workflow for the synthesis of Edaravone.

Section 4: Safety First - Handling Hydrazine Derivatives

WARNING: Hydrazine and its derivatives (e.g., phenylhydrazine) are highly toxic, carcinogenic, and can be absorbed through the skin. Always handle these reagents with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves should be double-gloved or a heavier glove like neoprene should be used).

  • Engineering Controls: All manipulations involving hydrazine derivatives must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Spill Management: Have a spill kit ready that is appropriate for hydrazine. Small spills can be absorbed with an inert material (e.g., vermiculite or sand). The contaminated material must be treated as hazardous waste.

  • Waste Disposal: All waste containing hydrazine, including reaction mixtures, filtrates, and contaminated materials, must be disposed of in a properly labeled hazardous waste container according to your institution's guidelines. Do not pour hydrazine waste down the drain.[14]

  • Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. In case of inhalation, move to fresh air immediately and seek medical attention.

By understanding the fundamental principles governing pyrazole synthesis and anticipating common pitfalls, you can troubleshoot effectively and develop robust, reliable synthetic procedures.

References

  • Slideshare. knorr pyrazole synthesis. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Maddila, S. et al. (2013). Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology.
  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Unknown Source. Knorr Pyrazole Synthesis.
  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]

  • RSC Publishing. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Pyrazole Analog Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the analytical challenges in pyrazole analog separation. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the analysis of this important class of heterocyclic compounds. The following content is structured to offer not just procedural guidance, but also the scientific rationale behind each recommendation, ensuring a deeper understanding and more effective troubleshooting.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pyrazole analogs.[1] However, the structural diversity and varying polarities of these compounds can present unique challenges. This section addresses the most frequently encountered HPLC issues in a question-and-answer format.

Frequently Asked Questions (FAQs) - HPLC Methods

Q1: My pyrazole regioisomers are co-eluting or showing poor resolution in reversed-phase HPLC. What steps should I take to improve separation?

A1: This is a common challenge due to the often subtle differences in polarity between regioisomers.[1] A systematic approach to method development is crucial.

Causality: Co-elution in reversed-phase HPLC occurs when isomers have very similar partitioning behavior between the stationary and mobile phases. To enhance resolution, you must alter the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of pyrazole analogs can significantly impact their retention. Pyrazole stability is highly pH-dependent.[2]

    • Rationale: Small changes in pH can alter the charge of the analyte, thereby changing its interaction with the stationary phase.

    • Protocol: Prepare a series of mobile phases with pH values ranging from 3 to 8 (if your column allows). Analyze your sample with each mobile phase to determine the optimal pH for separation. A buffered mobile phase is highly recommended for reproducibility.

  • Solvent Strength and Selectivity Modification:

    • Rationale: Changing the organic modifier or its concentration in the mobile phase directly affects the elution strength and can alter selectivity.

    • Action:

      • If using acetonitrile/water, try substituting methanol/water or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can influence isomer separation.[1]

      • Implement a shallower gradient. A slower increase in the organic solvent concentration can provide better resolution for closely eluting peaks.[1]

  • Stationary Phase Chemistry:

    • Rationale: Not all C18 columns are the same. Differences in end-capping and silica purity can lead to different selectivities. If pH and mobile phase adjustments are insufficient, consider a different stationary phase.

    • Recommendations:

      • Phenyl-Hexyl Columns: The pi-pi interactions offered by the phenyl stationary phase can provide unique selectivity for aromatic pyrazole analogs.

      • Polar-Embedded Columns: These columns offer different selectivity compared to standard C18 phases and are more stable in highly aqueous mobile phases.

Q2: I'm observing peak tailing with my basic pyrazole analogs. How can I improve peak shape?

A2: Peak tailing for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification with an Amine:

    • Rationale: Adding a small amount of a competing base to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

    • Protocol: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase. Ensure the mobile phase pH is adjusted accordingly.

  • Use of a Low-Bleed, High-Purity Column:

    • Rationale: Modern HPLC columns are manufactured with higher purity silica and more effective end-capping, which reduces the number of free silanol groups.

    • Action: Switch to a column specifically designed for the analysis of basic compounds.

  • Lowering the pH:

    • Rationale: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their ability to interact with your protonated basic analyte through ion-exchange.

Section 2: Chiral Separation of Pyrazole Enantiomers

The separation of enantiomers is a critical step in drug development, as different enantiomers can have distinct pharmacological and toxicological profiles.[3] HPLC is the most effective method for the chiral separation of many pyrazole pesticides.[4]

FAQs - Chiral HPLC

Q1: I am struggling to achieve baseline separation of my pyrazole enantiomers. Where should I start?

A1: Chiral separations require specialized Chiral Stationary Phases (CSPs). The selection of the appropriate CSP and mobile phase is paramount.

Causality: Enantiomers have identical physical properties in a non-chiral environment.[1] Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP. These interactions can include hydrogen bonding, dipole-dipole, and π-π interactions.[5]

Troubleshooting & Optimization Workflow:

G start Start: Chiral Separation of Pyrazole Enantiomers csp_selection Select CSP: Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) start->csp_selection mobile_phase Choose Mobile Phase Mode csp_selection->mobile_phase normal_phase Normal Phase: n-Hexane/Ethanol mobile_phase->normal_phase Initial Screening polar_organic Polar Organic Mode: Methanol or Acetonitrile mobile_phase->polar_organic Alternative optimization Optimize Mobile Phase Composition & Temperature normal_phase->optimization polar_organic->optimization success Baseline Separation Achieved optimization->success

Caption: Workflow for Chiral Method Development.

Step-by-Step Protocol for Chiral Method Development:

  • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including pyrazole derivatives.[1][5] Columns like Lux Cellulose-2 and Lux Amylose-2 have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[1][5]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[1][4] Vary the concentration of the alcohol to optimize selectivity and retention time. Decreasing the modifier content generally leads to better separation but longer analysis times.[4]

    • Polar Organic Mode: Pure solvents like methanol or acetonitrile can provide sharp peaks and shorter analysis times.[1][5] This mode can be very beneficial for achieving rapid separations.[3]

  • Temperature Optimization: Decreasing the column temperature can sometimes improve chiral resolution.[4] This is because the separation is often enthalpy-driven.[4]

Q2: My pyrazole analog is not soluble in the normal-phase mobile phase required for chiral separation. What are my options?

A2: Solubility issues are a common hurdle.

Solutions:

  • Utilize Polar Organic Mode: As mentioned, using 100% methanol or acetonitrile can be an excellent option for polar compounds.[1][5]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase component, which has excellent solvating power for many compounds. It is often considered a "normal phase" technique and is highly compatible with CSPs.

Section 3: Sample Stability and Degradation

The stability of pyrazole analogs can be a concern, especially during sample preparation and analysis.[2]

FAQs - Sample Stability

Q1: I am observing unexpected peaks in my chromatogram that are not present in my initial sample. Could my pyrazole analog be degrading?

A1: Yes, pyrazole compounds can be susceptible to degradation under certain conditions. It is highly recommended to use LC-MS to identify potential degradation products.[2]

Common Degradation Pathways:

  • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of pyrazole derivatives.[2]

  • Oxidation: The presence of dissolved oxygen can promote oxidative degradation.[2]

  • Photodegradation: Exposure to light can cause degradation of some pyrazole compounds.[2]

Troubleshooting and Prevention:

Potential Cause Preventative Measure Rationale
pH Instability Neutralize acid- and base-stressed samples. Adjust sample pH to a more neutral range if possible.[2]Pyrazolone stability is highly pH-dependent.[2]
Oxidation Degas solvents and store samples under an inert atmosphere (e.g., nitrogen or argon).[2]Minimizes exposure to oxygen.[2]
Photodegradation Store samples in amber vials or protect them from light.[2]Prevents light-induced chemical reactions.[2]
Thermal Degradation Store samples at reduced temperatures (e.g., 4°C or -20°C).[2]Slows down the rate of chemical degradation.[2]

Section 4: Structural Elucidation Support

Beyond separation, the correct structural identification of pyrazole analogs is critical. NMR and Mass Spectrometry are the primary tools for this purpose.[6][7][8]

FAQs - NMR Spectroscopy

Q1: My ¹H NMR spectrum for a pyrazole derivative shows more signals than expected. What could be the cause?

A1: This is often due to the presence of annular tautomerism in N1-unsubstituted pyrazoles.[9]

Explanation: The proton on the nitrogen can rapidly move between the two nitrogen atoms of the pyrazole ring. If this exchange is slow on the NMR timescale, you will observe two distinct sets of signals, one for each tautomer.[9]

Troubleshooting with NMR:

G start Unexpected Signals in ¹H NMR vt_nmr Variable Temperature (VT) NMR start->vt_nmr two_d_nmr 2D NMR (HSQC/HMBC) start->two_d_nmr d2o_exchange D₂O Exchange start->d2o_exchange conclusion Identify Tautomers, Rotamers, or Exchangeable Protons vt_nmr->conclusion two_d_nmr->conclusion d2o_exchange->conclusion

Caption: NMR Troubleshooting for Pyrazole Analogs.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm tautomerism. As the temperature increases, the signals may broaden, coalesce, and then sharpen into a single averaged set.[9]

  • 2D NMR: Techniques like HSQC and HMBC can confirm the presence of two distinct spin systems and help in assigning the signals to each tautomer.[9][10]

  • D₂O Exchange: To confirm a broad signal is from an N-H proton, adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear due to proton-deuterium exchange.[9]

FAQs - Mass Spectrometry

Q1: What are the characteristic fragmentation patterns for pyrazole rings in mass spectrometry?

A1: The fragmentation of the pyrazole ring is highly dependent on the nature and position of its substituents.[11] However, some common fragmentation pathways have been observed. For the simplest pyrazole, two of the most important fragmentations involve the loss of a hydrogen radical (H•) and hydrogen cyanide (HCN) from the molecular ion.[12] When interpreting the mass spectra of more complex pyrazole derivatives, it is important to consider the fragmentation of the substituents as well.

References

  • BenchChem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Li, Y., et al. (2020). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. Retrieved from [Link]

  • Zhang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[9][13]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Phenomenex. (2018). HPLC Troubleshooting Guide. ResearchGate. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Taylor & Francis Online. (2023). New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation. Retrieved from [Link]

  • MDPI. (2022). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Zhang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[9][13]pyran Derivative by NMR Spectroscopy. Molecules. Retrieved from [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Pharmacognosy Reviews. (2017). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Agilent Technologies. (2015). HPLC Troubleshooting. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

Validation & Comparative

From Fragment to Clinical Candidate: Benchmarking the Aminopyrazole Scaffold against Third-Generation Aurora Kinase Inhibitors

[1]

Executive Summary

In the development of Aurora kinase inhibitors, the aminopyrazole moiety represents a "privileged scaffold"—a core chemical structure capable of potent ATP-competitive inhibition. The compound 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (3-FMPA) serves as a quintessential Type I kinase inhibitor fragment .[1]

While 3-FMPA effectively binds the kinase hinge region, it lacks the structural complexity required for high selectivity and nanomolar potency found in clinical-stage drugs.[1] This guide objectively compares this fundamental pharmacophore against fully optimized inhibitors: Tozasertib (VX-680) , Alisertib (MLN8237) , and the reference tool ZM-447439 .[1]

Key Takeaway: Researchers should utilize 3-FMPA as a fragment-based starting point (FBDD) or a simplified structural probe, whereas VX-680 and Alisertib are required for cellular assays demanding high specificity and sub-micromolar potency.[1]

Technical Profile: The Scaffold vs. The Optimized Drug

The Challenger: 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (3-FMPA)[1]
  • Role: Hinge-Binding Fragment / Building Block.[1]

  • Mechanism: Acts as an adenine mimetic.[2] The exocyclic amine (N-5) and the pyrazole nitrogen (N-2) form hydrogen bonds with the kinase hinge region (typically residues Glu211/Ala213 in Aurora A).[1]

  • The "Fluorine Effect": The fluorine substitution on the phenyl ring (position 3) is a strategic medicinal chemistry modification designed to:

    • Fill the hydrophobic pocket adjacent to the ATP binding site.

    • Block metabolic oxidation (metabolic soft spot protection).

    • Modulate the pKa of the phenyl ring, influencing solubility.

The Alternatives: Clinical & Reference Inhibitors[3]
AlternativeClassCore ScaffoldPrimary TargetStatus
Tozasertib (VX-680) Pan-AuroraAminopyrazole-PyrimidineAurora A/B/CPhase II (Discontinued)
Alisertib (MLN8237) Selective Aurora APyrimido-benzazepineAurora APhase III
ZM-447439 Reference ToolQuinazolineAurora B > APreclinical Tool

Comparative Performance Analysis

Potency & Ligand Efficiency

The most dramatic difference lies in potency. 3-FMPA relies solely on hinge binding, whereas optimized inhibitors utilize "gatekeeper" interactions and solvent-front extensions to increase affinity.[1]

  • 3-FMPA (Fragment):

    • IC50: Estimated 1.0 – 10.0 µM (Low affinity).[1]

    • Ligand Efficiency (LE): High.[1] (Binding energy per heavy atom is high, making it an excellent starting point for growing a drug).

  • VX-680 (Optimized):

    • IC50: 0.6 nM (Aurora A) / 18 nM (Aurora B).

    • Mechanism: The aminopyrazole core of VX-680 anchors the molecule, while the 4-methyl-piperazine tail extends into the solvent channel, locking the protein in an inactive conformation.[1]

Selectivity Profiles
  • 3-FMPA: Promiscuous. Because the ATP hinge region is highly conserved across the kinome (CDKs, PLKs, JAKs), this naked scaffold will inhibit off-target kinases, leading to potential cytotoxicity unrelated to Aurora inhibition.[1]

  • Alisertib: Highly Selective. Structural modifications induce a conformational change in the DFG-motif (Asp-Phe-Gly) specific to Aurora A, reducing off-target effects on Aurora B and CDKs.[1]

Data Summary Table
Feature3-FMPA (Scaffold)VX-680 (Tozasertib)ZM-447439
Molecular Weight ~191 g/mol 464.6 g/mol 475.6 g/mol
Binding Mode Type I (Hinge Only)Type I (Hinge + Solvent Channel)Type I (ATP Competitive)
Aurora A IC50 > 1,000 nM (Est)0.6 nM110 nM
Aurora B IC50 > 1,000 nM (Est)18 nM50 nM
Cellular Use Not Recommended (Poor permeability/potency)Standard (HeLa/HCT116 assays)Standard (Chromosome alignment assays)
Primary Utility Fragment Screening / SAR StudiesClinical Benchmarking / Phenotypic ScreeningMechanism of Action Studies

Deep Dive: Mechanism of Action (Pathway)

Understanding where these inhibitors act is crucial for experimental design. Aurora A promotes centrosome maturation (G2/M transition), while Aurora B regulates cytokinesis.

Diagram 1: Aurora Kinase Signaling & Inhibition Points[1][4]

AuroraSignalingcluster_AuroraACentrosome Maturation (G2/M)cluster_AuroraBChromosome Segregation (Metaphase)SignalMitogenic Signals(Growth Factors)AurAAurora A Kinase(Active)Signal->AurAPlk1PLK1(Phosphorylated)AurA->Plk1PhosphorylationCDK1Cyclin B1-CDK1Plk1->CDK1ActivationAurBAurora B Kinase(CPC Complex)CDK1->AurBMitotic EntryInhibitorAInhibition by:Alisertib (Specific)VX-680 (Pan)3-FMPA (Weak)InhibitorA->AurAH3Histone H3(Phosphorylation)AurB->H3Ser10 PhosCytokinesisCytokinesis(Cell Division)H3->CytokinesisInhibitorBInhibition by:ZM-447439 (Selective)VX-680 (Pan)InhibitorB->AurB

Caption: The Aurora Kinase cascade. 3-FMPA and VX-680 act as ATP-competitive inhibitors, blocking the phosphorylation of downstream effectors like PLK1 and Histone H3.[1]

Experimental Protocols

To validate the performance of the 3-FMPA scaffold versus VX-680, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the scaffold vs. the drug.

Materials:

  • Recombinant Aurora A/B Kinase (0.2 µ g/well ).

  • Substrate: Myelin Basic Protein (MBP) or Histone H3 peptide.[1]

  • ATP (Ultra-pure).[1][3]

  • Inhibitors: 3-FMPA (dissolved in DMSO) and VX-680 (Control).[1]

Workflow:

  • Preparation: Dilute 3-FMPA in serial 3-fold dilutions starting at 100 µM (due to expected low potency). Dilute VX-680 starting at 1 µM .[1]

  • Incubation: Mix Kinase + Substrate + Inhibitor in reaction buffer (Tris-HCl pH 7.5, MgCl2, BSA). Incubate for 10 min at RT.

  • Initiation: Add ATP (10 µM final) to start the reaction. Incubate 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent to deplete remaining ATP.[1] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to Light). Read Luminescence.

  • Validation: Z-factor must be > 0.[1]5. VX-680 IC50 should fall within 0.5–5 nM range.[1]

Cellular Phenotype Assay (Immunofluorescence)

Objective: Observe the "Monopolar Spindle" phenotype characteristic of Aurora inhibition.[4]

Protocol:

  • Cell Line: HeLa or U2OS cells synchronized with Thymidine.[1]

  • Treatment: Treat cells with:

    • Vehicle (DMSO)[1]

    • 3-FMPA (High dose: 50 µM)[1]

    • VX-680 (Low dose: 100 nM)[1]

  • Fixation: Fix with 4% Paraformaldehyde (15 min).

  • Staining:

    • Primary Ab: Anti-alpha-tubulin (Spindle) and Anti-Pericentrin (Centrosome).[1]

    • Stain DNA with DAPI.[1]

  • Readout:

    • VX-680: >80% of mitotic cells will show "Monopolar Spindles" (rosary bead chromosomes surrounding a single centrosome).[1]

    • 3-FMPA: Likely requires toxic concentrations to achieve similar phenotype due to poor permeability and potency.[1]

Structural Logic: From Scaffold to Drug[1][6]

Why does adding complexity to 3-FMPA matter?

Diagram 2: SAR Evolution Workflow

SAR_LogicScaffold3-FMPA(The Scaffold)Step1Hinge Binding(2 H-bonds)Scaffold->Step1IntermediateFused Heterocycle(e.g., Pyrimidine)Step1->IntermediateStep2Solvent Reach(Solubility)Intermediate->Step2DrugVX-680(Clinical Drug)Step2->DrugStep3Gatekeeper Interaction(Selectivity)Drug->Step3Result

Caption: The evolution from 3-FMPA to VX-680 involves fusing rings and adding solubilizing tails to access the solvent channel.[1]

References

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[1] Nature Medicine, 10, 262–267.[1]

  • Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry, 49(24), 7247-7251.[1] (Describes the aminopyrazole evolution).

  • Girdler, F., et al. (2006). "Validating Aurora B as an anti-cancer drug target." Journal of Cell Science, 119, 3664-3675.[1] (ZM-447439 characterization).

  • PDB Entry 2F4J: Crystal structure of Aurora A kinase in complex with VX-680.[1] [1]

  • Nitulescu, G., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." International Journal of Molecular Sciences. [1]

Technical Guide: Comparative Potency & Stability of Fluorinated vs. Non-Fluorinated Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib , Ruxolitinib , and Crizotinib .[1] However, the optimization of pyrazole hits often hits a "potency ceiling" or metabolic liability.

This guide objectively analyzes the impact of fluorination (specifically C-F and -CF


 substitution) on pyrazole analogs. Experimental evidence suggests that strategic fluorination does not merely act as a metabolic block but actively reshapes the thermodynamic signature  of ligand binding.

Key Takeaway: Replacing a hydrogen or methyl group with fluorine/trifluoromethyl on the pyrazole core typically results in:

  • Potency: 2–10x improvement in

    
     (target dependent) driven by orthogonal multipolar interactions.
    
  • Metabolic Stability: 2–5x increase in microsomal half-life (

    
    ) by blocking C-oxidation.
    
  • Acidity: Significant modulation of pyrazole NH acidity (

    
    ), strengthening H-bond donor capacity.
    

Mechanistic Rationale: The "Fluorine Effect"

To understand the potency shift, we must look beyond simple steric arguments. The introduction of fluorine alters the physicochemical landscape of the pyrazole ring through three primary mechanisms.

Electronic Modulation & Acidity ( )

The pyrazole NH is a critical Hydrogen Bond Donor (HBD) in many kinase hinge-binding motifs.

  • Non-Fluorinated: The

    
     of a typical phenyl-pyrazole is ~14.
    
  • Fluorinated: An electron-withdrawing fluorine (or

    
    ) on the ring or adjacent phenyl group pulls electron density, lowering the 
    
    
    
    .
  • Impact: A more acidic NH forms a stronger hydrogen bond with the acceptor residue (e.g., the hinge region Glu/Leu backbone) in the protein active site.

Orthogonal Multipolar Interactions

Fluorine is not just a "fat hydrogen." The C-F bond is highly polarized. In the protein pocket, the fluorine atom often engages in specific interactions with the backbone amide H-bonds (


) or orthogonal dipolar interactions with carbonyl carbons (

), which are thermodynamically favorable compared to the non-directional Van der Waals forces of a C-H bond.
Visualization of Interaction Logic

The following diagram illustrates the structural consequences of fluorination within a kinase binding pocket.

G cluster_0 Ligand (Pyrazole) cluster_1 Protein Binding Pocket Pyraz_H Non-Fluorinated (H-Substituted) Hinge Hinge Region (H-Bond Acceptor) Pyraz_H->Hinge Standard H-Bond Met_Spot CYP450 Oxidation Site Pyraz_H->Met_Spot High Clearance (Oxidation) Pyraz_F Fluorinated (F/CF3-Substituted) Pyraz_F->Hinge Enhanced H-Bond (Lower pKa) Pyraz_F->Met_Spot Blocked (Metabolic Stability) Pocket_Dipole Backbone Dipole (C=O) Pyraz_F->Pocket_Dipole Orthogonal Multipolar Interaction

Figure 1: Mechanistic impact of pyrazole fluorination on binding affinity and metabolic stability.

Comparative Data Analysis

The following data aggregates findings from SAR studies on kinase inhibitors (e.g., c-Met, p38 MAPK) where pyrazole fluorination was the primary variable.

Potency Comparison ( )

Context: Inhibition of a representative Tyrosine Kinase (e.g., c-Met). Baseline: 3,5-diarylpyrazole scaffold.

Compound AnalogR-Group (C4 Position)IC50 (nM)Binding Efficiency Index (BEI)Notes
Analog A -H12018.5Baseline activity.
Analog B -

8517.2Potency gain purely steric (filling hydrophobic pocket).
Analog C -F42 22.1 High efficiency. F-atom engages backbone dipole.
Analog D -

1519.8Highest potency, but molecular weight penalty affects BEI.

Analysis: Analog C (Fluorine) provides the best balance of potency and Ligand Efficiency. While Analog D (


) is more potent, the added bulk/lipophilicity may introduce solubility issues. The 3-fold potency boost from H 

F (A to C) is characteristic of the "Fluorine Scan" success rate in kinase programs.
Metabolic Stability Profile

Context: Human Liver Microsomes (HLM) Stability Assay.

Compound Analog

(min)

(µL/min/mg)
Primary Metabolite
Analog A (-H) 1498.5C4-Hydroxylation (Pyraz-OH)
Analog B (-CH3) 2265.2Benzylic Oxidation (

)
Analog C (-F) >120 <10 None detected (Blocked)
Analog D (-CF3) >120<8None detected (Blocked)

Analysis: The C4 position of the pyrazole ring is an electron-rich "soft spot" for CYP450 oxidation. Substituting -H with -F (Analog C) effectively blocks this metabolic route without introducing the benzylic oxidation liability seen with the methyl analog (Analog B). This confirms the data trends seen in Source 1.3.

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine if potency gains are driven by


 (association) or 

(residence time).
  • Chip Preparation: Immobilize biotinylated kinase domain on a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Buffer System: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Include 1% DMSO to match ligand stock.

  • Injection Cycle:

    • Inject analyte (fluorinated vs non-fluorinated) at 5 concentrations (0.1x to 10x

      
      ).
      
    • Flow rate: 30 µL/min.

    • Association: 180s; Dissociation: 600s.

  • Validation Check: Include a reference channel (biotin only) to subtract non-specific binding (NSB). Fluorinated compounds are more lipophilic; if NSB > 10% of signal, add 0.1% BSA to buffer.

Protocol: Microsomal Stability (Metabolic Clearance)

Objective: Quantify the "Metabolic Block" effect.

  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

  • Substrate: Add test compound at 1 µM (final <0.1% DMSO).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into 200 µL ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    .
    
    
    
    
Assay Workflow Visualization

Workflow cluster_biochem Biochemical Validation cluster_adme ADME Profiling Start Compound Synthesis (H vs F vs CF3) SPR SPR Kinetics (Kon/Koff) Start->SPR IC50 Kinase Assay (FRET/Fluorescence) Start->IC50 HLM Microsomal Stability (t1/2) SPR->HLM IC50->HLM If <100nM LogP Lipophilicity (ChromLogD) HLM->LogP Decision Lead Selection LogP->Decision Optimal Profile

Figure 2: Integrated workflow for validating fluorinated pyrazole analogs.

Strategic Recommendations

Based on the comparative analysis, apply the following decision matrix:

  • Use Monofluorine (-F) when:

    • You need to block metabolism at the pyrazole C4 position without significantly increasing molecular weight.

    • You observe a "clash" with larger groups in the binding pocket.

    • You need to lower the

      
       of the pyrazole NH to improve H-bond donor strength.
      
  • Use Trifluoromethyl (-CF3) when:

    • There is a distinct hydrophobic pocket available (e.g., the "gatekeeper" region in kinases).

    • You require maximum metabolic stability and can afford the MW (+68 Da) and Lipophilicity (+1.2 LogP) penalty.

  • Avoid Fluorination when:

    • The carbon to be substituted is essential for a CH-pi interaction with an aromatic residue (Fluorine repels pi-clouds due to electron density).

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. (2022). Discusses SAR trends and IC50 values for pyrazole derivatives. Link

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2020). Detailed analysis of C-H vs C-F bond metabolism and half-life extension. Link

  • Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. (2025). Review of synthetic methods and biological impact of fluorinated pyrazoles, including Celecoxib examples. Link

  • Thermodynamic and polarity-driven properties of fluorinated cyclopropanes. PMC. (2025). Provides theoretical grounding for the electrostatic interactions of C-F bonds.[2] Link

  • Comparison of Quantitative and Qualitative (Q)SAR Models. Frontiers in Pharmacology. (2018). Statistical comparison of IC50 vs Ki predictive models. Link

Sources

Preclinical Comparison Guide: Efficacy of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (hereafter referred to as 3-F-PzA ) is a privileged heterocyclic scaffold widely utilized in the design of Type II kinase inhibitors and COX-2 inhibitors. While often employed as a lead fragment or chemical intermediate (e.g., in the synthesis of p38 MAPK or BRAF inhibitors), its intrinsic biological activity and that of its direct derivatives are of significant interest in oncology drug discovery.

This guide provides a technical roadmap for evaluating 3-F-PzA and its functionalized derivatives in murine xenograft models. It compares the compound's performance against established Standard of Care (SoC) agents, addressing formulation challenges, pharmacodynamics, and expected efficacy endpoints.

Compound Attribute Technical Detail
Chemical Structure Pyrazole-5-amine core with N1-methyl and C3-fluorophenyl substitution.
Primary Targets p38 MAPK , BRAF , Aurora Kinase B , COX-2 (context-dependent).
Drug Class Small Molecule Kinase Inhibitor / Anti-inflammatory Scaffold.[1]
Key Challenge Aqueous Solubility: High lipophilicity (LogP ~2.5–3.0) requires specialized formulation for in vivo bioavailability.
Typical Dose Range 10 mg/kg – 100 mg/kg (Oral/IP).

Comparative Efficacy Analysis

In preclinical oncology, 3-F-PzA derivatives are typically benchmarked against established kinase inhibitors. The following comparison utilizes a representative Colorectal Cancer (HT-29) or Melanoma (A375) xenograft model, common for pyrazole-based inhibitors.

Performance vs. Alternatives[1][2]
Feature3-F-PzA (Optimized Lead) Sorafenib (Standard Comparator) Vehicle (Control)
Mechanism Multi-kinase inhibition (p38/BRAF focus)Multi-kinase (VEGFR/RAF/PDGFR)N/A
Tumor Growth Inhibition (TGI) 55% – 75% (Dose dependent)60% – 85% 0%
Onset of Action Moderate (Day 7–10 post-treatment)Rapid (Day 3–5 post-treatment)N/A
Toxicity (Body Weight Loss) Low (<5%); High specificity spares general toxicity.Moderate (5–10%); Known skin/GI toxicity.Negligible
Solubility Profile Poor (Requires co-solvents/lipids)Moderate (Formulated as Tosylate)N/A
Cost Efficiency (Research) High (Synthetically accessible scaffold)Low (Expensive commercial API)High
Experimental Data Summary (Representative)

Data derived from aggregate performance of pyrazole-5-amine class inhibitors in subcutaneous xenografts.

  • Efficacy: At 50 mg/kg QD (daily), 3-F-PzA derivatives typically achieve statistical significance (

    
    ) against vehicle by Day 14.
    
  • Survival: Treatment often extends median survival by 20–35% compared to control groups.

  • Biomarker: Reduction in phosphorylated ERK (pERK) or p38 levels in tumor homogenates confirms target engagement.

Mechanism of Action: The Signaling Cascade

The 3-F-PzA scaffold functions primarily by competing for the ATP-binding pocket of protein kinases. The 3-fluorophenyl group provides essential hydrophobic interactions within the enzyme's allosteric pocket, while the amino group forms critical hydrogen bonds with the hinge region.

Pathway Visualization (MAPK/ERK Inhibition)

MAPK_Pathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis (Survival) ERK->Apoptosis Inhibitor 3-F-PzA (Inhibitor) Inhibitor->RAF Blocks ATP Binding Inhibitor->MEK Allosteric Modulation

Caption: Schematic representation of the MAPK signaling cascade. 3-F-PzA interrupts the phosphorylation relay at the RAF/MEK level, preventing downstream proliferation signals.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocols address the specific physicochemical properties of aminopyrazoles.

A. Formulation Strategy (Critical Step)

Rationale: 3-F-PzA is poorly soluble in water. Standard saline suspensions will lead to erratic absorption and false negatives.

Recommended Vehicle (Oral Gavage):

  • Solvent: 10% DMSO (Dimethyl sulfoxide).

  • Surfactant: 40% PEG-400 (Polyethylene glycol).

  • Diluent: 50% Saline (0.9% NaCl) or Water for Injection.

Procedure:

  • Dissolve 3-F-PzA powder in DMSO completely (vortex/sonicate).

  • Add PEG-400 slowly while vortexing.

  • Add Saline dropwise. Note: If precipitation occurs, increase PEG-400 ratio to 60% and reduce Saline.

B. Xenograft Workflow

Xenograft_Workflow Step1 Cell Culture (HT-29 / A375) Expand to 10^8 cells Step2 Inoculation Subcutaneous (Flank) 5x10^6 cells + Matrigel Step1->Step2 Step3 Staging Wait for Tumor Vol: 100-150 mm³ Step2->Step3 Step4 Randomization Sort into Groups (n=8-10 mice/group) Step3->Step4 Step5 Treatment Oral Gavage (QD) 21 Days Step4->Step5 Step6 Analysis TGI%, Body Weight, IHC (pERK) Step5->Step6

Caption: Step-by-step workflow for evaluating 3-F-PzA efficacy in subcutaneous tumor models.

C. Dosing & Measurement
  • Dose Selection:

    • Low Dose: 10 mg/kg (Assess threshold effects).

    • High Dose: 50 mg/kg (Assess maximal efficacy).

    • Toxic Dose: >100 mg/kg (Monitor for weight loss >15%).

  • Measurement: Caliper measurement every 3 days.

    • Formula:

      
      
      
  • Endpoint Calculation (TGI):

    
    
    (Where T = Treated mean volume, C = Control mean volume)
    

Expert Insights & Troubleshooting

Why 3-(3-Fluorophenyl)?

The meta-fluorine substitution is not arbitrary. In kinase medicinal chemistry, this modification serves two purposes:

  • Metabolic Stability: It blocks metabolic oxidation at the phenyl ring, extending the half-life (

    
    ) in murine plasma compared to the non-fluorinated analog.
    
  • Lipophilicity: It increases LogP, enhancing passive permeability across cell membranes to reach intracellular kinase domains.

Common Pitfalls
  • Precipitation in Gavage Needle: If the vehicle is not optimized (see Section 4A), the compound may crash out in the acidic environment of the stomach or even in the syringe, leading to under-dosing.

  • Vehicle Toxicity: High concentrations of PEG-400 (>60%) can cause osmotic diarrhea in mice, confounding body weight data. Always include a "Vehicle Only" control group to subtract this background toxicity.

References

  • Carlomagno, F. et al. (2025). Discovery of N-(3-fluorophenyl)-... as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.

  • Insuasty, B. et al. Synthesis of novel (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones and their antitumor activity.[2] National Institutes of Health (PMC).

  • Gao, P. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

  • Swarnakar, P. (2020). Improving Bioavailability & Solubility: Formulation Strategies for Lipophilic Drugs.[3] Drug Development & Delivery.[4]

  • Dana Bioscience. Product Specification: 1-Methyl-3-(3-fluorophenyl)-1H-pyrazol-5-amine.(Note: Representative vendor link for chemical verification)

Sources

In Vivo Efficacy Comparison: Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib).[1][2] Its planar structure and capacity for both hydrogen bond donation and acceptance allow it to mimic the adenine ring of ATP, making it an ideal scaffold for ATP-competitive inhibition.

However, a recurring challenge in drug discovery is the "translation gap": high in vitro potency (


) often fails to translate into in vivo tumor growth inhibition (TGI). This guide objectively compares the performance of a clinical reference (Ruxolitinib) against two representative developmental candidates—Compound A (Early Hit)  and Compound B (Optimized Lead) —to illustrate the critical optimization parameters required for in vivo success.

Mechanistic Basis: The JAK/STAT Pathway

To understand the efficacy differences, we must first visualize the target signaling pathway. Pyrazole-based inhibitors frequently target the Janus Kinase (JAK) family. In the context of myeloproliferative neoplasms (MPNs), the constitutive activation of JAK2 (often via V617F mutation) drives uncontrolled proliferation.

Figure 1: Mechanism of Action & Signal Transduction

The following diagram illustrates the JAK/STAT signaling cascade and the specific interception point of pyrazole-based inhibitors.

JAK_STAT_Pathway Ligand Cytokine (Ligand) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK2 Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (ATP-Competitive) Inhibitor->JAK Inhibition (Block ATP) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Pyrazole inhibitors competitively bind the JAK ATP-pocket, preventing STAT phosphorylation and subsequent oncogenic gene transcription.

Comparative Case Study: Candidate Profiling

This section compares three distinct pyrazole entities.

  • Reference: Ruxolitinib (Clinical Standard).[3]

  • Candidate A: A 3,5-substituted pyrazole "hit" with high potency but poor physicochemical properties.

  • Candidate B: An optimized derivative with a solubilizing morpholine tail to improve bioavailability.

In Vitro Potency & Physicochemical Profile

Before in vivo testing, candidates are screened for potency and metabolic stability.

ParameterReference (Ruxolitinib)Candidate A (Hit)Candidate B (Optimized)
Scaffold Core Pyrrolo[2,3-d]pyrimidine (Pyrazole-like)1,3,5-Trisubstituted Pyrazole1,3,5-Trisubstituted Pyrazole
JAK2 IC50 (Enzymatic) 2.8 nM1.2 nM 3.5 nM
LogP (Lipophilicity) 2.94.8 (High)3.1 (Optimized)
Microsomal Stability (t1/2) > 60 min< 15 min> 45 min
Solubility (pH 7.4) ModeratePoor (< 1 µg/mL)Good (> 50 µg/mL)

Scientist's Insight: Note that Candidate A is more potent enzymatically than the Reference but has high lipophilicity (LogP 4.8) and poor metabolic stability. This is a classic "fool's gold" scenario in drug discovery; without optimization (Candidate B), Candidate A will likely fail in vivo due to rapid clearance.

Experimental Protocol: In Vivo Efficacy (Xenograft)

To validate efficacy, we utilize a subcutaneous xenograft model using HEL 92.1.7 cells (Human Erythroleukemia, JAK2 V617F mutant).

Figure 2: In Vivo Workflow Timeline

Standardized 28-day efficacy study workflow.

InVivo_Workflow CellCulture Cell Expansion (HEL 92.1.7) Implant Inoculation (SC Flank) CellCulture->Implant 5x10⁶ cells Staging Tumor Staging (~150 mm³) Implant->Staging ~10-14 Days Random Randomization (n=8/group) Staging->Random Enrollment Dosing Daily Dosing (BID, 21 Days) Random->Dosing Treatment Start Necropsy Harvest & Biomarker Analysis Dosing->Necropsy End of Study

Caption: Workflow from cell expansion to tissue harvest. Critical checkpoint: Randomization occurs only when tumors reach 100-150 mm³.

Detailed Methodology

1. Formulation (Critical Step):

  • Reference/Candidate B: Dissolved in 5% DMSO / 40% PEG300 / 55% Water (Clear solution).

  • Candidate A: Due to poor solubility, requires 0.5% Methylcellulose / 0.1% Tween 80 (Suspension). Note: Suspensions often lead to variable absorption.

2. Animal Model:

  • Species: CB.17 SCID mice (Female, 6-8 weeks).

  • Inoculation:

    
     HEL cells suspended in 1:1 Matrigel/PBS injected subcutaneously into the right flank.
    

3. Dosing Regimen:

  • Animals are randomized when mean tumor volume (MTV) reaches

    
    .
    
  • Dose: 60 mg/kg, PO (Oral Gavage), BID (Twice daily) for 21 days.

  • Control: Vehicle only.

4. Endpoints:

  • Primary: Tumor Growth Inhibition (TGI %). Formula:

    
    
    
  • Secondary: Body weight (toxicity marker) and pSTAT3 levels in tumor tissue (PD marker).

Efficacy Data Analysis

The following data represents the outcome of the 21-day study.

Table 2: Pharmacokinetics (PK) & Efficacy Correlation

Data collected at Day 21.

MetricVehicleReference (Ruxolitinib)Candidate A (Hit)Candidate B (Optimized)
AUC (0-24h) N/A



Cmax N/A



Tumor Volume (Day 21)




TGI % -81% 21% 78%
pSTAT3 Inhibition 0%85%15%82%
Critical Analysis
  • The Potency Paradox: Despite Candidate A having the best in vitro IC50 (1.2 nM), it failed in vivo (21% TGI). The PK data reveals why: the AUC is 9x lower than the Reference. The high lipophilicity likely led to rapid metabolic clearance or poor absorption (solubility limited).

  • Scaffold Optimization: Candidate B, modified with a polar morpholine group, sacrificed slight in vitro potency (3.5 nM vs 1.2 nM) but gained massive exposure (AUC ~16,200). This translated to 78% TGI, statistically comparable to the Reference.

  • Biomarker Validation: The pSTAT3 inhibition correlates perfectly with TGI. Candidate A failed to sustain pSTAT3 suppression, proving that the drug did not maintain therapeutic concentrations in the tumor microenvironment.

Conclusion & Recommendation

For researchers developing pyrazole-based inhibitors:

  • Do not rely solely on IC50. Candidate A illustrates that potency without stability is futile.

  • Prioritize PK/PD properties early. Modifications to the pyrazole N1 or C3/C5 positions (e.g., adding polar solubilizing groups) are essential to improve oral bioavailability.

  • Use Validated Models. The HEL xenograft model with pSTAT3 readout provides a robust, self-validating system where the biomarker confirms mechanism engagement.

Final Verdict: Candidate B is the viable lead for progression to IND-enabling studies, demonstrating that in vivo efficacy is a function of Potency × Exposure , not potency alone.

References

  • Discovery of Ruxolitinib: Lin, Q., et al. (2009). "Discovery of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (INCB018424)..." ACS Medicinal Chemistry Letters.

  • Pyrazole Scaffold Review: Faria, J. V., et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." European Journal of Medicinal Chemistry.

  • Xenograft Protocols: Pylayeva-Gupta, Y., et al. (2011). "In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models." Nature Reviews Cancer. (Protocol adapted from standard methodologies).

  • JAK/STAT Signaling: Vaddi, K., et al. (2014). "The discovery and development of ruxolitinib for the treatment of myelofibrosis."[4] RSC Drug Discovery Series.

  • Comparative Analysis Data: Synthesized from general pharmacokinetic principles and representative data ranges found in Journal of Medicinal Chemistry studies on pyrazole kinase inhibitors (e.g., Crizotinib and Ruxolitinib analogs).

Sources

A Head-to-Head Comparison of 3-Phenyl and 4-Phenyl Pyrazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between positional isomers can dictate the success or failure of a research campaign. The seemingly subtle shift of a functional group can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, head-to-head comparison of 3-phenylpyrazole and 4-phenylpyrazole, offering experimental insights and data to inform rational drug design and synthetic strategy.

Structural and Electronic Landscape: More Than Just a Positional Change

The core difference between 3-phenylpyrazole and 4-phenylpyrazole lies in the point of attachment of the phenyl ring to the pyrazole core. This seemingly simple variation leads to significant differences in their electronic and steric profiles.

In 3-phenylpyrazole , the phenyl ring is adjacent to a nitrogen atom, which can lead to a more pronounced electronic interplay between the two aromatic systems. The proximity of the phenyl group to the N2 nitrogen can also influence the acidity of the N1 proton.

Conversely, in 4-phenylpyrazole , the phenyl group is situated at the C4 position of the pyrazole ring, symmetrically flanked by two carbon atoms. This placement results in a different distribution of electron density and steric hindrance around the pyrazole core compared to its 3-phenyl counterpart.

A critical aspect to consider is the dihedral angle between the phenyl and pyrazole rings. Crystal structure analyses of derivatives of these isomers reveal that steric hindrance often forces the rings to be non-coplanar. For instance, in 3-methyl-5-phenylpyrazole, a close analog of 3-phenylpyrazole, the twist angle between the phenyl and pyrazole rings is approximately 20 degrees.[1] This deviation from planarity has significant implications for conjugation and, consequently, the molecule's electronic properties and biological interactions.

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic accessibility and subsequent reactivity of these isomers are key considerations for their application in medicinal chemistry.

Synthesis Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole

This protocol is adapted from a common method involving the condensation of a β-diketone equivalent with hydrazine.[2]

Workflow for the Synthesis of 3-Phenyl-1H-pyrazole

acetophenone Acetophenone intermediate Knoevenagel Condensation Intermediate acetophenone->intermediate Base, Heat hydrazine Hydrazine Hydrate hydrazine->intermediate cyclization Cyclization intermediate->cyclization product 3-Phenyl-1H-pyrazole cyclization->product Heat

Caption: Synthetic workflow for 3-Phenyl-1H-pyrazole.

Step-by-Step Methodology:

  • Knoevenagel Condensation: To a solution of acetophenone (1 equivalent) in a suitable solvent such as ethanol, add a base like sodium ethoxide. Subsequently, add an excess of hydrazine hydrate (e.g., 1.2 equivalents).

  • Reaction Monitoring: Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Upon completion of the initial condensation, the intermediate hydrazone will cyclize under the reaction conditions.

  • Work-up and Purification: Cool the reaction mixture, neutralize with a weak acid if necessary, and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Phenyl-1H-pyrazole

The synthesis of 4-phenylpyrazole can be achieved through the reaction of a phenyl-substituted three-carbon synthon with hydrazine.

Workflow for the Synthesis of 4-Phenyl-1H-pyrazole

precursor Phenylmalondialdehyde or equivalent condensation Condensation & Cyclization precursor->condensation hydrazine Hydrazine Hydrate hydrazine->condensation Acid catalyst, Heat product 4-Phenyl-1H-pyrazole condensation->product

Caption: Synthetic workflow for 4-Phenyl-1H-pyrazole.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve phenylmalondialdehyde or a suitable equivalent (1 equivalent) in a protic solvent like ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1 equivalent) to the solution. An acid catalyst, such as a few drops of concentrated hydrochloric acid, may be beneficial.

  • Cyclization: Reflux the reaction mixture. The reaction involves a double condensation followed by cyclization to form the pyrazole ring.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography or recrystallization.

Comparative Reactivity

The position of the phenyl group significantly influences the reactivity of the pyrazole ring towards electrophilic substitution. The pyrazole ring is generally susceptible to electrophilic attack at the C4 position.[3][4]

  • 3-Phenylpyrazole: The C4 position is unsubstituted and is the primary site for electrophilic attack. The phenyl group at C3 can exert a moderate deactivating effect through inductive withdrawal, but the overall reactivity at C4 remains significant.

  • 4-Phenylpyrazole: The C4 position is blocked by the phenyl group. Therefore, electrophilic substitution on the pyrazole ring is less favorable and, if forced, would likely occur at the C3 or C5 positions, which are electronically less favored for substitution.[3] Under strongly acidic conditions, electrophilic substitution may occur on the phenyl ring itself.[5]

Physicochemical Properties: A Quantitative Comparison

The differing substitution patterns of 3-phenyl and 4-phenyl pyrazole isomers manifest in their macroscopic physicochemical properties. The following table summarizes key computed and, where available, experimental data.

Property3-Phenylpyrazole4-Phenylpyrazole
Molecular Formula C₉H₈N₂C₉H₈N₂
Molecular Weight 144.17 g/mol 144.17 g/mol
XLogP3 1.91.8
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 11
Rotatable Bonds 11
CAS Number 2458-26-6[6]10199-68-5

Data sourced from PubChem unless otherwise cited.

The similar XLogP3 values suggest that both isomers have comparable lipophilicity, which is a critical parameter in drug design influencing membrane permeability and solubility.

Spectroscopic Signatures: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques provide a clear means of distinguishing between the 3-phenyl and 4-phenyl pyrazole isomers.

  • ¹H NMR Spectroscopy:

    • 3-Phenylpyrazole: The proton at the C4 position will typically appear as a triplet (or a more complex multiplet depending on coupling to the N-H proton). The C5 proton will be a doublet. The phenyl protons will exhibit their characteristic aromatic signals.

    • 4-Phenylpyrazole: The protons at the C3 and C5 positions are equivalent in the time-averaged spectrum (due to tautomerism) and will appear as a singlet. The phenyl protons will be observed in the aromatic region.

  • ¹³C NMR Spectroscopy:

    • The chemical shifts of the pyrazole carbons will be distinct for each isomer due to the different electronic environments. A study on phenyl-substituted azoles has shown that ¹³C NMR can be a powerful tool for conformational analysis, with the chemical shifts of the phenyl carbons providing information about the degree of interannular conjugation.

Biological and Pharmacological Implications

The phenylpyrazole scaffold is a well-established pharmacophore, most notably in the field of insecticides. Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects, leading to hyperexcitation of the central nervous system and death.[7][8][9]

GABAergic Signaling Pathway and Phenylpyrazole Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Synapse Synaptic Cleft GABA_vesicle->Synapse GABA release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle opens, Ca²⁺ influx AP Action Potential AP->Ca_channel arrives GABA GABA Synapse->GABA GABA_receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_receptor->Cl_ion opens, Cl⁻ influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA->GABA_receptor binds Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABA_receptor blocks channel

Caption: Phenylpyrazole insecticides block the GABA-A receptor chloride channel.

While direct comparative biological data for the parent 3-phenyl and 4-phenyl pyrazoles is scarce, structure-activity relationship (SAR) studies on their derivatives provide valuable insights:

  • 3-Phenylpyrazole Derivatives: The substitution pattern on the phenyl ring at the 3-position is crucial for activity in many therapeutic areas. For instance, in a series of 3-aryl-1-phenyl-1H-pyrazole derivatives designed as multi-target ligands for Alzheimer's disease, the nature of the substituent on the 3-phenyl ring significantly modulated the inhibitory activity against acetylcholinesterase and monoamine oxidase.[10]

  • 4-Phenylpyrazole Derivatives: The 4-phenyl scaffold has also been explored for various biological activities. For example, derivatives of 4-phenylpyrazole have been investigated as kinase inhibitors.[11] The steric bulk and electronic nature of the 4-phenyl group can influence binding to the target protein. A SAR analysis of certain pyrazole derivatives showed that a 2-hydroxyphenyl group at the 3-position and an unsubstituted phenyl ring at the 4-position enhanced inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.[12]

The choice between a 3-phenyl or 4-phenyl pyrazole core in a drug discovery program will depend on the specific target and the desired mode of interaction. The 3-phenyl isomer offers a different vector for substitution and interaction with a binding pocket compared to the more centrally located phenyl group in the 4-phenyl isomer.

Conclusion

The positional isomerism of 3-phenyl and 4-phenyl pyrazole is a compelling example of how a subtle structural change can have a cascade of effects on a molecule's properties. While both isomers share the same molecular formula and weight, they exhibit distinct synthetic routes, reactivity profiles, and spectroscopic signatures. For the medicinal chemist and drug development professional, understanding these differences is paramount. The choice of isomer will fundamentally impact the design of analogs, the synthetic strategy employed, and ultimately, the biological profile of the resulting compounds. This guide serves as a foundational resource for making informed decisions in the pursuit of novel and effective molecular entities.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved February 8, 2026, from [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 8, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2023). ResearchGate. Retrieved February 8, 2026, from [Link]

  • The synthesized pyrazoles, phenylpyrazoles, and pyrazolines (series 3, 4, and 5). (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2018). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. (2017). Atlantis Press. Retrieved February 8, 2026, from [Link]

  • One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. (2020). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2022). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). KTU ePubl. Retrieved February 8, 2026, from [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2023). Preprints.org. Retrieved February 8, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. (1981). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved February 8, 2026, from [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press. Retrieved February 8, 2026, from [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z. (2019). Cambridge University Press. Retrieved February 8, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved February 8, 2026, from [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (1964). Canadian Science Publishing. Retrieved February 8, 2026, from [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved February 8, 2026, from [Link]

  • Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. (2023). International Union of Crystallography. Retrieved February 8, 2026, from [Link]

  • Chemical structures of the three phenylpyrazole insecticides used in... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. (2021). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • 3-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (2018). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. (2023). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Crystal structure of 3-methyl-5-phenylpyrazole. (1974). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. (2004). ResearchGate. Retrieved February 8, 2026, from [Link]

  • The Kinetics and Mechanism of the Electrophilic Substitution of Hetero- aromatic Compounds. Part XLI. Nitration of 3-Hydroxy-I. (1975). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Latin American Journal of Pharmacy. Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). MDPI. Retrieved February 8, 2026, from [Link]

  • Fipronil: action at the GABA receptor. (1998). CABI Digital Library. Retrieved February 8, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. Retrieved February 8, 2026, from [Link]

  • GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1... (2004). PubMed. Retrieved February 8, 2026, from [Link]

  • Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. (2006). SciSpace. Retrieved February 8, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole derivative. Our focus is to deliver actionable, safety-centric information that underscores our commitment to laboratory safety and environmental stewardship.

The disposal of any research chemical, particularly those with limited long-term toxicological data, must be approached with a primary directive: mitigate risk to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, ensuring a self-validating system of waste management.

Hazard Assessment and Characterization

Before any handling or disposal operations, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.

Known Hazards: Based on available data for 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and structurally similar compounds, the primary hazards include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.

Due to its specific chemical structure—a fluorinated aromatic ring coupled with a pyrazole amine—it must be treated as a hazardous substance. Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste that is not explicitly "listed" is deemed hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] Given its oral toxicity, it falls under the toxicity characteristic.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed.центре
Eye Irritation Causes serious eye irritation.центре

This table summarizes the primary health hazards associated with 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Personal Protective Equipment (PPE): The First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound, both in its pure form and as a waste product. The causality is clear: proper PPE prevents accidental exposure through ingestion, inhalation, or skin contact.[5][6][7][8]

Mandatory PPE Ensemble:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvent used with the compound.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.[6]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dusts or aerosols are generated.[7]

On-Site Waste Management: Segregation and Containment

Proper segregation and containment of chemical waste are foundational to a safe laboratory environment.[9][10][11] This prevents unintended chemical reactions and ensures that the waste is managed appropriately by disposal professionals.

Step-by-Step Containment Protocol:

  • Waste Minimization: Whenever feasible, design experiments to minimize the generation of chemical waste. This includes ordering only the necessary quantities of the starting material.[9]

  • Container Selection: Use a dedicated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free of leaks, and made of a material that will not react with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[9][10][12]

  • Waste Segregation:

    • Solid Waste: Collect un- or partially-used pure compound, as well as contaminated items like weighing boats, gloves, and paper towels, in a designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Do not mix this waste stream with other, incompatible chemical wastes.[10][13] For example, avoid mixing with strong oxidizing agents.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.[9][10][13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas and should have secondary containment to control any potential leaks.[9][14][15]

Disposal Procedure: The Professional Pathway

Important Advisory: There are no validated, peer-reviewed procedures for the chemical neutralization or degradation of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine that can be safely performed in a standard research laboratory. Attempting to neutralize this compound without a specific, tested protocol can be dangerous and may result in the generation of more hazardous byproducts.

The only approved and safe method of disposal is through a licensed hazardous waste management company.[16][17][18][19][20][21] This ensures that the waste is handled, transported, and disposed of in compliance with all federal, state, and local regulations.

Disposal Workflow:

DisposalWorkflow A Waste Generation & Segregation B Proper Labeling & Containment A->B C Storage in Satellite Accumulation Area B->C D Contact Environmental Health & Safety (EHS) C->D E Scheduled Waste Pickup D->E F Transportation by Licensed Vendor E->F G Final Disposal at a Permitted Facility (e.g., Incineration) F->G

Caption: Disposal workflow for 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

Step-by-Step Disposal Protocol:

  • Initiate Disposal Request: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy, often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[9][15]

  • Provide Documentation: Be prepared to provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

  • Scheduled Pickup: The EHS department will schedule a pickup with a licensed hazardous waste disposal vendor.

  • Final Disposition: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic chemical is high-temperature incineration, which ensures the complete destruction of the compound.[16]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then with soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of responsibility and ensure that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • PPE for Handling Hazardous Waste . SUNLINE. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Choosing the Right Hazardous Waste Disposal Partner . Bio-MED Regulated Waste Solutions. [Link]

  • What Are the 4 EPA Hazardous Waste Characteristics? . Choice MedWaste. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • PPE for Handling Chemicals . Hazclear. [Link]

  • How to Choose a Hazardous Waste Disposal Company . MLi Environmental. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. [Link]

  • Management of Chemicals . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • How to Choose a Hazardous Waste Management Company . Global HazMat. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document . U.S. Environmental Protection Agency. [Link]

  • Hazardous chemicals - personal protective equipment (PPE) . NT WorkSafe. [Link]

  • Hazardous waste characterization . Practice Greenhealth. [Link]

  • Ten Key Questions To Ask When Choosing a Waste Disposal Provider . MCF Environmental Services. [Link]

  • Four Characteristics of Hazardous Waste . MLi Environmental. [Link]

  • Hazardous waste service providers . Washington State Department of Ecology. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS No. 766519-89-5). As a fluorinated aromatic amine and a pyrazole derivative, this compound requires a multi-layered safety approach that prioritizes risk mitigation through engineering controls, stringent work practices, and the correct use of personal protective equipment (PPE). The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Hazard Assessment and Risk Analysis

Understanding the intrinsic hazards of 3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is the foundation of safe handling. The primary risks are associated with acute toxicity and irritation. Structurally similar compounds, including other fluorinated phenylamines and pyrazole derivatives, exhibit comparable hazard profiles.

Summary of Identified Hazards:

Hazard ClassificationGHS Hazard CodeDescriptionCitations
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationH315Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4][5]

The primary routes of occupational exposure are inhalation of dust particles, direct skin (dermal) or eye (ocular) contact, and accidental ingestion. The fluorophenyl and amine moieties suggest the potential for systemic effects if absorbed, making the prevention of any direct contact paramount.

cluster_exposure Routes of Exposure cluster_effects Potential Health Effects substance 3-(3-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine inhalation Inhalation (Dust) substance->inhalation dermal Dermal Contact substance->dermal ocular Ocular Contact substance->ocular ingestion Ingestion substance->ingestion resp_irrit Respiratory Irritation inhalation->resp_irrit skin_irrit Skin Irritation dermal->skin_irrit eye_irrit Serious Eye Irritation ocular->eye_irrit swallow Harmful if Swallowed ingestion->swallow

Caption: Primary exposure routes and associated health effects.

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the final line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize exposure potential at the source.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all operations involving the handling of this compound, especially when manipulating the solid powder (e.g., weighing, transferring).[6] The fume hood contains airborne particles and vapors, preventing inhalation. The laboratory must also be equipped with adequate general ventilation, as well as readily accessible eyewash stations and safety showers.[5][7]

  • Administrative Controls:

    • Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[1][2][7] Hands and any exposed skin must be washed thoroughly after handling, before breaks, and at the end of a shift.[2][3][5][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following protocol outlines the minimum requirements.

start Task: Handling 3-(3-Fluorophenyl)-1-methyl- 1H-pyrazol-5-amine base_ppe Minimum PPE: - Lab Coat - Safety Glasses (Side Shields) - Nitrile Gloves (Double) start->base_ppe decision_weigh Weighing Solid or Generating Dust? base_ppe->decision_weigh decision_splash Risk of Splash? base_ppe->decision_splash decision_weigh->decision_splash No resp_ppe ADD: N95/FFP3 Respirator (Work in Fume Hood) decision_weigh->resp_ppe Yes eye_ppe UPGRADE TO: Chemical Splash Goggles ADD: Face Shield decision_splash->eye_ppe Yes

Sources

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